Bms 182874 hydrochloride
Description
Propriétés
IUPAC Name |
5-(dimethylamino)-N-(3,4-dimethyl-1,2-oxazol-5-yl)naphthalene-1-sulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3S.ClH/c1-11-12(2)18-23-17(11)19-24(21,22)16-10-6-7-13-14(16)8-5-9-15(13)20(3)4;/h5-10,19H,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZZFRNZGYDOBAO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(ON=C1C)NS(=O)(=O)C2=CC=CC3=C2C=CC=C3N(C)C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClN3O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
BMS-182874 Hydrochloride: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-182874 hydrochloride is a potent and selective, nonpeptide antagonist of the endothelin-A (ETA) receptor. This document provides a comprehensive overview of its mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual representations of the relevant signaling pathways. As an orally active agent, BMS-182874 has been instrumental in elucidating the physiological and pathological roles of the endothelin system and serves as a key pharmacological tool in cardiovascular research.
Core Mechanism of Action: Selective ETA Receptor Antagonism
BMS-182874 exerts its pharmacological effects through competitive and selective antagonism of the endothelin-A (ETA) receptor.[1] Endothelin-1 (B181129) (ET-1), a potent endogenous vasoconstrictor peptide, mediates its effects primarily through two receptor subtypes: ETA and ETB. The ETA receptor is predominantly located on vascular smooth muscle cells and is responsible for mediating vasoconstriction and cell proliferation.[2] In contrast, the ETB receptor, found on endothelial cells, is involved in vasodilation through the release of nitric oxide and prostacyclin, as well as in the clearance of ET-1.
BMS-182874 selectively blocks the binding of ET-1 to the ETA receptor, thereby inhibiting the downstream signaling cascades that lead to vasoconstriction and smooth muscle cell proliferation.[1][3] This selectivity for the ETA over the ETB receptor is a key feature of its pharmacological profile.
Endothelin-A Receptor Signaling Pathway
The binding of endothelin-1 to the ETA receptor, a G-protein coupled receptor (GPCR), primarily activates the Gq/11 protein. This initiates a signaling cascade that results in the activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, while DAG activates protein kinase C (PKC). The elevated intracellular Ca2+ concentration, along with the activation of PKC, leads to the contraction of vascular smooth muscle cells and can also stimulate proliferative and hypertrophic responses.
Quantitative Pharmacological Data
The affinity and functional inhibitory activity of BMS-182874 have been characterized through various in vitro and in vivo studies. The following tables summarize the key quantitative data.
Table 1: In Vitro Receptor Binding Affinity
| Receptor | Cell Line/Tissue | Radioligand | Parameter | Value (nM) | Reference |
| ETA | Rat Vascular Smooth Muscle A10 (VSM-A10) cell membranes | [125I]ET-1 | Ki | 61 | [1] |
| ETA | CHO cells expressing human ETA receptor | [125I]ET-1 | Ki | 48 | [1] |
| ETB | Various | [125I]ET-1 | Ki | >50,000 | [1] |
Table 2: In Vitro Functional Inhibitory Activity
| Assay | Cell Line/Tissue | Parameter | Value (nM) | Reference |
| ET-1-stimulated Inositol Phosphate (B84403) Accumulation | VSM-A10 cells | KB | 75 | [1] |
| ET-1-stimulated Calcium Mobilization | VSM-A10 cells | KB | 140 | [1] |
| ET-1-induced Force Development | Rabbit carotid artery | KB | 520 | [1] |
Table 3: In Vivo Efficacy
| Animal Model | Administration | Endpoint | Parameter | Value (µmol/kg) | Reference |
| Conscious, normotensive rats | Oral | Blunting of pressor response to exogenous ET-1 | ED50 | 30 | [1] |
| Conscious, normotensive rats | Intravenous | Blunting of pressor response to exogenous ET-1 | ED50 | 24 | [1] |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments cited in the characterization of BMS-182874. These protocols are synthesized from the original research publication by Webb et al. (1995).
Radioligand Binding Assay
This assay determines the binding affinity of BMS-182874 to endothelin receptors.
Experimental Workflow:
Methodology:
-
Membrane Preparation: Rat vascular smooth muscle A10 (VSM-A10) cells or CHO cells stably expressing the human ETA receptor are homogenized in a buffered solution and centrifuged to pellet the cell membranes. The membranes are then resuspended in an appropriate assay buffer.
-
Incubation: The prepared cell membranes are incubated with a fixed concentration of [125I]ET-1 and a range of concentrations of BMS-182874 in a final volume of 250 µL. Non-specific binding is determined in the presence of a high concentration of unlabeled ET-1. The incubation is carried out at a specified temperature (e.g., 30°C) for a set duration (e.g., 60 minutes) to reach equilibrium.
-
Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters, which traps the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of BMS-182874 that inhibits 50% of the specific binding of [125I]ET-1). The Ki (inhibition constant) is then calculated using the Cheng-Prusoff equation.
Inositol Phosphate Accumulation Assay
This functional assay measures the ability of BMS-182874 to inhibit ET-1-stimulated second messenger production.
Methodology:
-
Cell Culture and Labeling: VSM-A10 cells are cultured to near confluence and then incubated overnight with myo-[3H]inositol to label the cellular phosphoinositide pools.
-
Pre-incubation: The cells are washed and pre-incubated with a buffer containing lithium chloride (LiCl), which inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates.
-
Treatment: The cells are then incubated with varying concentrations of BMS-182874 for a short period before being stimulated with a fixed concentration of ET-1.
-
Extraction: The reaction is stopped by the addition of a strong acid (e.g., trichloroacetic acid). The aqueous phase containing the inositol phosphates is then collected.
-
Separation and Quantification: The different inositol phosphate species are separated using anion-exchange chromatography. The radioactivity of the collected fractions is measured by liquid scintillation counting.
-
Data Analysis: The amount of [3H]inositol phosphate accumulation is plotted against the concentration of BMS-182874 to determine the KB (antagonist dissociation constant).
Intracellular Calcium Mobilization Assay
This assay assesses the effect of BMS-182874 on ET-1-induced increases in intracellular calcium.
Methodology:
-
Cell Loading: VSM-A10 cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM.
-
Treatment: The loaded cells are then exposed to different concentrations of BMS-182874, followed by stimulation with ET-1.
-
Measurement: Changes in intracellular calcium concentration are measured by monitoring the fluorescence of the dye using a fluorometer or a fluorescence microscope. The ratio of fluorescence at two different excitation wavelengths is used to calculate the intracellular calcium concentration.
-
Data Analysis: The inhibition of the ET-1-induced calcium response by BMS-182874 is used to calculate the KB value.
Isolated Blood Vessel Contraction Studies
This ex vivo assay evaluates the ability of BMS-182874 to inhibit ET-1-induced vasoconstriction in a more physiologically relevant system.
Methodology:
-
Tissue Preparation: Rings of rabbit carotid artery are dissected and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
Equilibration: The arterial rings are allowed to equilibrate under a resting tension.
-
Cumulative Concentration-Response Curve: A cumulative concentration-response curve to ET-1 is generated to establish a baseline contractile response.
-
Antagonist Incubation: In parallel experiments, arterial rings are incubated with different concentrations of BMS-182874 for a specified period before generating a second ET-1 concentration-response curve.
-
Data Analysis: The rightward shift in the ET-1 concentration-response curve in the presence of BMS-182874 is used to calculate the pA2 value, which is a measure of antagonist potency. The KB can be derived from the pA2 value.
Conclusion
BMS-182874 hydrochloride is a well-characterized, selective ETA receptor antagonist. Its mechanism of action has been thoroughly investigated through a variety of in vitro and in vivo assays, which consistently demonstrate its ability to competitively inhibit the binding of endothelin-1 to the ETA receptor and block the subsequent downstream signaling events that lead to vasoconstriction and cellular proliferation. The quantitative data and detailed experimental protocols presented in this guide provide a comprehensive resource for researchers and drug development professionals working with this important pharmacological tool.
References
- 1. BMS-182874 is a selective, nonpeptide endothelin ETA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endothelin receptors | Introduction | BPS/IUPHAR Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Orally active endothelin receptor antagonist BMS-182874 suppresses neointimal development in balloon-injured rat carotid arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
BMS-182874 Hydrochloride: A Technical Guide to its High ETA Receptor Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the endothelin-A (ETA) receptor selectivity of the potent, nonpeptide antagonist, BMS-182874 hydrochloride. The document outlines the quantitative binding affinities, details the experimental methodologies used for its characterization, and illustrates the pertinent signaling pathways.
Core Data Summary: ETA vs. ETB Receptor Affinity
BMS-182874 hydrochloride demonstrates a pronounced selectivity for the ETA receptor subtype over the ETB receptor. This selectivity is evident from in vitro radioligand binding assays and functional antagonism studies. The quantitative data from key studies are summarized below for direct comparison.
| Parameter | Cell/Tissue Preparation | ETA Receptor | ETB Receptor | Selectivity (ETA vs. ETB) | Reference |
| Ki (Inhibition Constant) | Rat vascular smooth muscle A10 (VSM-A10) cell membranes | 61 nM | > 50,000 nM | > 820-fold | [1][2] |
| Ki (Inhibition Constant) | CHO cells expressing human ETA receptor | 48 nM | > 50,000 nM | > 1040-fold | [1][2] |
| IC50 (Half maximal inhibitory concentration) | VSM-A10 cells | 150 nM | Not Reported | Not Applicable | [2] |
| KB (Antagonist Dissociation Constant) | ET-1-stimulated inositol (B14025) phosphate (B84403) accumulation in VSM-A10 cells | 75 nM | Not Applicable | Not Applicable | [1][2] |
| KB (Antagonist Dissociation Constant) | ET-1-stimulated calcium mobilization in VSM-A10 cells | 140 nM | Not Applicable | Not Applicable | [1][2] |
Signaling Pathways and Antagonism
The endothelin-1 (B181129) (ET-1) peptide activates both ETA and ETB receptors, which are G-protein coupled receptors (GPCRs). The activation of the ETA receptor on vascular smooth muscle cells leads to a signaling cascade resulting in vasoconstriction. BMS-182874 acts as a competitive antagonist at the ETA receptor, blocking the binding of ET-1 and thereby inhibiting this downstream signaling.
Figure 1: ETA receptor signaling and BMS-182874 antagonism.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the characterization of BMS-182874's receptor selectivity.
Radioligand Binding Assay
This assay determines the binding affinity of a compound to a specific receptor by measuring the displacement of a radiolabeled ligand.
Figure 2: Workflow for Radioligand Binding Assay.
Methodology:
-
Membrane Preparation:
-
Cells (e.g., rat vascular smooth muscle A10 cells) are harvested and homogenized in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
The homogenate is centrifuged at low speed to remove nuclei and cellular debris.
-
The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
The membrane pellet is washed and resuspended in a binding buffer.
-
-
Binding Reaction:
-
In a reaction tube, the cell membranes are incubated with a fixed concentration of the radioligand, [¹²⁵I]ET-1.
-
Increasing concentrations of the unlabeled competitor, BMS-182874 hydrochloride, are added to the tubes.
-
The reaction is incubated at a controlled temperature (e.g., 25°C) for a specific duration to reach equilibrium.
-
-
Separation and Quantification:
-
The reaction is terminated by rapid vacuum filtration through glass fiber filters, which traps the membranes with the bound radioligand.
-
The filters are washed with ice-cold buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is quantified using a gamma counter.
-
-
Data Analysis:
-
The data are plotted as the percentage of specific binding versus the concentration of the competitor.
-
The IC50 value (the concentration of competitor that inhibits 50% of the specific binding of the radioligand) is determined.
-
The Ki value is calculated from the IC50 using the Cheng-Prusoff equation.
-
Inositol Phosphate Accumulation Assay
This functional assay measures the ability of a compound to antagonize the Gq-protein coupled receptor-mediated production of inositol phosphates.
Methodology:
-
Cell Culture and Labeling:
-
Cells (e.g., VSM-A10) are cultured in appropriate media.
-
The cells are labeled overnight with myo-[³H]inositol, which is incorporated into the cell membrane as phosphatidylinositol.
-
-
Antagonist and Agonist Treatment:
-
The cells are pre-incubated with various concentrations of the antagonist, BMS-182874 hydrochloride.
-
The cells are then stimulated with a fixed concentration of the agonist, ET-1, in the presence of lithium chloride (LiCl), which inhibits the degradation of inositol monophosphates.
-
-
Extraction and Quantification:
-
The reaction is stopped, and the inositol phosphates are extracted from the cells.
-
The total [³H]inositol phosphates are separated by ion-exchange chromatography.
-
The amount of radioactivity is determined by liquid scintillation counting.
-
-
Data Analysis:
-
The results are expressed as the amount of [³H]inositol phosphate accumulation.
-
The ability of BMS-182874 to inhibit ET-1-stimulated accumulation is used to calculate its antagonist dissociation constant (KB).
-
Intracellular Calcium Mobilization Assay
This assay measures the change in intracellular calcium concentration in response to receptor activation and its antagonism.
Methodology:
-
Cell Loading with Fluorescent Dye:
-
Cultured cells are loaded with a calcium-sensitive fluorescent dye, such as Fura-2 AM. The AM ester allows the dye to cross the cell membrane.
-
Once inside the cell, cellular esterases cleave the AM group, trapping the active Fura-2 in the cytoplasm.
-
-
Antagonist and Agonist Addition:
-
The dye-loaded cells are placed in a fluorometer.
-
The cells are pre-incubated with different concentrations of BMS-182874 hydrochloride.
-
ET-1 is then added to stimulate the cells, leading to an increase in intracellular calcium.
-
-
Fluorescence Measurement:
-
The fluorescence of Fura-2 is measured at two different excitation wavelengths (typically 340 nm and 380 nm) with emission at ~510 nm.
-
The ratio of the fluorescence intensities at the two excitation wavelengths is proportional to the intracellular calcium concentration.
-
-
Data Analysis:
-
The increase in the fluorescence ratio upon ET-1 stimulation is measured in the presence and absence of the antagonist.
-
The inhibitory effect of BMS-182874 is used to determine its functional antagonist potency (KB).
-
References
An In-Depth Technical Guide to BMS-182874 Hydrochloride: A Selective Endothelin ETA Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-182874 hydrochloride, with a Chemical Abstracts Service (CAS) number of 1215703-04-0, is a potent and highly selective non-peptide antagonist of the endothelin A (ETA) receptor.[1][2] Its free base form is identified by the CAS number 153042-42-3.[3][4] This technical guide provides a comprehensive overview of BMS-182874 hydrochloride, including its chemical properties, mechanism of action, and key experimental data. Detailed protocols for relevant in vitro and in vivo assays are provided to facilitate further research and development.
Chemical and Physical Properties
BMS-182874 hydrochloride, chemically named 5-(dimethylamino)-N-(3,4-dimethylisoxazol-5-yl)naphthalene-1-sulfonamide hydrochloride, is a synthetic compound with demonstrated oral activity.[1] Key properties are summarized in the table below.
| Property | Value | Reference |
| CAS Number | 1215703-04-0 | [1][2] |
| Free Base CAS Number | 153042-42-3 | [3][4] |
| Molecular Formula | C17H20ClN3O3S | [1] |
| Molecular Weight | 381.88 g/mol | [1][2] |
| IUPAC Name | 5-(dimethylamino)-N-(3,4-dimethylisoxazol-5-yl)naphthalene-1-sulfonamide hydrochloride | [1] |
| Purity | ≥98% (by HPLC) | [2] |
| Solubility | Soluble in DMSO, not in water | [1] |
| Appearance | Solid powder | [1] |
Mechanism of Action and Signaling Pathway
BMS-182874 is a competitive antagonist of the endothelin A (ETA) receptor, exhibiting high selectivity over the ETB receptor.[2][5][6] The endothelin system plays a crucial role in vasoconstriction and cell proliferation. Endothelin-1 (B181129) (ET-1), a potent vasoconstrictor peptide, exerts its effects by binding to ETA and ETB receptors on vascular smooth muscle cells.
The binding of ET-1 to the G-protein coupled ETA receptor activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, leading to smooth muscle contraction and vasoconstriction. BMS-182874 competitively binds to the ETA receptor, thereby inhibiting the downstream signaling cascade initiated by ET-1. This antagonism results in the blockade of ET-1-induced vasoconstriction and smooth muscle cell proliferation.[3][6]
Quantitative Data
The potency and selectivity of BMS-182874 have been characterized in various in vitro and in vivo models. The following tables summarize the key quantitative data.
In Vitro Activity
| Assay | Cell Line / Tissue | Parameter | Value | Reference |
| ETA Receptor Binding | Rat Vascular Smooth Muscle A10 (VSM-A10) cells | Ki | 61 nM | [5][6] |
| ETA Receptor Binding | CHO cells expressing human ETA receptor | Ki | 48 nM | [2][5][6] |
| ETB Receptor Binding | - | Ki | > 50 µM | [5][6] |
| Functional Antagonism | VSM-A10 cells | IC50 | 0.150 µM | [1] |
| Inositol Phosphate (B84403) Accumulation | VSM-A10 cells | KB | 75 nM | [5][6] |
| Calcium Mobilization | VSM-A10 cells | Ki | 140 nM | [5] |
| Force Development | Rabbit carotid artery rings | KB | 520 nM | [6] |
In Vivo Activity
| Model | Species | Administration | Parameter | Value | Reference |
| ET-1 Induced Pressor Response | Conscious, normotensive rats | Oral | ED50 | 30 µmol/kg | [5][6] |
| ET-1 Induced Pressor Response | Conscious, normotensive rats | Intravenous | ED50 | 24 µmol/kg | [5][6] |
| Deoxycorticosterone Acetate (DOCA)-Salt Hypertension | Rats | Oral (100 µM/kg) | Arterial Pressure Reduction | 25% from control | [1] |
| Balloon-Injured Carotid Artery | Rats | Oral (100 mg/kg daily) | Lesion Area Decrease | 35% | [3] |
| Balloon-Injured Carotid Artery | Rats | Oral (100 mg/kg daily) | Lesion/Media Ratio Decrease | 34% | [3] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
ETA Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of BMS-182874 for the ETA receptor.
Materials:
-
Cell membranes expressing ETA receptors (e.g., from rat vascular smooth muscle A10 cells).
-
[125I]-ET-1 (radioligand).
-
BMS-182874 hydrochloride.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1% BSA).
-
Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and gamma counter.
Procedure:
-
Membrane Preparation: Homogenize cells in lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer.
-
Assay Setup: In a 96-well plate, add binding buffer, a fixed concentration of [125I]-ET-1, and varying concentrations of BMS-182874.
-
Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate at room temperature for a defined period (e.g., 60 minutes).
-
Separation: Terminate the reaction by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold wash buffer to reduce non-specific binding.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.
Inositol Phosphate Accumulation Assay
This assay measures the functional antagonism of BMS-182874 by quantifying its effect on ET-1-stimulated inositol phosphate (IP) production.
Materials:
-
VSM-A10 cells.
-
[3H]-myo-inositol.
-
ET-1.
-
BMS-182874 hydrochloride.
-
Stimulation buffer (e.g., HEPES-buffered saline containing LiCl).
-
Dowex AG1-X8 resin.
-
Scintillation fluid and liquid scintillation counter.
Procedure:
-
Cell Labeling: Culture VSM-A10 cells in the presence of [3H]-myo-inositol for 24-48 hours to label the cellular phosphoinositide pools.
-
Pre-incubation: Wash the cells and pre-incubate with varying concentrations of BMS-182874 in stimulation buffer containing LiCl (to inhibit IP degradation).
-
Stimulation: Add ET-1 to stimulate IP production and incubate for a defined period (e.g., 30 minutes).
-
Extraction: Terminate the reaction by adding a quenching solution (e.g., perchloric acid) and extract the soluble inositol phosphates.
-
Purification: Separate the total inositol phosphates from free [3H]-myo-inositol using Dowex anion-exchange chromatography.
-
Quantification: Measure the radioactivity of the eluted inositol phosphates using a liquid scintillation counter.
-
Data Analysis: Determine the concentration-dependent inhibition of ET-1-stimulated IP accumulation by BMS-182874 to calculate the KB value.
Calcium Mobilization Assay
This assay assesses the ability of BMS-182874 to block ET-1-induced increases in intracellular calcium concentration.
Materials:
-
VSM-A10 cells.
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
ET-1.
-
BMS-182874 hydrochloride.
-
Hanks' Balanced Salt Solution (HBSS).
-
Fluorescence plate reader with automated injection capabilities.
Procedure:
-
Cell Loading: Incubate VSM-A10 cells with a fluorescent calcium indicator dye.
-
Baseline Measurement: Place the cells in the fluorescence plate reader and measure the baseline fluorescence.
-
Antagonist Addition: Inject varying concentrations of BMS-182874 into the wells and incubate for a short period.
-
Agonist Stimulation: Inject ET-1 to stimulate calcium release and record the change in fluorescence over time.
-
Data Analysis: Quantify the peak fluorescence intensity in response to ET-1 in the presence of different concentrations of BMS-182874 to determine the inhibitory constant (Ki).
In Vivo ET-1 Induced Pressor Response
This protocol evaluates the in vivo efficacy of BMS-182874 in blocking the hypertensive effects of exogenously administered ET-1 in rats.
Materials:
-
Conscious, normotensive rats with indwelling arterial catheters.
-
ET-1.
-
BMS-182874 hydrochloride.
-
Vehicle for drug administration.
-
Blood pressure monitoring system.
Procedure:
-
Animal Preparation: Acclimatize catheterized rats to the experimental setup.
-
Drug Administration: Administer BMS-182874 or vehicle to the rats via the desired route (oral or intravenous).
-
ET-1 Challenge: After a defined pre-treatment period, administer a bolus injection of ET-1.
-
Blood Pressure Monitoring: Continuously monitor and record the mean arterial pressure before and after the ET-1 challenge.
-
Data Analysis: Compare the pressor response to ET-1 in BMS-182874-treated animals versus vehicle-treated controls to determine the ED50.
Conclusion
BMS-182874 hydrochloride is a well-characterized, potent, and selective ETA receptor antagonist with demonstrated in vitro and in vivo activity. Its ability to block the vasoconstrictor and proliferative effects of endothelin-1 makes it a valuable research tool for investigating the role of the endothelin system in cardiovascular physiology and pathophysiology. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals working in this field.
References
- 1. A Rat Carotid Artery Pressure-Controlled Segmental Balloon Injury with Periadventitial Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]
- 2. innoprot.com [innoprot.com]
- 3. Endothelin 1-induced pressor response and vasopressin release in rats with heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Radioligand binding assays and quantitative autoradiography of endothelin receptors | Springer Nature Experiments [experiments.springernature.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. Endothelin-1 receptor binding assay for high throughput chemical screening - PubMed [pubmed.ncbi.nlm.nih.gov]
In-Depth Technical Guide: BMS-182874 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of BMS-182874 hydrochloride, a potent and selective endothelin ETA receptor antagonist. This document details its chemical properties, mechanism of action, and relevant experimental protocols for its characterization.
Core Compound Data: BMS-182874 Hydrochloride
BMS-182874 hydrochloride is a non-peptide antagonist that has been instrumental in researching the physiological and pathological roles of endothelin-1 (B181129) (ET-1).[1] Its high affinity and selectivity for the endothelin A (ETA) receptor make it a valuable tool in cardiovascular and other related research areas.[1][2]
| Property | Value | Reference(s) |
| Molecular Weight | 381.88 g/mol | [1][2][3] |
| Chemical Formula | C₁₇H₁₉N₃O₃S·HCl | [1][2][3] |
| IUPAC Name | 5-(dimethylamino)-N-(3,4-dimethylisoxazol-5-yl)naphthalene-1-sulfonamide hydrochloride | [1][3] |
| CAS Number | 1215703-04-0 | [1][3][4] |
| Appearance | White crystalline solid | [1] |
| Solubility | Soluble in DMSO (up to 100 mM) | [1] |
| Purity | ≥98% (by HPLC) | [2] |
| Storage | Store at room temperature | [1][2] |
Mechanism of Action and Signaling Pathway
BMS-182874 hydrochloride functions as a competitive antagonist at the ETA receptor, one of the two primary endothelin receptor subtypes (ETA and ETB).[1][2] The ETA receptor is a G-protein coupled receptor (GPCR) predominantly found on vascular smooth muscle cells.[3] Its activation by endothelin-1 (ET-1) triggers a signaling cascade that leads to vasoconstriction and cell proliferation.[3][5]
Upon binding of ET-1, the ETA receptor activates the Gαq subunit of its associated G-protein.[6][7] This, in turn, stimulates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[6] IP3 diffuses through the cytoplasm and binds to its receptor on the endoplasmic reticulum, causing the release of stored intracellular calcium (Ca²⁺).[5] This increase in cytosolic Ca²⁺ is a primary driver of vasoconstriction.[1][5]
BMS-182874 competitively inhibits the binding of ET-1 to the ETA receptor, thereby blocking the initiation of this signaling cascade.[1] This antagonism prevents the ET-1-stimulated increase in inositol phosphate (B84403) accumulation and subsequent calcium mobilization, leading to the inhibition of vasoconstriction.[1] Notably, BMS-182874 displays over 1000-fold selectivity for the ETA receptor compared to the ETB receptor.[2]
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize BMS-182874 hydrochloride.
Competitive Radioligand Binding Assay
This protocol determines the binding affinity (Ki) of BMS-182874 for the ETA receptor by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell membranes from cells expressing the human ETA receptor (e.g., CHO cells).
-
[¹²⁵I]ET-1 (Radioligand).
-
BMS-182874 hydrochloride.
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 0.1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.
-
96-well plates.
-
Glass fiber filters (GF/C), pre-soaked in 0.3% polyethyleneimine (PEI).
-
Scintillation fluid and counter.
Procedure:
-
Membrane Preparation: Thaw the cell membrane preparation on ice and resuspend in binding buffer. Determine the protein concentration using a standard assay (e.g., BCA).
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of [¹²⁵I]ET-1 and 50 µL of binding buffer.
-
Non-specific Binding: 50 µL of [¹²⁵I]ET-1 and 50 µL of a high concentration of unlabeled ET-1 (e.g., 1 µM).
-
Competition: 50 µL of [¹²⁵I]ET-1 and 50 µL of varying concentrations of BMS-182874.
-
-
Incubation: Add 150 µL of the diluted membrane preparation to each well. Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Filtration: Terminate the incubation by rapid vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters four times with ice-cold wash buffer to separate bound from free radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of BMS-182874. Determine the IC₅₀ value (the concentration of BMS-182874 that inhibits 50% of specific [¹²⁵I]ET-1 binding) using non-linear regression. Calculate the Ki value using the Cheng-Prusoff equation.
In Vivo Blood Pressure Assessment in Rats
This protocol evaluates the in vivo efficacy of BMS-182874 in antagonizing the pressor effects of exogenously administered ET-1.
Materials:
-
Conscious, normotensive rats (e.g., Sprague-Dawley).
-
BMS-182874 hydrochloride, formulated for oral (p.o.) or intravenous (i.v.) administration.
-
Endothelin-1 (ET-1) solution for injection.
-
Catheters for arterial blood pressure monitoring and intravenous administration.
-
Blood pressure transducer and recording system.
Procedure:
-
Animal Preparation: Surgically implant catheters into the carotid artery (for blood pressure measurement) and jugular vein (for infusions) of the rats. Allow for a recovery period.
-
Baseline Measurement: Record the baseline mean arterial pressure (MAP) for a stable period.
-
ET-1 Challenge (Control): Administer a bolus intravenous injection of ET-1 and record the resulting pressor response (increase in MAP).
-
BMS-182874 Administration: Administer BMS-182874 either orally via gavage or intravenously through the catheter at a specific dose (e.g., ED₅₀ of 30 µmol/kg for oral administration).[1]
-
Post-treatment ET-1 Challenge: At a defined time point after BMS-182874 administration, repeat the ET-1 challenge as in step 3.
-
Data Analysis: Compare the magnitude of the pressor response to ET-1 before and after the administration of BMS-182874. A significant reduction in the ET-1-induced pressor response indicates effective ETA receptor antagonism in vivo.
This guide provides foundational information for researchers working with BMS-182874 hydrochloride. For specific applications, further optimization of these protocols may be necessary.
References
- 1. BMS-182874 is a selective, nonpeptide endothelin ETA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Orally active endothelin receptor antagonist BMS-182874 suppresses neointimal development in balloon-injured rat carotid arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A network map of endothelin mediated signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 7. academic.oup.com [academic.oup.com]
Preclinical Profile of BMS-182874 Hydrochloride: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-182874 hydrochloride is a potent, selective, and orally active non-peptide antagonist of the endothelin A (ETA) receptor. Preclinical studies have demonstrated its efficacy in blocking endothelin-1 (B181129) (ET-1) induced physiological responses both in vitro and in vivo. This technical guide provides a comprehensive overview of the core preclinical pharmacology of BMS-182874, summarizing key quantitative data, detailing experimental methodologies, and visualizing relevant biological pathways and workflows. The information presented is intended to serve as a foundational resource for researchers engaged in cardiovascular drug discovery and development. It is important to note that comprehensive public data on the toxicology and safety pharmacology of this compound are limited.
Core Pharmacology
BMS-182874 acts as a competitive antagonist at the ETA receptor, a G-protein coupled receptor (GPCR) predominantly found on vascular smooth muscle cells. Activation of the ETA receptor by its endogenous ligand, endothelin-1, leads to vasoconstriction and cell proliferation. By blocking this interaction, BMS-182874 effectively inhibits these downstream effects.
In Vitro Activity
The in vitro profile of BMS-182874 has been characterized through radioligand binding assays and functional assessments in various cell and tissue-based models. These studies confirm its high affinity and selectivity for the ETA receptor over the ETB subtype.
Table 1: Summary of In Vitro Quantitative Data
| Parameter | Value | System | Reference |
| Binding Affinity (Ki) | 61 nM | Rat Vascular Smooth Muscle A10 (VSM-A10) cell membranes | [1][2] |
| 48 nM | CHO cells expressing human ETA receptor | [1][2] | |
| >50 µM | ETB receptors | [1][2] | |
| Functional Inhibition (KB) | 75 nM | ET-1-stimulated inositol (B14025) phosphate (B84403) accumulation in VSM-A10 cells | [1] |
| 140 nM | ET-1-stimulated calcium mobilization in VSM-A10 cells | [1] | |
| 520 nM | ET-1-induced force development in isolated rabbit carotid artery | [1] | |
| IC50 | 0.150 µM | VSM-A10 cells | [3] |
In Vivo Activity
In vivo studies in rodent models have demonstrated the oral bioavailability and efficacy of BMS-182874 in antagonizing the physiological effects of ET-1.
Table 2: Summary of In Vivo Quantitative Data
| Parameter | Value | Species/Model | Effect | Reference |
| ED50 (Oral) | 30 µmol/kg | Conscious, normotensive rats | Blunted pressor response to exogenous ET-1 | [1] |
| ED50 (Intravenous) | 24 µmol/kg | Conscious, normotensive rats | Blunted pressor response to exogenous ET-1 | [1] |
| Oral Dosing | 100 mg/kg daily for 3 weeks | Rats with balloon-injured carotid arteries | 35% decrease in neointimal lesion area | [4] |
| Oral Dosing | 100 µM/kg (single dose) | Deoxycorticosterone acetate (B1210297) (DOCA)-salt hypertensive rats | 25% reduction in arterial pressure from control | [3] |
Signaling Pathway and Mechanism of Action
BMS-182874 exerts its pharmacological effect by competitively binding to the ETA receptor, thereby preventing the binding of endothelin-1. This action blocks the Gq protein-mediated signaling cascade that leads to vasoconstriction and smooth muscle cell proliferation.
Experimental Protocols
While the original publications provide an overview of the methods used, this section reconstructs the likely detailed experimental protocols based on standard pharmacological practices.
Radioligand Binding Assay (Competitive Inhibition)
This assay is used to determine the binding affinity (Ki) of BMS-182874 for the ETA receptor.
Protocol:
-
Membrane Preparation: Membranes from rat vascular smooth muscle A10 (VSM-A10) cells or CHO cells stably expressing the human ETA receptor are prepared by homogenization and centrifugation. Protein concentration is determined.
-
Assay Buffer: A suitable buffer (e.g., Tris-HCl with MgCl2 and protease inhibitors) is used.
-
Incubation: A fixed concentration of [¹²⁵I]ET-1 is incubated with the cell membranes in the presence of increasing concentrations of unlabeled BMS-182874. Non-specific binding is determined in the presence of a high concentration of unlabeled ET-1.
-
Separation: The incubation is terminated by rapid vacuum filtration through glass fiber filters, separating bound from free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The concentration of BMS-182874 that inhibits 50% of the specific binding of [¹²⁵I]ET-1 (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Inositol Phosphate Accumulation Assay
This functional assay measures the ability of BMS-182874 to inhibit ET-1-stimulated production of inositol phosphates, a downstream second messenger of ETA receptor activation.
Protocol:
-
Cell Culture and Labeling: VSM-A10 cells are cultured and pre-labeled overnight with [³H]myo-inositol.
-
Pre-incubation: Cells are pre-incubated with varying concentrations of BMS-182874 in a buffer containing LiCl (to inhibit inositol monophosphatase).
-
Stimulation: Cells are then stimulated with a fixed concentration of ET-1.
-
Extraction: The reaction is stopped, and inositol phosphates are extracted.
-
Separation and Quantification: The different inositol phosphate species are separated by anion-exchange chromatography, and the radioactivity in each fraction is determined by liquid scintillation counting.
-
Data Analysis: The concentration-response curves for BMS-182874's inhibition of ET-1-stimulated inositol phosphate accumulation are plotted to determine the functional inhibitory constant (KB).
Intracellular Calcium Mobilization Assay
This assay assesses the effect of BMS-182874 on ET-1-induced increases in intracellular calcium concentration.
Protocol:
-
Cell Loading: VSM-A10 cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Antagonist Incubation: Cells are incubated with various concentrations of BMS-182874.
-
Stimulation and Measurement: A baseline fluorescence is recorded before the addition of ET-1. The change in fluorescence intensity upon ET-1 stimulation is monitored in real-time using a fluorometric imaging plate reader (FLIPR) or a similar instrument.
-
Data Analysis: The inhibitory effect of BMS-182874 on the ET-1-induced calcium transient is quantified, and the KB is determined.
In Vivo Pressor Response to Exogenous ET-1
This model evaluates the ability of BMS-182874 to block the vasoconstrictor effect of ET-1 in live animals.
Protocol:
-
Animal Model: Conscious, normotensive rats are used. Arterial catheters are implanted for direct blood pressure measurement.
-
Drug Administration: BMS-182874 is administered either orally or intravenously at various doses.
-
ET-1 Challenge: After a suitable absorption period, a bolus of ET-1 is administered intravenously to induce a pressor (vasoconstrictive) response.
-
Blood Pressure Measurement: Arterial blood pressure is continuously monitored before and after the ET-1 challenge.
-
Data Analysis: The degree of inhibition of the ET-1-induced pressor response by BMS-182874 is quantified. The dose required to produce a 50% reduction in the pressor response (ED50) is calculated.
Toxicology and Safety Pharmacology
A comprehensive search of publicly available scientific literature and databases did not yield specific preclinical toxicology or safety pharmacology data for BMS-182874 hydrochloride. Standard preclinical safety assessments for a compound of this class would typically include:
-
Safety Pharmacology Core Battery: Evaluation of effects on the cardiovascular, respiratory, and central nervous systems.
-
Acute and Chronic Toxicity Studies: Determination of the effects of single and repeated dosing in at least two species (one rodent, one non-rodent).
-
Genotoxicity Assays: A battery of tests to assess mutagenic and clastogenic potential (e.g., Ames test, mouse lymphoma assay, in vivo micronucleus test).
-
Reproductive and Developmental Toxicology Studies.
The absence of this data in the public domain is a significant limitation in providing a complete preclinical profile of BMS-182874 hydrochloride.
Conclusion
The available preclinical data strongly support the characterization of BMS-182874 hydrochloride as a potent, selective, and orally active ETA receptor antagonist. It has demonstrated clear efficacy in relevant in vitro and in vivo models of ET-1-mediated physiological and pathophysiological processes. While the pharmacological profile is well-defined, the lack of publicly accessible toxicology and safety pharmacology data precludes a full assessment of its preclinical safety profile. This guide summarizes the core preclinical knowledge base for BMS-182874, providing a valuable resource for researchers in the field of endothelin receptor antagonism and cardiovascular drug development.
References
- 1. apexbt.com [apexbt.com]
- 2. Safety pharmacology assessment of central nervous system function in juvenile and adult rats: effects of pharmacological reference compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. BMS-182874 is a selective, nonpeptide endothelin ETA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Orally active endothelin receptor antagonist BMS-182874 suppresses neointimal development in balloon-injured rat carotid arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Pharmacology of BMS-182874 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Core Summary
BMS-182874 hydrochloride is a potent, selective, and orally active nonpeptide antagonist of the endothelin-A (ETA) receptor.[1][2][3] Endothelin-1 (ET-1), a powerful vasoconstrictor, exerts its effects primarily through the ETA receptor located on vascular smooth muscle cells. By competitively blocking this receptor, BMS-182874 inhibits the downstream signaling pathways responsible for vasoconstriction and cell proliferation.[1][3] Preclinical studies have demonstrated its efficacy in animal models of hypertension and in reducing neointimal formation after vascular injury, highlighting its potential therapeutic utility in cardiovascular diseases.[3]
Mechanism of Action
BMS-182874 functions as a competitive antagonist at the ETA receptor.[1] This selectivity allows it to specifically inhibit the physiological and pathophysiological effects of ET-1 mediated by this receptor subtype, while having minimal impact on the ETB receptor. The binding of ET-1 to the ETA receptor typically activates phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This cascade ultimately results in vascular smooth muscle contraction and proliferation. BMS-182874 competitively inhibits the binding of ET-1 to the ETA receptor, thereby blocking these downstream signaling events.[1]
Quantitative Pharmacological Data
The following tables summarize the key in vitro and in vivo pharmacological parameters of BMS-182874 hydrochloride.
Table 1: In Vitro Receptor Binding and Functional Antagonism
| Parameter | Species/Cell Line | Receptor | Value | Reference |
| Ki | Rat Vascular Smooth Muscle A10 (VSM-A10) cells | ETA | 61 nM | [1] |
| Ki | CHO cells expressing human ETA receptor | ETA | 48 nM | [1] |
| Ki | General | ETB | > 50 µM | [1] |
| IC50 | vsm-A10 cells | ETA | 0.150 µM | [2] |
| KB (Inositol Phosphate Accumulation) | VSM-A10 cells | ETA | 75 nM | [1] |
| KB (Calcium Mobilization) | VSM-A10 cells | ETA | 140 nM | [1] |
| KB (Force Development) | Rabbit carotid artery | ETA | 520 nM | [1] |
Table 2: In Vivo Efficacy
| Model | Species | Route of Administration | Dose | Effect | Reference |
| Conscious Normotensive | Rat | Intravenous | ED50 = 24 µmol/kg | Blunted pressor response to exogenous ET-1 | [1] |
| Conscious Normotensive | Rat | Oral | ED50 = 30 µmol/kg | Blunted pressor response to exogenous ET-1 | [1] |
| DOCA-salt Hypertensive | Rat | Intravenous | 30, 100, 300 µmol/kg | Reduced Mean Arterial Pressure by 25, 44, and 45 mmHg, respectively | |
| DOCA-salt Hypertensive | Rat | Oral | 100 µmol/kg daily for 3 days | Sustained decrease in blood pressure | |
| Spontaneously Hypertensive Rat (SHR) | Rat | Oral | 75, 150, 450 µmol/kg | Decreased blood pressure by ~30 mmHg | |
| Balloon-injured Carotid Artery | Rat | Oral | 100 mg/kg daily for 3 weeks | 35% decrease in lesion area | [3] |
Table 3: Preclinical Pharmacokinetics in Rats
| Parameter | Value/Observation | Reference |
| Oral Bioavailability | ~100% | |
| Metabolism | Primarily via stepwise N-demethylation. The major circulating metabolite is the mono-N-desmethyl form, and the major excreted metabolite is the di-N-desmethyl form. | |
| Elimination | Primarily via metabolism. Only ~2% of the intact drug is recovered in excreta after intravenous administration. The kidneys play a significant role in the in vivo clearance. | |
| Dose Proportionality | AUC and Cmax increase dose-proportionally within the oral dose range of 13 to 290 µmol/kg. |
Experimental Protocols
The following are detailed, representative protocols for the key experiments cited in the evaluation of BMS-182874.
Radioligand Binding Assay (Competitive)
This protocol describes a method to determine the binding affinity (Ki) of BMS-182874 for the ETA receptor.
Methodology:
-
Membrane Preparation:
-
Culture cells (e.g., VSM-A10 or CHO cells stably expressing the human ETA receptor) to confluency.
-
Harvest cells and homogenize in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a suitable buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a multi-well plate, combine the cell membrane preparation, a fixed concentration of [125I]ET-1, and varying concentrations of BMS-182874.
-
Incubate the mixture at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Separation and Quantification:
-
Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding of [125I]ET-1 against the concentration of BMS-182874.
-
Determine the IC50 value (the concentration of BMS-182874 that inhibits 50% of the specific binding of [125I]ET-1).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Calcium Mobilization Assay
This protocol outlines a method to assess the functional antagonism of BMS-182874 by measuring its effect on ET-1-induced intracellular calcium release.
Methodology:
-
Cell Preparation:
-
Plate VSM-A10 cells in a multi-well plate and allow them to adhere overnight.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) in a suitable buffer.
-
Wash the cells to remove excess dye.
-
-
Assay Performance:
-
Pre-incubate the cells with varying concentrations of BMS-182874 or vehicle for a defined period.
-
Stimulate the cells with a fixed concentration of ET-1.
-
Measure the change in intracellular calcium concentration by monitoring the fluorescence of the calcium-sensitive dye using a fluorometric plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition of the ET-1-induced calcium response by BMS-182874 at each concentration.
-
Plot the percentage of inhibition against the concentration of BMS-182874 to determine the IC50 value.
-
Calculate the KB value, a measure of the antagonist's potency.
-
In Vivo Antihypertensive Efficacy in DOCA-Salt Hypertensive Rats
This protocol describes a method to evaluate the in vivo antihypertensive effects of BMS-182874 in a rat model of hypertension.
Methodology:
-
Induction of Hypertension:
-
Use male Sprague-Dawley rats.
-
Perform a unilateral nephrectomy.
-
Implant a deoxycorticosterone acetate (B1210297) (DOCA) pellet subcutaneously.
-
Provide 1% NaCl in the drinking water.
-
Allow several weeks for hypertension to develop.
-
-
Blood Pressure Measurement:
-
Implant a catheter in the carotid artery or use a tail-cuff method for blood pressure monitoring.
-
-
Drug Administration:
-
Administer BMS-182874 or vehicle via the desired route (intravenous or oral gavage).
-
-
Data Collection and Analysis:
-
Record blood pressure and heart rate at baseline and at various time points after drug administration.
-
Calculate the change in mean arterial pressure from baseline for each treatment group.
-
Compare the blood pressure reduction in the BMS-182874-treated group to the vehicle-treated group.
-
Conclusion
BMS-182874 hydrochloride is a well-characterized, selective ETA receptor antagonist with demonstrated in vitro and in vivo pharmacological activity. Its ability to block ET-1-mediated vasoconstriction and smooth muscle cell proliferation makes it a valuable research tool for investigating the role of the endothelin system in cardiovascular physiology and pathology. The preclinical data suggest its potential as a therapeutic agent for conditions such as hypertension and vascular restenosis. Further investigation into its detailed pharmacokinetic profile and clinical efficacy is warranted.
References
- 1. BMS-182874 is a selective, nonpeptide endothelin ETA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Orally active endothelin receptor antagonist BMS-182874 suppresses neointimal development in balloon-injured rat carotid arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
BMS-182874 Hydrochloride: A Technical Guide to its Interaction with the ETA Receptor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the binding characteristics of BMS-182874 hydrochloride to the endothelin-A (ETA) receptor. The document summarizes key quantitative data, details relevant experimental methodologies, and illustrates the associated signaling pathways.
Core Data Presentation
The binding affinity of BMS-182874 for the ETA receptor has been determined in various experimental systems. The following tables summarize the key quantitative data, including the inhibitor constant (Ki), the half-maximal inhibitory concentration (IC50), and the antagonist dissociation constant (KB).
| Parameter | Value | Cell/Tissue Type | Species | Reference |
| Ki | 61 nM | Vascular Smooth Muscle A10 (VSM-A10) cell membranes | Rat | [1][2] |
| Ki | 48 nM | CHO cells expressing human ETA receptor | Human | [1][2] |
| Ki | 55 nM | VSM-A10 cells | Rat | [3][4] |
| IC50 | 150 nM | VSM-A10 cells | Rat | [3][4] |
| KB | 75 nM | Inositol phosphate (B84403) accumulation in VSM-A10 cells | Rat | [1] |
| KB | 140 nM | Calcium mobilization in VSM-A10 cells | Rat | [1] |
| KB | 520 nM | Force development in isolated carotid artery | Rabbit | [1] |
Table 1: Binding Affinity and Functional Antagonism of BMS-182874 for the ETA Receptor.
| Receptor Subtype | Ki (BMS-182874) | Reference |
| ETA | 48 - 61 nM | [1][2] |
| ETB | > 50 µM | [1][2] |
Table 2: Selectivity of BMS-182874 for Endothelin Receptor Subtypes.
Experimental Protocols
The determination of the Ki value for BMS-182874 at the ETA receptor is typically achieved through competitive radioligand binding assays. While specific protocols from the original publications are not fully detailed in the abstracts, a general methodology can be outlined as follows.
Membrane Preparation
-
Cell Culture: Rat vascular smooth muscle A10 (VSM-A10) cells or Chinese Hamster Ovary (CHO) cells stably expressing the human ETA receptor are cultured to near confluence.
-
Homogenization: Cells are washed with a buffered solution (e.g., PBS) and then scraped into a lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA with protease inhibitors).
-
Centrifugation: The cell suspension is homogenized and then subjected to a low-speed centrifugation to remove nuclei and cellular debris. The resulting supernatant is then centrifuged at a high speed (e.g., 20,000 x g) to pellet the cell membranes.
-
Washing and Storage: The membrane pellet is washed and resuspended in a suitable buffer, often containing a cryoprotectant like sucrose, and stored at -80°C until use. Protein concentration is determined using a standard assay such as the BCA assay.
Competitive Radioligand Binding Assay
This assay measures the ability of a test compound (BMS-182874) to compete with a radiolabeled ligand for binding to the ETA receptor.
-
Radioligand: [125I]-Endothelin-1 ([125I]ET-1) is commonly used as the radiolabeled ligand that binds with high affinity to the ETA receptor.
-
Assay Buffer: A typical binding buffer would be 50 mM Tris, 5 mM MgCl2, and 0.1 mM EDTA at pH 7.4.
-
Incubation: A fixed amount of membrane preparation is incubated with a constant concentration of [125I]ET-1 and varying concentrations of the unlabeled competitor, BMS-182874.
-
Total Binding: Determined in the absence of any competitor.
-
Non-specific Binding: Determined in the presence of a high concentration of an unlabeled ETA receptor antagonist to saturate all specific binding sites.
-
-
Separation: After incubation to equilibrium (e.g., 60 minutes at 30°C), the bound and free radioligand are separated. This is commonly achieved by rapid vacuum filtration through glass fiber filters (e.g., GF/C) that have been pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.
-
Washing: The filters are washed rapidly with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: The radioactivity retained on the filters, representing the bound [125I]ET-1, is measured using a gamma counter.
Data Analysis
-
Specific Binding: Calculated by subtracting the non-specific binding from the total binding at each concentration of the competitor.
-
IC50 Determination: The concentration of BMS-182874 that inhibits 50% of the specific binding of [125I]ET-1 (the IC50 value) is determined by non-linear regression analysis of the competition curve.
-
Ki Calculation: The inhibitor constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)) where [L] is the concentration of the radioligand and Kd is the equilibrium dissociation constant of the radioligand for the receptor.
Mandatory Visualizations
ETA Receptor Signaling Pathway
The endothelin-A (ETA) receptor is a G-protein coupled receptor (GPCR). Upon binding of its endogenous ligand, endothelin-1 (B181129) (ET-1), the receptor activates intracellular signaling cascades. BMS-182874 acts as a competitive antagonist, blocking the binding of ET-1 and thereby inhibiting these downstream effects.
Caption: Canonical ETA receptor signaling pathway initiated by ET-1 and inhibited by BMS-182874.
Experimental Workflow for Ki Determination
The logical flow of a competitive binding assay to determine the Ki value is depicted below.
Caption: Workflow for determining the Ki value of BMS-182874 using a competitive radioligand binding assay.
References
The Antagonistic Relationship Between BMS-182874 Hydrochloride and Endothelin-1 Signaling: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core interaction between BMS-182874 hydrochloride and the endothelin-1 (B181129) (ET-1) signaling pathway. BMS-182874 is a potent and selective non-peptide antagonist of the endothelin A (ETA) receptor, a key player in vasoconstriction and cell proliferation.[1] This document provides a comprehensive overview of its mechanism of action, quantitative binding affinities, and its effects on downstream cellular processes. Detailed experimental protocols and visual representations of signaling pathways and workflows are included to support further research and drug development in this area.
Core Mechanism of Action
Endothelin-1, a powerful vasoconstrictor peptide, exerts its effects by binding to two main receptor subtypes: ETA and ETB.[2] The activation of ETA receptors, predominantly found on vascular smooth muscle cells, initiates a signaling cascade that leads to vasoconstriction and cellular growth.[1][2] BMS-182874 hydrochloride acts as a competitive antagonist at the ETA receptor, effectively blocking the binding of ET-1 and thereby inhibiting its physiological effects.[1] Its high selectivity for the ETA receptor over the ETB receptor makes it a valuable tool for dissecting the specific roles of ETA-mediated signaling in various physiological and pathological processes.[1]
Quantitative Data Summary
The following tables summarize the key quantitative data for BMS-182874 hydrochloride, providing a clear comparison of its binding affinity and functional inhibition across different experimental systems.
Table 1: Binding Affinity of BMS-182874 Hydrochloride
| Parameter | Cell Line/Tissue | Value | Reference |
| Kᵢ (inhibition constant) | Rat Vascular Smooth Muscle A10 (VSM-A10) cell membranes | 61 nM | [1][3] |
| Kᵢ (inhibition constant) | CHO cells expressing human ETA receptor | 48 nM | [1][3] |
| Kᵢ (inhibition constant) | ETB receptors | > 50 µM | [1][3] |
| IC₅₀ (half maximal inhibitory concentration) | vsm-A10 cells | 0.150 µM | [4][5] |
Table 2: Functional Antagonism of BMS-182874 Hydrochloride
| Parameter | Experimental System | Value | Reference |
| K₋B (dissociation constant) - Inositol Phosphate Accumulation | VSM-A10 cells | 75 nM | [1] |
| K₋B (dissociation constant) - Calcium Mobilization | VSM-A10 cells | 140 nM | [1] |
| K₋B (dissociation constant) - Force Development | Rabbit carotid artery | 520 nM | [1] |
Table 3: In Vivo Efficacy of BMS-182874 Hydrochloride
| Parameter | Animal Model | Value | Reference |
| ED₅₀ (median effective dose) - Oral Administration | Conscious, normotensive rats | 30 µmol/kg | [1] |
| ED₅₀ (median effective dose) - Intravenous Administration | Conscious, normotensive rats | 24 µmol/kg | [1] |
Signaling Pathways
The following diagrams illustrate the endothelin-1 signaling pathway and the mechanism of its inhibition by BMS-182874 hydrochloride.
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.
Endothelin Receptor Binding Assay
This protocol outlines the procedure for a competitive radioligand binding assay to determine the affinity of compounds for the endothelin receptor.[6][7][8]
Methodology:
-
Membrane Preparation: Homogenize cells or tissues expressing ETA receptors in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in an assay buffer.
-
Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of ¹²⁵I-ET-1, and varying concentrations of the unlabeled competitor (e.g., BMS-182874).
-
Incubation: Incubate the plate at a specified temperature for a set period to allow binding to reach equilibrium.
-
Separation: Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the free radioligand.
-
Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound ¹²⁵I-ET-1.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Use non-linear regression analysis to determine the IC₅₀ value, which can then be used to calculate the Kᵢ value.
Intracellular Calcium Mobilization Assay
This protocol describes the measurement of changes in intracellular calcium concentration ([Ca²⁺]i) in response to ET-1 and its inhibition by BMS-182874.[9][10][11][12]
References
- 1. BMS-182874 is a selective, nonpeptide endothelin ETA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Endothelin receptor antagonism improves glucose handling, dyslipidemia, and adipose tissue inflammation in obese mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. SmallMolecules.com | BMS 182874 (25 mg) from targetmol | SmallMolecules.com [smallmolecules.com]
- 6. Endothelin-1 receptor binding assay for high throughput chemical screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Radioligand binding assays and quantitative autoradiography of endothelin receptors | Springer Nature Experiments [experiments.springernature.com]
- 8. Receptor Binding Assays - Multiwell Plates [merckmillipore.com]
- 9. Methods to Measure Intracellular Ca2+ Concentration Using Ca2+-Sensitive Dyes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. berthold.com [berthold.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Intracellular Calcium Mobilization in Response to Ion Channel Regulators via a Calcium-Induced Calcium Release Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
The Role of BMS-182874 Hydrochloride in Hypertension Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-182874 hydrochloride is a potent and selective non-peptide antagonist of the endothelin A (ETA) receptor. Endothelin-1 (B181129) (ET-1), a powerful vasoconstrictor, plays a significant role in the pathophysiology of hypertension. By selectively blocking the ETA receptor, BMS-182874 has been a crucial pharmacological tool in elucidating the involvement of the endothelin system in blood pressure regulation and the development of hypertensive states. This technical guide provides an in-depth overview of BMS-182874's mechanism of action, its application in hypertension research, and detailed experimental methodologies.
Mechanism of Action
BMS-182874 acts as a competitive antagonist at the ETA receptor, which is predominantly located on vascular smooth muscle cells.[1] The binding of ET-1 to ETA receptors triggers a signaling cascade that leads to vasoconstriction and cell proliferation. BMS-182874 effectively blocks these downstream effects by preventing ET-1 from binding to its receptor.
Signaling Pathway of ET-1 and the Inhibitory Action of BMS-182874
Caption: ET-1 signaling pathway and the inhibitory site of BMS-182874.
Quantitative Data
BMS-182874 has been extensively characterized in a variety of in vitro and in vivo models. The following tables summarize the key quantitative data from these studies.
Table 1: In Vitro Characterization of BMS-182874
| Parameter | Cell Line/Tissue | Value | Reference(s) |
| Ki (Binding Affinity) | Rat Vascular Smooth Muscle A10 (VSM-A10) cell membranes | 61 nM | [2] |
| CHO cells expressing human ETA receptor | 48 nM | [2] | |
| ETB receptors | > 50 µM | [2] | |
| IC50 | VSM-A10 cells | 0.150 µM | [3][4] |
| KB (Functional Antagonism) | ET-1-stimulated inositol phosphate (B84403) accumulation (VSM-A10 cells) | 75 nM | [2] |
| ET-1-stimulated calcium mobilization (VSM-A10 cells) | 140 nM | [2] | |
| ET-1-induced force development (rabbit carotid artery) | 520 nM | [2] |
Table 2: In Vivo Efficacy of BMS-182874 in Rat Models of Hypertension
| Animal Model | Administration Route | Dose | Effect | Reference(s) |
| Deoxycorticosterone acetate (B1210297) (DOCA)-salt hypertensive rats | Oral gavage (p.o.) | 100 µmol/kg | 25% reduction in arterial pressure from control | [3] |
| Normotensive rats (ET-1 challenge) | Oral (p.o.) | ED50 = 30 µmol/kg | Blunted pressor response to exogenous ET-1 | [2] |
| Normotensive rats (ET-1 challenge) | Intravenous (i.v.) | ED50 = 24 µmol/kg | Blunted pressor response to exogenous ET-1 | [2] |
| Aldosterone-infused rats on high salt diet | In food | 40 mg/kg for 6 weeks | Normalized blood pressure (117±4 mmHg vs. 151±7 mmHg in control) | |
| Balloon-injured rat carotid arteries | Oral (p.o.) | 100 mg/kg daily for 3 weeks | 35% decrease in lesion area |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. The following sections outline the key experimental protocols used to characterize the activity of BMS-182874.
In Vitro Experimental Workflow
Caption: General workflow for in vitro characterization of BMS-182874.
1. Endothelin Receptor Binding Assay
This assay determines the affinity of BMS-182874 for the ETA receptor.
-
Cell and Membrane Preparation: Rat vascular smooth muscle A10 cells or CHO cells stably expressing the human ETA receptor are cultured and harvested. The cells are then homogenized in a cold lysis buffer and centrifuged to pellet the cell membranes, which are rich in ETA receptors.[5] The protein concentration of the membrane preparation is determined.[5]
-
Binding Reaction: The membrane preparation is incubated in a buffer solution containing a constant concentration of radiolabeled endothelin-1 (e.g., [¹²⁵I]ET-1) and varying concentrations of BMS-182874.[6]
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through a glass fiber filter, which traps the membranes with the bound radioligand.[5] The filter is then washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The radioactivity retained on the filter is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the concentration of BMS-182874 that inhibits 50% of the specific binding of the radioligand (IC50). The binding affinity (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.
2. Inositol Phosphate Accumulation Assay
This functional assay measures the ability of BMS-182874 to block ET-1-stimulated intracellular signaling.
-
Cell Culture and Labeling: A10 cells are cultured and labeled by incubating them with [³H]myo-inositol, which is incorporated into the cell membrane phospholipids, including phosphatidylinositol 4,5-bisphosphate (PIP2).
-
Stimulation and Inhibition: The labeled cells are pre-incubated with varying concentrations of BMS-182874, followed by stimulation with a fixed concentration of ET-1.
-
Extraction and Separation: The reaction is stopped, and the inositol phosphates are extracted from the cells. The different inositol phosphate species are separated using anion-exchange chromatography.
-
Quantification: The amount of radioactivity in the inositol trisphosphate (IP3) fraction is measured by liquid scintillation counting.
-
Data Analysis: The concentration-response curves are analyzed to determine the functional antagonist constant (KB) of BMS-182874.
3. Calcium Mobilization Assay
This assay assesses the effect of BMS-182874 on ET-1-induced increases in intracellular calcium.
-
Cell Loading: A10 cells are loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).[7]
-
Measurement: The cells are placed in a fluorometer or on a fluorescence microscope stage. Baseline fluorescence is recorded, and then the cells are stimulated with ET-1 in the presence or absence of different concentrations of BMS-182874.
-
Data Acquisition: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is monitored over time.[7]
-
Data Analysis: The peak increase in intracellular calcium is measured, and the data are used to calculate the KB value for BMS-182874.
In Vivo Experimental Workflow
Caption: General workflow for in vivo evaluation of BMS-182874 in hypertensive rats.
1. Deoxycorticosterone Acetate (DOCA)-Salt Hypertensive Rat Model
This is a commonly used model of salt-sensitive hypertension.
-
Surgical Procedure: Male Sprague-Dawley rats undergo uninephrectomy (removal of one kidney).[8][9]
-
DOCA Administration: A pellet of deoxycorticosterone acetate (DOCA) is implanted subcutaneously, or DOCA is administered via subcutaneous injections.[8][10]
-
High-Salt Diet: The rats are given a 1% NaCl solution as their drinking water.[8][9]
-
Development of Hypertension: Hypertension typically develops within a few weeks.[10]
2. Administration of BMS-182874
-
Oral Administration: For oral gavage, BMS-182874 is typically suspended in a vehicle such as an aqueous solution of 0.5% methylcellulose.[3]
-
Intravenous Administration: For intravenous injection, BMS-182874 can be dissolved in a suitable vehicle, and administered via a catheter implanted in a vein (e.g., jugular vein).
3. Blood Pressure Measurement in Conscious Rats
-
Tail-Cuff Method (Non-invasive):
-
Acclimatization: Rats should be acclimated to the restraint and warming procedure for several days before the actual measurement to minimize stress-induced blood pressure fluctuations.[11][12]
-
Procedure: The rat is placed in a restrainer, and its tail is warmed to increase blood flow.[12] An inflatable cuff is placed around the base of the tail, and a sensor is placed distal to the cuff to detect the pulse. The cuff is inflated to occlude the caudal artery and then slowly deflated. The pressure at which the pulse reappears is recorded as the systolic blood pressure.[13]
-
-
Radiotelemetry (Invasive):
-
Transmitter Implantation: A pressure-sensing catheter connected to a telemetry transmitter is surgically implanted into the abdominal aorta or carotid artery of the anesthetized rat.
-
Data Acquisition: The transmitter continuously measures and transmits blood pressure and heart rate data to a receiver, allowing for long-term, continuous monitoring in conscious, freely moving animals.
-
Conclusion
BMS-182874 hydrochloride has proven to be an invaluable tool in hypertension research. Its high selectivity for the ETA receptor has allowed for the precise investigation of the role of endothelin-1 in blood pressure control and the pathogenesis of various hypertensive conditions. The quantitative data and experimental protocols summarized in this guide provide a comprehensive resource for researchers and drug development professionals working in the field of cardiovascular pharmacology. The continued use of selective ETA antagonists like BMS-182874 will undoubtedly contribute to a deeper understanding of hypertension and the development of novel therapeutic strategies.
References
- 1. Comparison of endothelin-1 and noradrenaline stimulated inositol phosphate formation in cultured aortic smooth muscle cells from spontaneously hypertensive and Wistar Kyoto rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BMS-182874 is a selective, nonpeptide endothelin ETA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Radioligand binding methods: practical guide and tips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. ijvets.com [ijvets.com]
- 9. omicsonline.org [omicsonline.org]
- 10. [A simplified method for preparation of DOCA-salt hypertension model in rats by subcutaneous implantation of DOCA silastic tube] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. ahajournals.org [ahajournals.org]
- 13. researchgate.net [researchgate.net]
The Role of BMS-182874 Hydrochloride in Attenuating Smooth Muscle Cell Proliferation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vascular smooth muscle cell (VSMC) proliferation is a critical component in the pathophysiology of various cardiovascular diseases, including atherosclerosis and restenosis following angioplasty. Endothelin-1 (B181129) (ET-1), a potent vasoconstrictor peptide, has been identified as a significant mitogen for VSMCs, promoting their proliferation and contributing to the development of neointimal lesions.[1] BMS-182874 hydrochloride is a selective, nonpeptide antagonist of the endothelin-A (ETA) receptor.[2] This technical guide provides a comprehensive overview of the effects of BMS-182874 hydrochloride on smooth muscle cell proliferation, detailing its mechanism of action, quantitative efficacy, and the experimental protocols used to elucidate its function.
Mechanism of Action: Inhibition of the Endothelin-1 Signaling Cascade
BMS-182874 hydrochloride exerts its anti-proliferative effects by selectively blocking the ETA receptor, thereby inhibiting the downstream signaling cascade initiated by endothelin-1.[2] In vascular smooth muscle cells, the binding of ET-1 to its ETA receptor, a G-protein coupled receptor, triggers a cascade of intracellular events that ultimately lead to cell proliferation. This pathway is understood to involve the activation of extracellular signal-regulated kinase (ERK) and the subsequent expression of cyclin D1, a key regulator of cell cycle progression.[3] BMS-182874, by competitively binding to the ETA receptor, prevents the initial signaling trigger and thus halts the proliferative response.
Quantitative Data on the Efficacy of BMS-182874 Hydrochloride
The inhibitory effects of BMS-182874 hydrochloride on both the molecular and cellular responses to endothelin-1 have been quantified in several studies. The compound's affinity for the ETA receptor and its ability to antagonize ET-1-induced signaling and proliferation are summarized below.
In Vitro Efficacy
| Parameter | Cell Type | Value | Reference |
| Ki (Binding Affinity) | Rat Vascular Smooth Muscle A10 (VSM-A10) cell membranes | 61 nM | [2] |
| CHO cells expressing human ETA receptor | 48 nM | [2] | |
| KB (Functional Antagonism) | |||
| ET-1-stimulated inositol (B14025) phosphate (B84403) accumulation | VSM-A10 cells | 75 nM | [2] |
| ET-1-stimulated calcium mobilization | VSM-A10 cells | 140 nM | [2] |
| ET-1-stimulated force development | Rabbit carotid artery | 520 nM | [2] |
In Vivo Efficacy
| Parameter | Animal Model | Dosage | Effect | Reference |
| Neointimal Lesion Area | Balloon-injured rat carotid arteries | 100 mg/kg orally, once daily for 3 weeks | 35% decrease | [1] |
| Lesion/Media Ratio | Balloon-injured rat carotid arteries | 100 mg/kg orally, once daily for 3 weeks | 34% decrease | [1] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the investigation of BMS-182874 hydrochloride's effect on smooth muscle cell proliferation.
Protocol 1: Rat Aortic Smooth Muscle Cell Culture and Proliferation Assay ([³H]Thymidine Incorporation)
This protocol is based on the methods used to demonstrate the inhibitory effect of BMS-182874 on ET-1-stimulated smooth muscle cell proliferation.[1]
1. Cell Culture:
-
Cell Source: Rat aortic smooth muscle cells.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
2. Proliferation Assay ([³H]Thymidine Incorporation):
-
Cell Seeding: Plate rat aortic smooth muscle cells in 24-well plates at a density of 5 x 10⁴ cells/well and allow to adhere for 24 hours.
-
Serum Starvation: To synchronize the cells in the G₀/G₁ phase, replace the growth medium with serum-free DMEM for 48-72 hours.
-
Treatment:
-
Pre-incubate the serum-starved cells with varying concentrations of BMS-182874 hydrochloride or vehicle control for 1 hour.
-
Add Endothelin-1 (ET-1) to a final concentration of 100 nM to stimulate proliferation. A control group without ET-1 stimulation should be included.
-
-
[³H]Thymidine Labeling: After 18-24 hours of incubation with ET-1, add 1 µCi/mL of [³H]thymidine to each well and incubate for an additional 4-6 hours.
-
Harvesting and Scintillation Counting:
-
Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Precipitate the DNA by adding 1 mL of ice-cold 10% trichloroacetic acid (TCA) and incubating for 30 minutes at 4°C.
-
Wash the precipitate twice with ice-cold 95% ethanol.
-
Solubilize the DNA by adding 0.5 mL of 0.5 N NaOH.
-
Transfer the lysate to a scintillation vial, add 5 mL of scintillation fluid, and measure the radioactivity using a liquid scintillation counter.
-
Conclusion
BMS-182874 hydrochloride is a potent and selective ETA receptor antagonist that effectively inhibits endothelin-1-induced smooth muscle cell proliferation. Its mechanism of action is centered on the blockade of the initial step in the ET-1 signaling cascade, preventing the downstream events that lead to cell cycle progression. The quantitative data from both in vitro and in vivo studies demonstrate its efficacy in mitigating the proliferative response of vascular smooth muscle cells, highlighting its potential as a therapeutic agent in the management of cardiovascular diseases characterized by excessive smooth muscle cell growth. The provided experimental protocols offer a framework for the further investigation of this and similar compounds in the context of vascular biology and drug discovery.
References
- 1. Orally active endothelin receptor antagonist BMS-182874 suppresses neointimal development in balloon-injured rat carotid arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BMS-182874 is a selective, nonpeptide endothelin ETA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Endothelin-1 promoted proliferation of vascular smooth muscle cell through pathway of extracellular signal-regulated kinase and cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for BMS-182874 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-182874 hydrochloride is a potent and selective nonpeptide antagonist of the endothelin-A (ETA) receptor.[1][2] Endothelin-1 (ET-1) is a powerful vasoconstrictor peptide that plays a significant role in various cardiovascular diseases. By selectively blocking the ETA receptor, BMS-182874 inhibits the vasoconstrictive and mitogenic effects of ET-1, making it a valuable tool for cardiovascular research and a potential therapeutic agent for conditions such as hypertension and restenosis.[3] These application notes provide detailed experimental protocols for the in vitro and in vivo characterization of BMS-182874 hydrochloride.
Mechanism of Action
BMS-182874 acts as a competitive antagonist at the ETA receptor, preventing the binding of the endogenous ligand ET-1.[1] The activation of the ETA receptor by ET-1 on vascular smooth muscle cells initiates a signaling cascade through the Gq/11 G-protein, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+), which ultimately leads to vasoconstriction and cell proliferation.[4] BMS-182874 effectively blocks these downstream effects by preventing the initial binding of ET-1 to the ETA receptor.
Quantitative Data Summary
The following tables summarize the key quantitative parameters of BMS-182874 hydrochloride from various in vitro and in vivo studies.
Table 1: In Vitro Activity of BMS-182874
| Parameter | Cell Line/Tissue | Value | Reference |
| Ki (ETA Receptor Binding) | Rat Vascular Smooth Muscle A10 (VSM-A10) cells | 61 nM | [1][2] |
| CHO cells expressing human ETA receptor | 48 nM | [1][2] | |
| Ki (ETB Receptor Binding) | Various | > 50 µM | [1][2] |
| IC50 (ET-1 induced response) | VSM-A10 cells | 150 nM | [5] |
| KB (Inositol Phosphate (B84403) Accumulation) | VSM-A10 cells | 75 nM | [1][2] |
| KB (Calcium Mobilization) | VSM-A10 cells | 140 nM | [1] |
| KB (Force Development) | Rabbit carotid artery | 520 nM | [1] |
Table 2: In Vivo Efficacy of BMS-182874 in Rats
| Study Type | Administration Route | Dose (ED50) | Effect | Reference |
| Inhibition of ET-1 Pressor Response | Intravenous (IV) | 24 µmol/kg | Blunted pressor response to exogenous ET-1 | [1] |
| Oral (PO) | 30 µmol/kg | Blunted pressor response to exogenous ET-1 | [1] | |
| Neointimal Development | Oral (PO) | 100 mg/kg daily | 35% decrease in lesion area | [3] |
Experimental Protocols
In Vitro Assays
1. ETA Receptor Binding Assay
This protocol is designed to determine the binding affinity (Ki) of BMS-182874 for the ETA receptor using a competitive radioligand binding assay.
-
Materials:
-
Cell membranes from VSM-A10 or CHO cells expressing the human ETA receptor.
-
[125I]ET-1 (radioligand).
-
BMS-182874 hydrochloride.
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.2% BSA, pH 7.4).
-
Wash buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Scintillation counter and fluid.
-
-
Procedure:
-
Prepare serial dilutions of BMS-182874 in binding buffer.
-
In a 96-well plate, add cell membranes, [125I]ET-1 (at a concentration near its Kd), and varying concentrations of BMS-182874 or vehicle.
-
For non-specific binding determination, add a high concentration of unlabeled ET-1.
-
Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the Ki value using competitive binding analysis software (e.g., Prism).
-
2. Inositol Phosphate Accumulation Assay
This assay measures the ability of BMS-182874 to inhibit ET-1-stimulated inositol phosphate (IP) accumulation, a downstream effect of ETA receptor activation.
-
Materials:
-
VSM-A10 cells.
-
Cell culture medium.
-
Stimulation buffer containing LiCl (to inhibit IP degradation).
-
ET-1.
-
BMS-182874 hydrochloride.
-
IP-One HTRF assay kit (or similar).
-
HTRF-compatible microplate reader.
-
-
Procedure:
-
Seed VSM-A10 cells in 96-well plates and grow to confluence.
-
Pre-treat the cells with varying concentrations of BMS-182874 or vehicle in stimulation buffer for a specified time (e.g., 15-30 minutes).
-
Stimulate the cells with a fixed concentration of ET-1 (e.g., EC80) for a defined period (e.g., 30-60 minutes) at 37°C.
-
Lyse the cells according to the assay kit manufacturer's instructions.
-
Add the HTRF reagents (IP1-d2 and anti-IP1 antibody-Cryptate) to the cell lysates.
-
Incubate at room temperature, protected from light, for the recommended time (e.g., 60 minutes).
-
Read the plate on an HTRF-compatible microplate reader.
-
Calculate the inhibition of ET-1-stimulated IP accumulation and determine the KB value.
-
3. Intracellular Calcium Mobilization Assay
This assay assesses the ability of BMS-182874 to block ET-1-induced increases in intracellular calcium concentration.
-
Materials:
-
VSM-A10 cells.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).
-
Assay buffer (e.g., HBSS with 20 mM HEPES).
-
ET-1.
-
BMS-182874 hydrochloride.
-
Fluorescence microplate reader with automated injection capabilities.
-
-
Procedure:
-
Seed VSM-A10 cells in black-walled, clear-bottom 96-well plates and grow to confluence.
-
Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol (typically 30-60 minutes at 37°C).
-
Wash the cells with assay buffer to remove extracellular dye.
-
Pre-incubate the cells with varying concentrations of BMS-182874 or vehicle for a short period.
-
Place the plate in the fluorescence reader and measure the baseline fluorescence.
-
Inject a fixed concentration of ET-1 into the wells and immediately begin recording the fluorescence intensity over time.
-
The increase in fluorescence corresponds to the rise in intracellular calcium.
-
Determine the inhibitory effect of BMS-182874 on the ET-1-induced calcium peak and calculate the KB value.
-
In Vivo Protocols
1. Inhibition of ET-1 Induced Pressor Response in Rats
This protocol evaluates the in vivo efficacy of BMS-182874 in blocking the hypertensive effect of exogenously administered ET-1 in conscious, normotensive rats.
-
Animals:
-
Male Sprague-Dawley rats.
-
-
Materials:
-
BMS-182874 hydrochloride.
-
Vehicle for oral (e.g., 0.5% methylcellulose) and intravenous (e.g., saline or 5% NaHCO3) administration.
-
ET-1.
-
Anesthesia (for catheter implantation).
-
Arterial and venous catheters.
-
Blood pressure monitoring system.
-
-
Procedure:
-
Implant arterial and venous catheters in the rats under anesthesia and allow for recovery.
-
On the day of the experiment, connect the arterial catheter to a blood pressure transducer to record mean arterial pressure (MAP).
-
Administer BMS-182874 either orally (by gavage) or intravenously (via the venous catheter) at various doses.
-
After a specified pre-treatment time (e.g., 30-60 minutes), administer a bolus intravenous injection of ET-1.
-
Continuously monitor and record the MAP.
-
The pressor response to ET-1 is measured as the peak increase in MAP.
-
Calculate the dose-dependent inhibition of the ET-1 pressor response by BMS-182874 to determine the ED50.
-
2. Suppression of Neointimal Development in Balloon-Injured Rat Carotid Arteries
This protocol assesses the effect of BMS-182874 on the development of intimal lesions following vascular injury.
-
Animals:
-
Male Sprague-Dawley rats.
-
-
Materials:
-
BMS-182874 hydrochloride.
-
Vehicle for oral administration.
-
Surgical instruments for balloon angioplasty.
-
Fogarty 2F balloon catheter.
-
Tissue fixation and staining reagents.
-
-
Procedure:
-
Begin daily oral administration of BMS-182874 (100 mg/kg) or vehicle one week prior to the balloon injury procedure.
-
Perform balloon angioplasty of the common carotid artery under anesthesia to induce vascular injury.
-
Continue the daily oral treatment for two weeks following the injury.
-
At the end of the treatment period, euthanize the animals and perfuse-fix the carotid arteries.
-
Excise the injured arterial segments, process them for histology, and embed in paraffin.
-
Cut cross-sections of the arteries and stain (e.g., with hematoxylin (B73222) and eosin) to visualize the neointima and media.
-
Perform morphometric analysis using image analysis software to measure the area of the neointima and media.
-
Calculate the intima-to-media ratio to quantify the extent of neointimal formation.
-
Compare the results between the BMS-182874-treated and vehicle-treated groups.
-
References
BMS-182874 Hydrochloride: In Vitro Assay Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-182874 hydrochloride is a potent and selective non-peptide antagonist of the endothelin A (ETA) receptor.[1] Endothelin-1 (ET-1), acting through the ETA receptor, is a powerful vasoconstrictor and mitogen implicated in various cardiovascular diseases.[2] Consequently, the in vitro characterization of ETA receptor antagonists like BMS-182874 is crucial for drug development and cardiovascular research. This document provides detailed application notes and protocols for the in vitro assessment of BMS-182874 hydrochloride, focusing on receptor binding and functional assays.
Mechanism of Action
BMS-182874 hydrochloride acts as a competitive antagonist at the ETA receptor, thereby inhibiting the downstream signaling cascades initiated by ET-1.[1] Activation of the ETA receptor, a Gq protein-coupled receptor (GPCR), stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium ([Ca2+]i), while DAG activates protein kinase C (PKC). These signaling events culminate in various cellular responses, including vasoconstriction and cell proliferation.[2] BMS-182874 blocks these effects by preventing ET-1 from binding to the ETA receptor.
Data Presentation
The following tables summarize the quantitative in vitro data for BMS-182874 hydrochloride, providing key parameters for its binding affinity and functional antagonism.
Table 1: Receptor Binding Affinity of BMS-182874 Hydrochloride
| Parameter | Cell Line | Receptor | Radioligand | Value (nM) | Reference |
| Ki | Rat Vascular Smooth Muscle A10 (VSM-A10) | ETA | [125I]ET-1 | 61 | [1][3] |
| Ki | CHO cells expressing human ETA receptor | ETA | [125I]ET-1 | 48 | [1][3] |
| Ki | VSM-A10 cells | ETA | Not Specified | 55 | [4] |
| Ki | ETB receptors | ETB | [125I]ET-1 | >50,000 | [1][3] |
Table 2: Functional Antagonism of BMS-182874 Hydrochloride
| Assay | Cell Line/Tissue | Agonist | Parameter | Value (nM) | Reference |
| Inositol Phosphate Accumulation | Rat Vascular Smooth Muscle A10 (VSM-A10) | ET-1 | KB | 75 | [1][3] |
| Calcium Mobilization | Rat Vascular Smooth Muscle A10 (VSM-A10) | ET-1 | KB | 140 | [1] |
| IC50 | VSM-A10 cells | ET-1 | IC50 | 150 | [4] |
| Contraction | Rabbit Carotid Artery | ET-1 | KB | 520 | [1] |
Experimental Protocols
Herein are detailed methodologies for key in vitro experiments to characterize the interaction of BMS-182874 hydrochloride with the ETA receptor.
ETA Receptor Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity (Ki) of BMS-182874 hydrochloride for the ETA receptor using [125I]ET-1.
Materials:
-
Membrane preparations from A10 cells or CHO cells stably expressing the human ETA receptor.
-
[125I]ET-1 (specific activity ~2000 Ci/mmol)
-
BMS-182874 hydrochloride
-
Unlabeled ET-1
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl2, 0.1 mM EDTA.[5]
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
96-well plates
-
Glass fiber filters (GF/C) presoaked in 0.3% polyethyleneimine (PEI).[5]
-
Scintillation cocktail
-
Microplate scintillation counter
Protocol:
-
Membrane Preparation: Homogenize cells in cold lysis buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer and centrifuge again. Resuspend the final pellet in binding buffer.[5] Determine protein concentration using a standard method (e.g., BCA assay).
-
Assay Setup: In a 96-well plate, add the following in a final volume of 250 µL:[5]
-
150 µL of membrane preparation (typically 10-50 µg protein/well).
-
50 µL of various concentrations of BMS-182874 hydrochloride (or unlabeled ET-1 for positive control).
-
50 µL of [125I]ET-1 (at a final concentration near its Kd, e.g., 0.1-0.5 nM).
-
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation to reach equilibrium.[5]
-
Filtration: Terminate the binding reaction by rapid vacuum filtration through GF/C filters using a cell harvester. Wash the filters four times with ice-cold wash buffer to separate bound from free radioligand.[5]
-
Counting: Dry the filters, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.
-
Data Analysis: Determine non-specific binding in the presence of a high concentration of unlabeled ET-1 (e.g., 1 µM). Subtract non-specific binding from total binding to obtain specific binding. Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of radioligand and Kd is its dissociation constant.
Inositol Phosphate (IP) Accumulation Assay
This functional assay measures the ability of BMS-182874 hydrochloride to inhibit ET-1-stimulated production of inositol phosphates.
Materials:
-
A10 cells or other suitable cell line endogenously or recombinantly expressing ETA receptors.
-
Cell culture medium
-
Stimulation Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
Lithium chloride (LiCl)
-
ET-1
-
BMS-182874 hydrochloride
-
IP-One HTRF® assay kit (or similar)
-
HTRF-compatible microplate reader
Protocol:
-
Cell Culture: Plate cells in a 96-well plate and grow to confluency.
-
Pre-incubation with Antagonist: Wash the cells with stimulation buffer. Pre-incubate the cells with various concentrations of BMS-182874 hydrochloride in stimulation buffer for 15-30 minutes at 37°C.
-
Stimulation: Add ET-1 (at a concentration that gives a submaximal response, e.g., EC80) to the wells, along with LiCl (typically 10 mM final concentration) to inhibit IP degradation.
-
Incubation: Incubate for 30-60 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure the accumulated inositol monophosphate (IP1) according to the manufacturer's instructions for the IP-One HTRF® assay kit.
-
Data Analysis: Generate a dose-response curve by plotting the HTRF signal against the logarithm of the BMS-182874 hydrochloride concentration. Determine the IC50 value and subsequently the KB (antagonist dissociation constant) using the appropriate pharmacological model.
Intracellular Calcium ([Ca2+]i) Mobilization Assay
This assay assesses the ability of BMS-182874 hydrochloride to block the transient increase in intracellular calcium induced by ET-1.
Materials:
-
CHO cells stably expressing the human ETA receptor or A10 cells.
-
Cell culture medium
-
Fura-2 AM or other suitable calcium-sensitive fluorescent dye.
-
Assay Buffer (e.g., HBSS with 20 mM HEPES, pH 7.4)
-
ET-1
-
BMS-182874 hydrochloride
-
Fluorescence plate reader with dual-wavelength excitation capabilities.
Protocol:
-
Cell Plating: Seed cells in a black-walled, clear-bottom 96-well plate and allow them to attach overnight.
-
Dye Loading: Wash the cells with Assay Buffer. Load the cells with Fura-2 AM (typically 2-5 µM) in Assay Buffer for 30-60 minutes at 37°C.
-
Wash and Pre-incubation: Wash the cells twice with Assay Buffer to remove extracellular dye. Add Assay Buffer containing various concentrations of BMS-182874 hydrochloride and incubate for 15-30 minutes at room temperature.
-
Measurement: Place the plate in the fluorescence reader. Measure the baseline fluorescence ratio (e.g., excitation at 340 nm and 380 nm, emission at 510 nm).
-
Stimulation: Inject a solution of ET-1 (at a concentration that elicits a robust calcium response, e.g., EC80) into each well and immediately begin recording the fluorescence ratio over time.
-
Data Analysis: The change in fluorescence ratio corresponds to the change in intracellular calcium concentration. Determine the peak response for each concentration of BMS-182874 hydrochloride. Plot the percentage of inhibition of the ET-1 response against the logarithm of the antagonist concentration to determine the IC50 and KB values.
Mandatory Visualizations
References
- 1. BMS-182874 is a selective, nonpeptide endothelin ETA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Orally active endothelin receptor antagonist BMS-182874 suppresses neointimal development in balloon-injured rat carotid arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. apexbt.com [apexbt.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. giffordbioscience.com [giffordbioscience.com]
Application Notes and Protocols for In Vivo Dosing of BMS-182874 Hydrochloride in Rats
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide detailed protocols for the in vivo administration of BMS-182874 hydrochloride, a selective endothelin A (ETA) receptor antagonist, in rat models. The protocols outlined below are intended for studying the pharmacological effects of this compound in cardiovascular research, particularly in the context of hypertension and vascular remodeling. This document includes information on dosing, administration routes, and experimental designs, supported by data tables and diagrams to ensure experimental reproducibility and accuracy.
Introduction
BMS-182874 is a potent and selective nonpeptide antagonist of the endothelin A (ETA) receptor.[1][2] Endothelin-1 (ET-1) is a powerful vasoconstrictor, and its effects are mediated through ETA receptors on vascular smooth muscle cells.[1] By blocking these receptors, BMS-182874 can inhibit ET-1-induced vasoconstriction and cellular proliferation, making it a valuable tool for investigating the role of the endothelin system in various pathologies.[2][3] These protocols detail methods for evaluating the efficacy of BMS-182874 in rats, a common preclinical model in cardiovascular research.
Data Presentation
Table 1: In Vivo Efficacy of BMS-182874 Hydrochloride in Sprague-Dawley Rats
| Parameter | Oral (p.o.) Administration | Intravenous (i.v.) Administration | Reference |
| ED50 | 30 µmol/kg | 24 µmol/kg | [1] |
| Description | Effective dose to produce 50% of the maximal blunting of the pressor response to exogenous ET-1 in conscious, normotensive rats. | Effective dose to produce 50% of the maximal blunting of the pressor response to exogenous ET-1 in conscious, normotensive rats. | [1] |
Table 2: Chronic Oral Dosing Regimen for Vascular Remodeling Studies in Sprague-Dawley Rats
| Parameter | Dosing Regimen |
| Dose | 100 mg/kg |
| Frequency | Once daily |
| Duration | 3 weeks (commencing 1 week prior to balloon injury) |
| Effect | 35% decrease in neointimal lesion area and 34% decrease in the lesion/media ratio two weeks post-injury. |
| Reference | [3] |
Signaling Pathway
The diagram below illustrates the signaling pathway of the Endothelin A (ETA) receptor and the mechanism of action for BMS-182874 hydrochloride.
Caption: ETA Receptor Signaling and BMS-182874 Inhibition.
Experimental Protocols
Protocol 1: Evaluation of Antagonism of ET-1-Induced Pressor Response
This protocol is designed to determine the efficacy of BMS-182874 hydrochloride in blocking the vasoconstrictive effects of exogenously administered ET-1.
Materials:
-
BMS-182874 hydrochloride
-
Endothelin-1 (ET-1)
-
Vehicle (e.g., sterile saline or as determined by solubility testing)
-
Sprague-Dawley rats (male, age- and weight-matched)
-
Anesthetic (e.g., isoflurane)
-
Catheters for intravenous administration and blood pressure monitoring
-
Blood pressure transducer and recording system
Experimental Workflow:
References
- 1. Rat Carotid Artery Balloon Injury Model - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BMS-182874 is a selective, nonpeptide endothelin ETA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Orally active endothelin receptor antagonist BMS-182874 suppresses neointimal development in balloon-injured rat carotid arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for BMS-182874 Hydrochloride in Inositol Phosphate Accumulation Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-182874 hydrochloride is a potent and selective, non-peptide antagonist of the endothelin-A (ETA) receptor.[1][2][3] Endothelin-1 (ET-1), by activating the Gq-coupled ETA receptor, stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into the second messengers inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4] IP3 induces the release of intracellular calcium and is rapidly metabolized to a series of inositol phosphates. The inositol phosphate (B84403) (IP) accumulation assay is a robust method to quantify the functional consequences of ETA receptor activation and its inhibition by antagonists like BMS-182874.
This document provides detailed protocols for utilizing an inositol phosphate accumulation assay, specifically the Homogeneous Time-Resolved Fluorescence (HTRF®) based IP-One assay, to characterize the inhibitory activity of BMS-182874 hydrochloride on the ETA receptor. This assay measures the accumulation of inositol monophosphate (IP1), a stable downstream metabolite of IP3, in the presence of lithium chloride (LiCl), which inhibits inositol monophosphatase.[5][6]
Signaling Pathway and Assay Principle
The activation of the Gq-coupled ETA receptor by its ligand, endothelin-1, initiates a well-defined signaling cascade that results in the accumulation of IP1. The IP-One HTRF® assay is a competitive immunoassay that quantifies this accumulation. In the assay, endogenous IP1 produced by the cells competes with a d2-labeled IP1 analog for binding to a Europium cryptate-labeled anti-IP1 monoclonal antibody. An increase in cellular IP1 leads to a decrease in the HTRF signal, which is inversely proportional to the concentration of IP1 in the sample.
Figure 1: ETA Receptor Signaling and IP-One Assay Principle.
Quantitative Data Summary
The following table summarizes the inhibitory potency of BMS-182874 hydrochloride at the ETA receptor as determined by inositol phosphate accumulation assays and radioligand binding studies.
| Parameter | Cell Line | Agonist | Value | Reference |
| KB | Rat Vascular Smooth Muscle A10 (VSM-A10) | Endothelin-1 | 75 nM | [2][3] |
| Ki | Rat Vascular Smooth Muscle A10 (VSM-A10) Membranes | [125I]ET-1 | 61 nM | [2][3] |
| Ki | CHO cells expressing human ETA receptor | [125I]ET-1 | 48 nM | [2][3] |
| IC50 | vsm-A10 cells | Endothelin-1 | 150 nM | [1] |
KB: Antagonist dissociation constant determined from functional assays. Ki: Inhibitor dissociation constant from binding assays. IC50: Half maximal inhibitory concentration.
Experimental Protocols
Materials and Reagents
-
Cell Line: A cell line endogenously or recombinantly expressing the human or rat ETA receptor (e.g., CHO-hETA, rat A10 vascular smooth muscle cells).
-
Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., F-12K for A10 cells) supplemented with fetal bovine serum (FBS) and antibiotics.
-
BMS-182874 Hydrochloride: Prepare a stock solution in a suitable solvent (e.g., DMSO) and make serial dilutions in stimulation buffer.
-
Endothelin-1 (ET-1): Prepare a stock solution and serial dilutions in stimulation buffer.
-
IP-One Gq HTRF® Assay Kit (or equivalent): Contains IP1 standard, anti-IP1 antibody-Cryptate, IP1-d2, stimulation buffer, and lysis buffer.
-
Lithium Chloride (LiCl): To be added to the stimulation buffer.
-
Phosphate-Buffered Saline (PBS): For cell washing.
-
White, opaque microplates: 96-well or 384-well, suitable for HTRF assays.
-
HTRF®-compatible microplate reader.
Experimental Workflow
Figure 2: Experimental Workflow for BMS-182874 Antagonist Assay.
Detailed Protocol for Antagonist (BMS-182874) Dose-Response
This protocol is for a 96-well plate format and should be optimized for your specific cell line and experimental conditions.
1. Cell Preparation (Day 1)
-
Culture cells expressing the ETA receptor in T-flasks until they reach 80-90% confluency.
-
Trypsinize the cells, resuspend them in fresh culture medium, and determine the cell density.
-
Seed the cells into a white, opaque 96-well plate at a density of 30,000-50,000 cells per well.
-
Incubate the plate overnight at 37°C in a 5% CO₂ incubator.
2. Reagent Preparation (Day 2)
-
Prepare the stimulation buffer according to the assay kit instructions, ensuring it contains LiCl at the recommended concentration (typically 10-50 mM).
-
Prepare a dose-response curve of BMS-182874 hydrochloride in stimulation buffer. A typical concentration range would be from 1 nM to 100 µM.
-
Prepare a solution of Endothelin-1 in stimulation buffer at a concentration corresponding to its EC80 (the concentration that gives 80% of the maximal response). This value should be determined in a separate agonist dose-response experiment.
3. Assay Procedure (Day 2)
-
Gently remove the culture medium from the wells.
-
Wash the cell monolayer once with 100 µL of PBS.
-
Add 50 µL of the various concentrations of BMS-182874 hydrochloride to the appropriate wells. For control wells (agonist only and basal), add 50 µL of stimulation buffer.
-
Pre-incubate the plate for 15-30 minutes at 37°C.
-
Add 50 µL of the ET-1 solution (at EC80 concentration) to all wells except the basal control wells (add stimulation buffer instead).
-
Incubate the plate for 30-60 minutes at 37°C.
-
Following the stimulation, add the HTRF detection reagents (IP1-d2 and anti-IP1 antibody-Cryptate) as per the kit manufacturer's protocol. This usually involves adding a premixed solution of the reagents in lysis buffer.
-
Incubate the plate for 1 hour at room temperature, protected from light.
4. Data Acquisition and Analysis
-
Read the plate on an HTRF-compatible microplate reader at the appropriate wavelengths (e.g., excitation at 320-340 nm, and emission at 620 nm and 665 nm).
-
Calculate the HTRF ratio (Emission at 665 nm / Emission at 620 nm) * 10,000.
-
The HTRF signal is inversely proportional to the IP1 concentration.
-
Plot the HTRF ratio against the logarithm of the BMS-182874 concentration.
-
Fit the data to a sigmoidal dose-response curve with variable slope to determine the IC50 value of BMS-182874 hydrochloride.
Conclusion
The inositol phosphate accumulation assay is a powerful and reliable method for characterizing the functional activity of ETA receptor antagonists such as BMS-182874 hydrochloride. The HTRF-based IP-One assay offers a sensitive, high-throughput, and non-radioactive alternative for quantifying Gq-coupled receptor signaling. The provided protocols and data serve as a comprehensive guide for researchers and scientists in the field of drug discovery and development to effectively utilize this assay for the evaluation of ETA receptor modulators.
References
- 1. Phosphoinositide and Inositol Phosphate Analysis in Lymphocyte Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 3. onesearch.nihlibrary.ors.nih.gov [onesearch.nihlibrary.ors.nih.gov]
- 4. cloud-clone.com [cloud-clone.com]
- 5. benchchem.com [benchchem.com]
- 6. tools.thermofisher.com [tools.thermofisher.com]
Application Notes and Protocols for Oral Administration of BMS-182874 Hydrochloride in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-182874 hydrochloride is a potent and selective non-peptide antagonist of the endothelin-A (ETA) receptor.[1] Endothelin-1 (ET-1), acting through the ETA receptor on vascular smooth muscle cells, is a powerful vasoconstrictor and mitogen implicated in the pathophysiology of various cardiovascular diseases.[2][3] BMS-182874 has demonstrated oral activity in animal models, making it a valuable tool for investigating the role of the ETA receptor in conditions such as hypertension and restenosis.[3][4][5] These application notes provide a comprehensive overview of the oral administration of BMS-182874 hydrochloride in animal models, including its mechanism of action, efficacy data, and detailed experimental protocols.
Mechanism of Action
BMS-182874 competitively inhibits the binding of ET-1 to the ETA receptor, thereby blocking its downstream signaling pathways.[6] Activation of the ETA receptor by ET-1 typically leads to the activation of phospholipase C (PLC), which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This cascade results in an increase in intracellular calcium concentrations and the activation of protein kinase C (PKC), leading to vasoconstriction and cellular proliferation. By selectively blocking the ETA receptor, BMS-182874 mitigates these pathological effects.
Endothelin-A Receptor Signaling Pathway and Inhibition by BMS-182874
References
- 1. BMS 182874 hydrochloride | CAS 1215703-04-0 | Tocris Bioscience [tocris.com]
- 2. medkoo.com [medkoo.com]
- 3. Effects of nonpeptide endothelin receptor antagonists in rats with reduced renal mass - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Orally active endothelin receptor antagonist BMS-182874 suppresses neointimal development in balloon-injured rat carotid arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. BMS-182874 is a selective, nonpeptide endothelin ETA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for BMS-182874 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
BMS-182874 hydrochloride is a potent and selective non-peptide antagonist of the endothelin A (ETA) receptor. It has been demonstrated to competitively inhibit the binding of endothelin-1 (B181129) (ET-1) to ETA receptors and to block ET-1-induced physiological responses both in vitro and in vivo. These application notes provide detailed protocols for the intravenous administration of BMS-182874 hydrochloride in rats for preclinical research, as well as for in vitro assays to characterize its antagonistic activity on ETA receptor signaling pathways.
Compound Information
| Parameter | Value | Reference |
| IUPAC Name | 5-(dimethylamino)-N-(3,4-dimethyl-5-isoxazolyl)-1-naphthalenesulfonamide hydrochloride | [1][2] |
| Molecular Formula | C₁₇H₁₉N₃O₃S · HCl | |
| Molecular Weight | 381.88 g/mol | |
| Mechanism of Action | Selective Endothelin A (ETA) Receptor Antagonist | [2] |
| Solubility | Soluble in DMSO | |
| Storage | Store at -20°C, protected from light. |
In Vivo Administration: Intravenous Protocol for Rats
This protocol describes the intravenous administration of BMS-182874 hydrochloride to rats for the evaluation of its in vivo efficacy, such as its ability to blunt the pressor response to exogenous ET-1.
Materials
-
BMS-182874 hydrochloride
-
Vehicle solution (e.g., 20% N,N-Dimethylacetamide (DMA) / 40% Propylene Glycol (PG) / 40% Polyethylene Glycol (PEG-400))
-
Sterile saline (0.9% NaCl)
-
25-27 gauge needles
-
1 mL syringes
-
Rat restrainer
-
Heat lamp or warming pad
Dosing and Administration
The reported effective dose (ED₅₀) for BMS-182874 to blunt the pressor response to exogenous ET-1 in conscious, normotensive rats is 24 µmol/kg intravenously.[2]
Preparation of Dosing Solution:
-
Due to the poor aqueous solubility of BMS-182874, a suitable vehicle is required. A vehicle composed of 20% N,N-Dimethylacetamide (DMA), 40% Propylene Glycol (PG), and 40% Polyethylene Glycol (PEG-400) can be considered for compounds with low water solubility.
-
Calculate the required amount of BMS-182874 hydrochloride based on the desired dose and the body weight of the rats.
-
Dissolve the calculated amount of BMS-182874 hydrochloride in the vehicle to achieve the final desired concentration. Ensure complete dissolution.
-
The final dosing solution should be clear and free of particulates.
Administration Procedure (Tail Vein Injection):
-
Warm the rat's tail using a heat lamp or warming pad for a few minutes to dilate the lateral tail veins.
-
Place the rat in a restrainer.
-
Swab the tail with 70% ethanol.
-
Using a 25-27 gauge needle attached to a 1 mL syringe, perform the intravenous injection into one of the lateral tail veins.
-
Administer the dosing solution as a slow bolus.
-
Following administration, apply gentle pressure to the injection site with sterile gauze to prevent bleeding.
-
Monitor the animal for any adverse reactions.
Experimental Workflow
In Vitro Characterization: ETA Receptor Antagonism
BMS-182874 hydrochloride's antagonistic properties on the ETA receptor can be characterized by its ability to inhibit ET-1-induced intracellular signaling events, such as inositol (B14025) phosphate (B84403) accumulation and calcium mobilization.
Signaling Pathway
Inositol Phosphate Accumulation Assay
This assay measures the accumulation of inositol phosphates (IPs), downstream messengers of Gq-coupled receptor activation, in response to ET-1 and its inhibition by BMS-182874.
Materials:
-
A10 vascular smooth muscle cells (or other suitable cell line expressing ETA receptors)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
myo-[³H]inositol
-
Endothelin-1 (ET-1)
-
BMS-182874 hydrochloride
-
Lithium chloride (LiCl)
-
Dowex AG1-X8 resin
-
Scintillation cocktail and counter
Protocol:
-
Cell Culture and Labeling:
-
Plate A10 cells in 24-well plates and grow to near confluence.
-
Label the cells by incubating with myo-[³H]inositol in inositol-free medium for 24-48 hours.
-
-
Antagonist Pre-incubation:
-
Wash the cells with a suitable buffer (e.g., HEPES-buffered saline).
-
Pre-incubate the cells with various concentrations of BMS-182874 hydrochloride or vehicle for 15-30 minutes at 37°C in the presence of LiCl (typically 10 mM).
-
-
ET-1 Stimulation:
-
Stimulate the cells with a sub-maximal concentration of ET-1 (e.g., EC₈₀) for a predetermined time (e.g., 30-60 minutes) at 37°C.
-
-
Extraction and Measurement of Inositol Phosphates:
-
Terminate the reaction by adding a cold acid solution (e.g., perchloric acid).
-
Isolate the total inositol phosphates using Dowex AG1-X8 anion-exchange chromatography.
-
Quantify the amount of [³H]inositol phosphates by liquid scintillation counting.
-
-
Data Analysis:
-
Calculate the percentage inhibition of ET-1-stimulated IP accumulation by BMS-182874.
-
Determine the IC₅₀ value of BMS-182874 by fitting the data to a concentration-response curve.
-
Intracellular Calcium Mobilization Assay
This assay measures the transient increase in intracellular calcium concentration ([Ca²⁺]i) upon ET-1 stimulation and its inhibition by BMS-182874.
Materials:
-
A10 vascular smooth muscle cells
-
Cell culture medium (e.g., DMEM with FBS)
-
Fluorescent calcium indicator dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
Endothelin-1 (ET-1)
-
BMS-182874 hydrochloride
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Fluorescence microplate reader or fluorescence microscope with kinetic reading capabilities
Protocol:
-
Cell Culture:
-
Plate A10 cells in a 96-well black-walled, clear-bottom plate and grow to 80-90% confluence.
-
-
Dye Loading:
-
Prepare a loading solution containing Fluo-4 AM and Pluronic F-127 in HBSS.
-
Wash the cells with HBSS and incubate with the Fluo-4 AM loading solution for 30-60 minutes at 37°C.
-
-
Antagonist Pre-incubation:
-
Wash the cells with HBSS to remove excess dye.
-
Add HBSS containing various concentrations of BMS-182874 hydrochloride or vehicle to the wells and incubate for 15-30 minutes at room temperature.
-
-
Measurement of Calcium Flux:
-
Place the plate in a fluorescence microplate reader (Excitation: ~490 nm, Emission: ~515 nm).
-
Establish a stable baseline fluorescence reading.
-
Inject a solution of ET-1 to achieve a final concentration that elicits a sub-maximal response (e.g., EC₈₀).
-
Record the fluorescence intensity over time to measure the change in intracellular calcium.
-
-
Data Analysis:
-
Quantify the peak fluorescence response or the area under the curve.
-
Calculate the percentage inhibition of the ET-1-induced calcium response by BMS-182874.
-
Determine the IC₅₀ value of BMS-182874.
-
In Vitro Assay Workflow
Data Presentation
Table 1: In Vitro Activity of BMS-182874
| Assay | Cell Line | Parameter | Value | Reference |
| ETA Receptor Binding | Rat Vascular Smooth Muscle A10 Cells | Kᵢ | 61 nM | [2] |
| ETA Receptor Binding | CHO cells (human ETA receptor) | Kᵢ | 48 nM | [2] |
| ET-1-stimulated Inositol Phosphate Accumulation | Rat Vascular Smooth Muscle A10 Cells | Kₑ | 75 nM | [2] |
| ET-1-stimulated Calcium Mobilization | Rat Vascular Smooth Muscle A10 Cells | Kₑ | 140 nM | [2] |
Table 2: In Vivo Efficacy of BMS-182874 in Rats
| Administration Route | Parameter | Effect | Value | Reference |
| Intravenous | ED₅₀ | Blunting pressor response to exogenous ET-1 | 24 µmol/kg | [2] |
| Oral | ED₅₀ | Blunting pressor response to exogenous ET-1 | 30 µmol/kg | [2] |
Conclusion
The provided protocols offer a framework for the in vivo and in vitro evaluation of BMS-182874 hydrochloride. Adherence to these methodologies will enable researchers to consistently and accurately characterize the pharmacological properties of this potent ETA receptor antagonist. It is recommended that researchers optimize specific parameters, such as incubation times and compound concentrations, for their particular experimental systems.
Disclaimer: These protocols are intended for research purposes only. Appropriate safety precautions should be taken when handling all chemical reagents. All animal procedures must be performed in accordance with institutional and national guidelines for the care and use of laboratory animals.
References
Application Notes and Protocols: BMS-182874 Hydrochloride in Cardiovascular Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-182874 hydrochloride is a potent and selective, nonpeptide antagonist of the endothelin-A (ETA) receptor.[1][2] Endothelin-1 (ET-1), a powerful vasoconstrictor and mitogen, plays a significant role in the pathophysiology of various cardiovascular diseases.[3][4] By selectively blocking the ETA receptor, BMS-182874 hydrochloride inhibits the downstream signaling pathways responsible for vasoconstriction and smooth muscle cell proliferation, making it a valuable tool for investigating the role of ET-1 in cardiovascular pathologies and for evaluating the therapeutic potential of ETA receptor antagonism.[2][4][5] These application notes provide an overview of BMS-182874 hydrochloride's mechanism of action and its application in relevant cardiovascular disease models, along with detailed experimental protocols.
Mechanism of Action
BMS-182874 is a competitive antagonist of the ETA receptor, demonstrating high affinity for this receptor subtype while exhibiting weak inhibition of the ETB receptor.[1][2] In vitro studies have shown that BMS-182874 competitively inhibits the binding of [125I]ET-1 to ETA receptors in rat vascular smooth muscle cells and in CHO cells expressing the human ETA receptor.[1][2] Functionally, it has been demonstrated to inhibit ET-1-stimulated inositol (B14025) phosphate (B84403) accumulation and calcium mobilization, key second messenger systems involved in vasoconstriction and cellular proliferation.[1][2]
References
- 1. Vascular Balloon Injury and Intraluminal Administration in Rat Carotid Artery [jove.com]
- 2. Rat Carotid Artery Balloon Injury Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. Endothelin-1 and endothelin receptor antagonists as potential cardiovascular therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Rat Carotid Artery Pressure-Controlled Segmental Balloon Injury with Periadventitial Therapeutic Application - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: BMS-182874 Hydrochloride in Cultured Aortic Smooth Muscle Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
BMS-182874 hydrochloride is a potent and selective nonpeptide antagonist of the endothelin-A (ETA) receptor.[1][2] Endothelin-1 (ET-1), a powerful vasoconstrictor and mitogen, exerts its effects on vascular smooth muscle cells (VSMCs) primarily through the ETA receptor.[1][3][4] Activation of this receptor is implicated in the pathogenesis of various cardiovascular diseases, including hypertension and atherosclerosis, largely due to its role in promoting VSMC proliferation and contraction.[1][3] These application notes provide detailed protocols for studying the effects of BMS-182874 hydrochloride on cultured rat aortic smooth muscle cells (RASMCs), a key in vitro model for cardiovascular research.
Data Presentation
Inhibitory Activity of BMS-182874
The following table summarizes the quantitative data on the inhibitory effects of BMS-182874 on various ET-1-induced responses in vascular smooth muscle cells.
| Parameter | Cell Type | Value | Description | Reference |
| Ki | Rat Vascular Smooth Muscle A10 (VSM-A10) cells | 61 nM | Inhibition of [125I]ET-1 binding to ETA receptors. | [1][5] |
| Ki | CHO cells expressing human ETA receptor | 48 nM | Inhibition of [125I]ET-1 binding to ETA receptors. | [1][5] |
| KB | Rat Vascular Smooth Muscle A10 (VSM-A10) cells | 75 nM | Inhibition of ET-1-stimulated inositol (B14025) phosphate (B84403) accumulation. | [1][5] |
| Ki | Rat Vascular Smooth Muscle A10 (VSM-A10) cells | 140 nM | Inhibition of ET-1-stimulated calcium mobilization. | [5] |
| IC50 | Rat Vascular Smooth Muscle A10 (VSM-A10) cells | 0.150 µM (150 nM) | Inhibition of [125I]ET-1 binding. | [6] |
| IC50 | Rat Vascular Smooth Muscle A10 (VSM-A10) cells | 570 nM | Antagonism of ET-1 induced increase in intracellular Ca2+. | [6] |
Signaling Pathways and Experimental Workflows
ET-1 Signaling Pathway in Aortic Smooth Muscle Cells
Endothelin-1, upon binding to the ETA receptor on aortic smooth muscle cells, triggers a signaling cascade that leads to cell proliferation and contraction. This process is initiated by the activation of Phospholipase C (PLC), which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[4][7] IP3 stimulates the release of calcium from the sarcoplasmic reticulum, while DAG activates Protein Kinase C (PKC).[4][7] The subsequent increase in intracellular calcium and activation of PKC are key events that drive downstream cellular responses.
Experimental Workflow for Studying BMS-182874 Effects
The following diagram outlines the general workflow for investigating the inhibitory effects of BMS-182874 on ET-1-induced proliferation in cultured aortic smooth muscle cells.
Experimental Protocols
Culture of Rat Aortic Smooth Muscle Cells (RASMCs)
This protocol describes the isolation and culture of primary RASMCs.
Materials:
-
Thoracic aorta from Sprague-Dawley rats
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Collagenase Type II
-
Elastase
-
Sterile phosphate-buffered saline (PBS)
-
Trypsin-EDTA solution
-
Culture flasks/plates
Protocol:
-
Aseptically isolate the thoracic aorta from a rat and place it in cold, sterile PBS.
-
Carefully remove the surrounding adipose and connective tissues.
-
Cut the aorta open longitudinally and gently scrape the intimal surface to remove endothelial cells.
-
Mince the remaining medial tissue into small fragments (approximately 1-2 mm²).
-
Digest the tissue fragments with a solution of collagenase II and elastase in DMEM at 37°C with gentle agitation until cells are liberated.
-
Neutralize the enzymes with DMEM containing 10% FBS.
-
Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in complete culture medium (DMEM with 10% FBS and 1% Penicillin-Streptomycin).
-
Plate the cells onto culture flasks or plates and incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Change the medium every 2-3 days and subculture the cells when they reach 80-90% confluency.
Cell Proliferation Assay ([³H]-Thymidine Incorporation)
This assay measures the rate of DNA synthesis as an indicator of cell proliferation.
Materials:
-
Cultured RASMCs in 24-well plates
-
Serum-free DMEM
-
Endothelin-1 (ET-1)
-
BMS-182874 hydrochloride
-
[³H]-Thymidine
-
Trichloroacetic acid (TCA)
-
Sodium hydroxide (B78521) (NaOH)
-
Scintillation cocktail and counter
Protocol:
-
Seed RASMCs in 24-well plates and grow to sub-confluency.
-
Synchronize the cells by incubating them in serum-free DMEM for 24 hours.
-
Pre-incubate the cells with varying concentrations of BMS-182874 hydrochloride for 1 hour.
-
Stimulate the cells with a predetermined optimal concentration of ET-1 (e.g., 100 nM) for 24 hours.
-
Add [³H]-Thymidine (1 µCi/well) to each well and incubate for an additional 4-6 hours.
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Precipitate the DNA by adding cold 10% TCA and incubating at 4°C for 30 minutes.
-
Wash the cells twice with 5% TCA to remove unincorporated thymidine.
-
Solubilize the precipitated DNA by adding 0.5 M NaOH to each well.
-
Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
Intracellular Calcium Mobilization Assay
This protocol measures changes in intracellular calcium concentration using the fluorescent indicator Fura-2 AM.
Materials:
-
Cultured RASMCs on glass coverslips
-
Fura-2 AM
-
Hanks' Balanced Salt Solution (HBSS) or other suitable buffer
-
Endothelin-1 (ET-1)
-
BMS-182874 hydrochloride
-
Fluorescence imaging system with dual-wavelength excitation capabilities (340/380 nm)
Protocol:
-
Seed RASMCs on glass coverslips and allow them to adhere overnight.
-
Load the cells with Fura-2 AM (e.g., 2-5 µM) in HBSS for 30-60 minutes at 37°C.
-
Wash the cells with HBSS to remove extracellular dye and allow for de-esterification of the dye within the cells for 15-30 minutes.
-
Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope.
-
Record baseline fluorescence by alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.
-
Pre-incubate the cells with BMS-182874 hydrochloride by adding it to the perfusion buffer.
-
Stimulate the cells with ET-1 and continuously record the fluorescence ratio (F340/F380).
-
The ratio of fluorescence intensities is proportional to the intracellular calcium concentration.
Inositol Phosphate Accumulation Assay
This assay measures the accumulation of inositol phosphates, a downstream product of PLC activation.
Materials:
-
Cultured RASMCs in 12-well plates
-
myo-[³H]Inositol
-
Inositol-free DMEM
-
Lithium chloride (LiCl)
-
Endothelin-1 (ET-1)
-
BMS-182874 hydrochloride
-
Perchloric acid
-
Dowex AG1-X8 resin
-
Scintillation cocktail and counter
Protocol:
-
Label RASMCs by incubating them with myo-[³H]Inositol in inositol-free DMEM for 24-48 hours.
-
Wash the cells with serum-free DMEM.
-
Pre-incubate the cells with LiCl (e.g., 10 mM) for 15-30 minutes to inhibit inositol monophosphatase.
-
Add various concentrations of BMS-182874 hydrochloride and incubate for 1 hour.
-
Stimulate the cells with ET-1 for 30-60 minutes.
-
Stop the reaction by adding ice-cold perchloric acid.
-
Scrape the cells and centrifuge to pellet the precipitate.
-
Neutralize the supernatant and apply it to a Dowex AG1-X8 anion-exchange column.
-
Wash the column to remove free inositol.
-
Elute the total inositol phosphates with a high-salt buffer.
-
Measure the radioactivity of the eluate using a scintillation counter.
References
- 1. Endothelin-1-induced signaling pathways in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Two methods of isolation of rat aortic smooth muscle cells with high yield - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endothelin-1 signalling in vascular smooth muscle: pathways controlling cellular functions associated with atherosclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Vascular Smooth Muscle Cell Signaling Mechanisms for Contraction to Angiotensin II and Endothelin-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Primary Culture of Rat Aortic Vascular Smooth Muscle Cells: A New Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. resources.amsbio.com [resources.amsbio.com]
- 7. sciencellonline.com [sciencellonline.com]
Troubleshooting & Optimization
Technical Support Center: BMS-182874 Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of BMS-182874 hydrochloride, a selective endothelin A (ETA) receptor antagonist. This guide includes troubleshooting for solubility in DMSO, frequently asked questions, detailed experimental protocols, and a summary of its key characteristics.
Solubility and Compound Characteristics
BMS-182874 hydrochloride is soluble in dimethyl sulfoxide (B87167) (DMSO).[1][2] One supplier specifies a solubility of up to 100 mM in DMSO.[3] It is important to note that BMS-182874 hydrochloride is not soluble in water.[2]
| Property | Value | Reference |
| Molecular Formula | C17H19N3O3S・HCl | [3] |
| Molecular Weight | 381.88 g/mol | [3][4] |
| CAS Number | 1215703-04-0 | [2] |
| Appearance | White crystalline solid | [3] |
| Purity | ≥98% (HPLC) | [4] |
| Solubility | Soluble in DMSO (up to 100 mM) | [2][3] |
| Storage | Store at room temperature. | [3][4] |
Troubleshooting Guide: Solubility in DMSO
Encountering issues when dissolving BMS-182874 hydrochloride in DMSO? Here are some common problems and solutions.
| Problem | Potential Cause | Troubleshooting Steps |
| Compound does not fully dissolve | - Concentration is too high: You may be exceeding the solubility limit. - DMSO quality: The DMSO may have absorbed water, reducing its solvating power. - Temperature: Room temperature may not be sufficient for dissolution at higher concentrations. | - Try preparing a more dilute stock solution (e.g., 10 mM or 20 mM). - Use fresh, anhydrous (water-free), high-purity DMSO. - Gently warm the solution to 37°C in a water bath and vortex or sonicate to aid dissolution. |
| Precipitation observed after storage | - Freeze-thaw cycles: Repeated temperature changes can cause the compound to precipitate out of solution. - Storage temperature: Improper storage can affect stability. | - Aliquot the stock solution into single-use vials to minimize freeze-thaw cycles. - Store stock solutions at -20°C or -80°C for long-term stability. |
| Precipitation upon dilution in aqueous buffer | - Poor aqueous solubility: BMS-182874 hydrochloride is not soluble in water. Adding a concentrated DMSO stock directly to an aqueous solution can cause it to crash out. | - Perform serial dilutions of the DMSO stock in DMSO first to a lower concentration before the final dilution into the aqueous buffer. - Ensure the final concentration of DMSO in your aqueous solution is low enough to be tolerated by your experimental system (typically ≤0.5%). |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for BMS-182874 hydrochloride?
A1: The recommended solvent is high-purity, anhydrous DMSO.[1][2]
Q2: How should I prepare a stock solution of BMS-182874 hydrochloride in DMSO?
A2: To prepare a stock solution, add the appropriate volume of anhydrous DMSO to your vial of BMS-182874 hydrochloride to achieve the desired concentration. Vortex or sonicate the solution to ensure it is fully dissolved. Gentle warming to 37°C can also be used to aid dissolution.
Q3: How should I store the DMSO stock solution?
A3: For short-term storage (days to weeks), stock solutions can be stored at 0-4°C. For long-term storage (months), it is recommended to aliquot the stock solution into single-use vials and store them at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q4: What is the mechanism of action of BMS-182874?
A4: BMS-182874 is a potent and selective antagonist of the endothelin A (ETA) receptor.[4] It competitively inhibits the binding of endothelin-1 (B181129) (ET-1) to the ETA receptor, thereby blocking its downstream signaling pathways.[5] It shows over 1000-fold selectivity for the ETA receptor compared to the ETB receptor.[4]
Q5: What are the downstream effects of ETA receptor activation that are blocked by BMS-182874?
A5: Activation of the ETA receptor by ET-1 leads to the activation of G proteins (primarily Gq), which in turn stimulates phospholipase C (PLC). PLC activation results in the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, and DAG activates protein kinase C (PKC). BMS-182874 blocks these downstream signaling events.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
Materials:
-
BMS-182874 hydrochloride (MW: 381.88 g/mol )
-
Anhydrous, high-purity DMSO
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Sonicator (optional)
-
Water bath (optional)
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, you will need:
-
Mass (g) = 10 mmol/L * 1 L/1000 mL * 1 mL * 381.88 g/mol = 0.0038188 g = 3.82 mg
-
-
Weigh the compound: Carefully weigh out 3.82 mg of BMS-182874 hydrochloride and place it in a sterile microcentrifuge tube.
-
Add DMSO: Add 1 mL of anhydrous, high-purity DMSO to the tube.
-
Dissolve: Tightly cap the tube and vortex thoroughly until the solid is completely dissolved.
-
Aid dissolution (if necessary): If the compound does not fully dissolve, you can sonicate the tube for 5-10 minutes or gently warm it in a 37°C water bath with intermittent vortexing.
-
Storage: Aliquot the stock solution into single-use vials and store at -20°C or -80°C for long-term use.
Protocol 2: In Vitro Cell-Based Assay for ETA Receptor Antagonism
This protocol provides a general framework for a cell-based assay to measure the antagonist activity of BMS-182874. This example uses a calcium mobilization assay.
Materials:
-
Cells stably expressing the human ETA receptor (e.g., CHO or HEK293 cells)
-
Cell culture medium
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Endothelin-1 (ET-1)
-
BMS-182874 hydrochloride DMSO stock solution
-
96-well or 384-well black, clear-bottom assay plates
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Plating: Seed the ETA receptor-expressing cells into the assay plates at an appropriate density and allow them to adhere overnight.
-
Dye Loading: Wash the cells with assay buffer and then incubate them with the calcium-sensitive fluorescent dye according to the manufacturer's instructions.
-
Compound Addition: Prepare serial dilutions of the BMS-182874 hydrochloride DMSO stock in assay buffer. Add the diluted compound to the wells and incubate for a specific period (e.g., 15-30 minutes) to allow for receptor binding.
-
ET-1 Stimulation: Place the plate in the fluorescence plate reader. Add a pre-determined concentration of ET-1 (typically the EC80 concentration, which elicits 80% of the maximal response) to the wells.
-
Signal Detection: Measure the fluorescence intensity before and after the addition of ET-1. The increase in fluorescence corresponds to the influx of intracellular calcium.
-
Data Analysis: The antagonist activity of BMS-182874 is determined by its ability to inhibit the ET-1-induced calcium influx. Calculate the IC50 value, which is the concentration of BMS-182874 that causes 50% inhibition of the ET-1 response.
Visualizations
Caption: Experimental workflow for preparing a BMS-182874 hydrochloride stock solution and performing a cell-based antagonist assay.
Caption: Simplified signaling pathway of the Endothelin A (ETA) receptor and the inhibitory action of BMS-182874 hydrochloride.
References
Technical Support Center: BMS-182874 Hydrochloride Protein Binding
Disclaimer: Specific, quantitative protein binding data for BMS-182874 hydrochloride is not extensively available in public literature. This guide provides information based on the known characteristics of BMS-182874 as an endothelin receptor antagonist and general principles of plasma protein binding assays.
Frequently Asked Questions (FAQs)
Q1: What is BMS-182874 and why is its protein binding important?
A1: BMS-182874 is a potent, selective, and competitive non-peptide endothelin ETA receptor antagonist.[1][2][3] The extent to which it binds to plasma proteins, such as albumin and α1-acid glycoprotein (B1211001), is a critical factor in its pharmacokinetic and pharmacodynamic profile.[4][5] Only the unbound (free) fraction of a drug is generally considered pharmacologically active and able to interact with its target receptor, in this case, the ETA receptor.[5][6] High protein binding can reduce the concentration of the drug available to exert its effect, potentially explaining discrepancies between in vitro and in vivo potencies.[1][7]
Q2: Is BMS-182874 expected to have high plasma protein binding?
A2: Yes, literature suggests that BMS-182874 exhibits a high degree of protein binding.[1] This is a common characteristic among endothelin receptor antagonists, which often show over 98% binding to plasma proteins, particularly serum albumin.[7] This high affinity for plasma proteins can significantly impact the drug's efficacy.[7]
Q3: Which plasma proteins are most likely to bind to BMS-182874?
A3: For most small molecule drugs, the primary binding proteins in plasma are human serum albumin (HSA) and α1-acid glycoprotein (AAG).[4][5] Given that endothelin receptor antagonists bind extensively to serum albumin, it is the most likely major binding partner for BMS-182874.[7]
Q4: What experimental methods are used to determine plasma protein binding?
A4: The most common and well-regarded methods for determining plasma protein binding include Equilibrium Dialysis (ED), Rapid Equilibrium Dialysis (RED), ultrafiltration, and ultracentrifugation.[6][8] Equilibrium dialysis is often considered the gold standard due to minimized non-specific binding, though it can be slow.[5][8]
Troubleshooting Guide for Protein Binding Experiments
Issue 1: High variability in results between replicate experiments.
-
Possible Cause: Inconsistent experimental setup, compound instability, or issues with the analytical method. Highly bound compounds can be particularly sensitive to minor variations.[9]
-
Troubleshooting Steps:
-
Standardize Procedures: Ensure consistent timing, temperature (incubate at 37°C), and shaking speeds (e.g., 300 RPM) for all replicates.[10]
-
Check Compound Stability: Assess the stability of BMS-182874 in plasma over the course of the experiment. If the compound is unstable, consider shorter incubation times or alternative methods like ultrafiltration.[8][9]
-
Verify Analytical Method: Validate the LC-MS/MS or other analytical methods for precision and accuracy in both buffer and plasma matrices. Ensure the standard curve is accurate.
-
Control for Non-Specific Binding: Use appropriate materials and consider pre-saturating the dialysis device to minimize compound loss to equipment surfaces.[9]
-
Issue 2: Unexpectedly low or high percentage of protein binding.
-
Possible Cause: Incorrect compound or plasma concentration, pH mismatch in the buffer, or degradation of plasma proteins.
-
Troubleshooting Steps:
-
Confirm Concentrations: Double-check the final concentrations of your test compound and ensure the plasma has not been overly diluted.[10]
-
Buffer pH: Verify that the dialysis buffer pH is stable and maintained at physiological pH 7.4.[10]
-
Plasma Quality: Use fresh, properly stored plasma. Repeated freeze-thaw cycles can denature proteins and affect binding capacity.
-
Assess Mass Balance: Determine the recovery of the compound at the end of the experiment. Low recovery (<85%) may indicate adsorption to the apparatus, which can skew results.[8]
-
Issue 3: Poor compound recovery or mass balance.
-
Possible Cause: The compound is "sticky" or highly lipophilic, leading to significant non-specific binding (NSB) to the experimental apparatus (e.g., dialysis membrane, plates).[4]
-
Troubleshooting Steps:
-
Presaturation: Incubate the dialysis device with a solution of the compound before the actual experiment to saturate non-specific binding sites.[9]
-
Material Selection: Use low-binding plates and materials where possible.
-
Include a Control: Run a control experiment without protein to quantify the amount of compound lost to the apparatus.
-
Adjust Temperature: For some unstable compounds, conducting the experiment at a lower temperature (e.g., 4°C) may improve stability and recovery, though this will not reflect physiological conditions.[9]
-
Quantitative Data Summary
While specific binding percentages for BMS-182874 are not detailed in the available literature, related endothelin receptor antagonists exhibit very high plasma protein binding.
Table 1: Representative Plasma Protein Binding of Endothelin Receptor Antagonists
| Compound | Species | % Protein Binding | Primary Binding Protein | Reference |
| BMS-182874 | - | High Degree | Likely Serum Albumin | [1] |
| Related Antagonists | Human, Rat | > 98% | Serum Albumin | [7] |
Experimental Protocols
General Protocol for Plasma Protein Binding via Equilibrium Dialysis (ED)
This protocol is a generalized procedure based on standard industry practices.
-
Preparation:
-
Prepare a stock solution of BMS-182874 hydrochloride in a suitable solvent (e.g., DMSO).[11]
-
Spike the compound into plasma (human, rat, etc.) to achieve the desired final concentration (e.g., 1-10 µM), ensuring the final DMSO concentration is low (<0.5%).[10]
-
Prepare dialysis buffer (e.g., 1X PBS, pH 7.4).[10]
-
-
Dialysis Setup:
-
Hydrate the dialysis membrane according to the manufacturer's instructions.
-
Assemble the dialysis cells. Add the spiked plasma to one chamber (e.g., 300 µL) and the dialysis buffer to the other chamber (e.g., 500 µL).[10]
-
-
Incubation:
-
Seal the dialysis unit and incubate at 37°C on an orbital shaker for an adequate period (typically 4-6 hours) to reach equilibrium.[10]
-
-
Sampling and Analysis:
-
After incubation, carefully remove equal volume aliquots (e.g., 100 µL) from both the plasma and buffer chambers.[10]
-
To avoid matrix effects during analysis, add an equal volume of blank plasma to the buffer aliquot and an equal volume of buffer to the plasma aliquot.[10]
-
Precipitate proteins by adding a solvent like acetonitrile. Centrifuge the samples to pellet the precipitated protein.
-
Analyze the supernatant from both chambers using a validated LC-MS/MS method to determine the concentration of BMS-182874.
-
-
Calculation:
-
Fraction Unbound (fu): fu = (Concentration in Buffer Chamber) / (Concentration in Plasma Chamber)
-
Percent Bound (%): % Bound = (1 - fu) * 100
-
Visualizations
References
- 1. BMS-182874 is a selective, nonpeptide endothelin ETA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. BMS 182874 hydrochloride | CAS 1215703-04-0 | Tocris Bioscience [tocris.com]
- 4. Measuring Plasma Protein Binding: The Key to Unlocking Drug Efficacy and Safety [pharma-industry-review.com]
- 5. How to Measure the Plasma Protein Binding Ability of Your Drug Candidate [visikol.com]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. Endothelins and endothelin receptor antagonists: binding to plasma proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Plasma Protein Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 9. Applications of contemporary tools to measure plasma protein binding of targeted protein degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. AID 1617 - Protocol for Protein Binding Rapid Equilibrium Dialysis (RED) Assay - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. BMS 182874 Supplier | CAS 153042-42-3 | AOBIOUS [aobious.com]
Technical Support Center: BMS-182874 Hydrochloride In Vivo Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering inconsistent in vivo results with BMS-182874 hydrochloride.
Troubleshooting Guide & FAQs
This section addresses common issues that may lead to variability in experimental outcomes when using the selective endothelin ETA receptor antagonist, BMS-182874.
FAQs: General Properties and Handling
Q1: What is the mechanism of action of BMS-182874?
BMS-182874 is a low molecular weight, nonpeptide, and competitive antagonist that selectively targets the endothelin-A (ETA) receptor.[1] It inhibits the binding of endothelin-1 (B181129) (ET-1) to ETA receptors, thereby blocking downstream signaling pathways that lead to vasoconstriction and cell proliferation.[1] Its selectivity for ETA over ETB receptors is greater than 1000-fold.
Q2: How should I prepare and store BMS-182874 hydrochloride for in vivo studies?
For short-term storage (days to weeks), the solid compound should be kept at 0-4°C. For long-term storage (months to years), it is recommended to store it at -20°C in a dry, dark environment. Stock solutions are typically prepared in dimethyl sulfoxide (B87167) (DMSO). It is crucial to ensure the compound is fully dissolved before administration. For in vivo experiments, further dilution in an appropriate vehicle is necessary. The stability of the compound in aqueous solution for extended periods may be limited, so fresh preparations are recommended.
Q3: What are the reported effective doses of BMS-182874 in vivo?
In conscious, normotensive rats, the ED50 for blunting the pressor response to exogenous ET-1 has been reported as 30 µmol/kg for oral administration and 24 µmol/kg for intravenous administration.[1] However, the optimal dose can vary significantly depending on the animal model, disease state, and experimental endpoint.
FAQs: Troubleshooting Inconsistent In Vivo Results
Q4: We are observing significant variability in the cardiovascular effects of BMS-182874 between experiments. What could be the cause?
Inconsistent cardiovascular responses can stem from several factors:
-
Anesthesia: The choice of anesthetic can significantly impact cardiovascular parameters and the endothelin system. Some anesthetics can alter blood pressure, heart rate, and vascular tone, which can either mask or exaggerate the effects of BMS-182874. For instance, studies have shown that isoflurane-nitrous oxide anesthesia can influence hemodynamic regulation in the presence of an ETA receptor blockade.[2]
-
Animal Model: The underlying physiology of the chosen animal model is critical. The expression and function of endothelin receptors can differ between healthy animals and those with disease models such as hypertension or heart failure. In heart failure models, for example, the endothelin system is often upregulated.
-
Route of Administration: Oral versus intravenous administration will result in different pharmacokinetic profiles.[1][3] Oral administration involves absorption from the gastrointestinal tract and potential first-pass metabolism, which can introduce variability.[4] Intravenous administration provides more direct and immediate systemic exposure.[4]
Q5: Could the choice of animal species affect the experimental outcome?
Yes, species-specific differences in the pharmacology and distribution of endothelin receptors are a well-documented source of variability.[5][6] The affinity and selectivity of endothelin receptor antagonists can vary between species.[7] For example, the tissue distribution of ETA and ETB receptor mRNA has been shown to differ in rats.[8] Therefore, results obtained in one species, such as rats, may not be directly translatable to others without further validation.
Q6: We are seeing paradoxical or unexpected effects after administering BMS-182874. Why might this be happening?
This could be due to the complex interplay between ETA and ETB receptors:
-
ETB Receptor-Mediated Effects: While BMS-182874 is highly selective for the ETA receptor, blocking this receptor can lead to an increase in circulating ET-1 levels. This is because ETB receptors are involved in the clearance of ET-1 from the circulation.[6] The elevated ET-1 can then stimulate the unblocked ETB receptors, which can lead to vasodilation (via nitric oxide release from endothelial cells) or vasoconstriction, depending on the vascular bed and the physiological context.
-
Receptor Cross-Talk: There is evidence of cross-talk between ETA and ETB receptors, which can further complicate the interpretation of results from a selective antagonist.[6]
Q7: How does the formulation of BMS-182874 impact its in vivo performance?
As a sulfonamide-based compound, the solubility and stability of BMS-182874 in the dosing vehicle are critical for consistent results.
-
Solubility: Poor solubility can lead to inaccurate dosing and variable absorption, especially with oral administration. It is essential to ensure the compound is fully dissolved in the vehicle.
-
Vehicle Selection: The choice of vehicle should be appropriate for the route of administration and should not have pharmacological effects of its own. Common vehicles for sulfonamides include solutions with co-solvents like DMSO, followed by dilution in saline or other aqueous buffers.
Quantitative Data Summary
| Parameter | Species | Model | Route of Administration | Value | Reference |
| Ki (ETA Receptor) | Rat | Vascular Smooth Muscle A10 Cells | In Vitro | 61 nM | [1] |
| Ki (ETA Receptor) | Human | CHO Cells | In Vitro | 48 nM | [1] |
| Ki (ETB Receptor) | - | - | In Vitro | > 50 µM | [1] |
| ED50 (vs. ET-1 pressor response) | Rat | Conscious, Normotensive | Oral | 30 µmol/kg | [1] |
| ED50 (vs. ET-1 pressor response) | Rat | Conscious, Normotensive | Intravenous | 24 µmol/kg | [1] |
Experimental Protocols
Protocol 1: In Vivo Assessment of ET-1-Induced Pressor Response in Anesthetized Rats
-
Animal Preparation: Anesthetize male Sprague-Dawley rats (250-300g) with an appropriate anesthetic (e.g., thiobutabarbital). Insert catheters into the femoral artery for blood pressure monitoring and the femoral vein for drug administration.
-
Stabilization: Allow the animal to stabilize for at least 30 minutes after surgery until cardiovascular parameters are constant.
-
Baseline ET-1 Response: Administer a bolus injection of ET-1 (e.g., 1 nmol/kg, i.v.) and record the maximal increase in mean arterial pressure (MAP).
-
BMS-182874 Administration: Administer BMS-182874 hydrochloride either intravenously (e.g., 1-30 µmol/kg) or orally by gavage (e.g., 3-100 µmol/kg). For oral administration, allow sufficient time for absorption (e.g., 60 minutes).
-
Post-Treatment ET-1 Challenge: Re-administer the same dose of ET-1 and record the pressor response.
-
Data Analysis: Calculate the percentage inhibition of the ET-1-induced pressor response by BMS-182874 compared to the baseline response.
Protocol 2: Preparation of BMS-182874 for Oral Administration
-
Weighing: Accurately weigh the required amount of BMS-182874 hydrochloride powder.
-
Initial Solubilization: Dissolve the powder in a minimal amount of DMSO. Vortex thoroughly to ensure complete dissolution.
-
Vehicle Preparation: Prepare the final dosing vehicle. A common vehicle is 0.5% methylcellulose (B11928114) in sterile water.
-
Final Formulation: While vortexing, slowly add the DMSO stock solution to the vehicle to the desired final concentration. Ensure the final concentration of DMSO is low (e.g., <5%) to avoid toxicity.
-
Administration: Administer the suspension/solution via oral gavage at the appropriate volume for the animal's body weight.
Visualizations
Caption: Endothelin-1 signaling and the inhibitory action of BMS-182874.
References
- 1. BMS-182874 is a selective, nonpeptide endothelin ETA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hemorrhage during isoflurane-nitrous oxide anesthesia: effects of endothelin-A or angiotensin II receptor blockade or both - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and pharmacodynamics of the endothelin-receptor antagonist bosentan in healthy human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Endothelin receptor antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. Species difference in the binding characteristics of RES-701-1: potent endothelin ETB receptor-selective antagonist. | Semantic Scholar [semanticscholar.org]
- 8. academic.oup.com [academic.oup.com]
Technical Support Center: BMS-182874 Hydrochloride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with BMS-182874 hydrochloride. Our aim is to help you address specific issues you may encounter during your experiments, with a focus on achieving desired in vivo exposure.
Frequently Asked Questions (FAQs)
Q1: What is the expected oral bioavailability of BMS-182874?
A1: Preclinical studies in rats have shown that BMS-182874 has an average oral bioavailability of 100%. This indicates complete absorption from the gastrointestinal tract and negligible first-pass metabolism in this species. Therefore, under optimal conditions, the compound is expected to be well-absorbed after oral administration.
Q2: Is BMS-182874 hydrochloride soluble in aqueous solutions?
A2: No, BMS-182874 hydrochloride is poorly soluble in water. It is, however, soluble in organic solvents such as dimethyl sulfoxide (B87167) (DMSO). This is a critical consideration for the preparation of formulations for both in vitro and in vivo studies.
Q3: What is the mechanism of action of BMS-182874?
A3: BMS-182874 is a potent and selective antagonist of the endothelin-A (ETA) receptor. By blocking this receptor, it inhibits the vasoconstrictive and mitogenic effects of endothelin-1 (B181129) (ET-1).
Troubleshooting Guide
This guide is designed to help you troubleshoot experiments where you may be observing lower-than-expected in vivo efficacy or plasma concentrations of BMS-182874 hydrochloride.
Issue: Low or variable in vivo efficacy after oral administration.
Possible Cause 1: Poor Compound Solubility in Formulation
Due to its low aqueous solubility, improper formulation of BMS-182874 hydrochloride is a primary suspect for poor oral absorption in an experimental setting. If the compound is not fully dissolved in the vehicle, its absorption will be limited.
Solution:
-
Vehicle Selection: For preclinical oral gavage studies, using a vehicle in which BMS-182874 hydrochloride is fully soluble is crucial. A common and effective approach is to first dissolve the compound in a minimal amount of DMSO and then dilute it with an aqueous vehicle such as saline or a solution of polyethylene (B3416737) glycol (PEG) or carboxymethylcellulose (CMC).
-
Formulation Preparation: Ensure the compound is completely dissolved in the organic solvent before adding the aqueous component. Sonication can aid in dissolution. The final formulation should be a clear solution. If precipitation occurs upon addition of the aqueous vehicle, the concentration of the organic solvent may need to be adjusted, or a different co-solvent system may be required.
Possible Cause 2: Issues with Compound Stability in Formulation
The stability of the formulation should be considered, especially if it is prepared in advance.
Solution:
-
Fresh Preparation: It is recommended to prepare the dosing formulation fresh before each experiment.
-
Stability Check: If the formulation must be stored, its stability should be assessed. This can be done by visual inspection for precipitation and by analytical methods such as HPLC to confirm the concentration of the active compound over time.
Possible Cause 3: Interspecies Differences in Pharmacokinetics
While high bioavailability has been reported in rats, pharmacokinetic parameters can differ between species.
Solution:
-
Literature Review: Consult scientific literature for pharmacokinetic data of BMS-182874 in the specific animal model you are using.
-
Pilot Pharmacokinetic Study: If data is unavailable, conducting a pilot pharmacokinetic study in your chosen species is recommended to determine key parameters such as Cmax, Tmax, and overall exposure (AUC) after oral administration.
Data Presentation
Table 1: Physicochemical Properties of BMS-182874 Hydrochloride
| Property | Value |
| Molecular Formula | C17H19N3O3S・HCl |
| Molecular Weight | 381.88 g/mol |
| Solubility | Soluble in DMSO, not in water. |
| Appearance | Solid powder |
Experimental Protocols
Protocol: Preparation of BMS-182874 Hydrochloride for Oral Gavage in Rodents
This protocol describes the preparation of a solution-based formulation suitable for oral administration in rodents.
Materials:
-
BMS-182874 hydrochloride powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Polyethylene glycol 400 (PEG400)
-
Sterile saline (0.9% NaCl) or sterile water
-
Sterile conical tubes
-
Sonicator (optional)
-
Vortex mixer
Procedure:
-
Calculate Required Amounts: Determine the total volume of the formulation needed and the required concentration of BMS-182874 hydrochloride based on the desired dose and the body weight of the animals.
-
Weigh Compound: Accurately weigh the required amount of BMS-182874 hydrochloride powder and place it in a sterile conical tube.
-
Initial Dissolution in DMSO: Add a small volume of DMSO to the tube. A common starting point is 10% of the final volume. Vortex thoroughly to dissolve the compound completely. Gentle warming or sonication can be used to aid dissolution, but avoid excessive heat. Ensure the solution is clear with no visible particles.
-
Addition of Co-solvent (PEG400): Add PEG400 to the DMSO solution. A common vehicle composition is 10% DMSO, 40% PEG400, and 50% saline. Vortex the mixture until it is homogeneous.
-
Final Dilution with Saline: Slowly add the sterile saline to the mixture while vortexing. Continue to vortex until the final formulation is a clear, homogeneous solution.
-
Final Inspection: Visually inspect the final formulation for any signs of precipitation. If the solution is cloudy or contains particles, it should not be used. Consider adjusting the vehicle composition if solubility issues persist.
-
Administration: Administer the freshly prepared formulation to the animals via oral gavage at the calculated volume.
Visualizations
Caption: Troubleshooting workflow for unexpected in vivo results.
Caption: Key steps influencing oral drug bioavailability.
Technical Support Center: BMS-182874 Hydrochloride
Disclaimer: This document provides technical guidance based on general best practices for handling chemical compounds in a laboratory setting. As of the date of this publication, no specific data on the light sensitivity of BMS-182874 hydrochloride has been found in publicly available literature. The recommendations provided are precautionary measures to ensure the integrity of your experiments.
Troubleshooting Guide
This guide addresses potential issues that could arise during experiments with BMS-182874 hydrochloride, with a focus on scenarios where compound instability, potentially due to light exposure, might be a contributing factor.
| Issue/Observation | Potential Cause | Recommended Action |
| Inconsistent or lower-than-expected bioactivity | Compound degradation due to improper storage or handling, potentially from light exposure. | 1. Review your storage and handling procedures. Ensure the compound is stored in a tightly sealed container, protected from light. 2. Prepare fresh stock solutions from a new aliquot or vial of the compound. 3. When preparing solutions, minimize exposure to ambient and direct light. Use amber-colored vials or wrap containers in aluminum foil.[1][2][3] 4. Consider performing a concentration verification of your stock solution using a validated analytical method (e.g., HPLC). |
| Appearance of unknown peaks in analytical assays (e.g., HPLC, LC-MS) | Formation of degradation products. This could be triggered by various factors, including light.[4] | 1. Compare the chromatogram of the problematic sample with a freshly prepared standard solution. 2. If new peaks are present, it may indicate degradation. Protect all subsequent samples and solutions from light and re-run the analysis. 3. Review the literature for known degradation pathways of structurally similar compounds (e.g., naphthalenesulfonamides) to hypothesize the identity of the degradation products. |
| Visible changes in the compound (e.g., color change, precipitation in solution) | Physical or chemical instability. Photodegradation can sometimes lead to colored byproducts or changes in solubility.[4] | 1. Discard the affected solution or solid. Do not use it for experiments. 2. Prepare a fresh solution, paying close attention to protecting it from light at all stages. 3. Ensure the solvent used is appropriate and of high purity, as impurities can sometimes catalyze degradation. |
Frequently Asked Questions (FAQs)
Q1: Is BMS-182874 hydrochloride light sensitive?
There is currently no specific public data confirming the light sensitivity of BMS-182874 hydrochloride. However, the molecule contains a naphthalenesulfonamide moiety, and compounds with such aromatic systems can be susceptible to photodegradation.[5] Therefore, it is prudent to handle BMS-182874 hydrochloride as a potentially light-sensitive compound to ensure experimental reproducibility and the integrity of the compound.
Q2: How should I store BMS-182874 hydrochloride?
While some suppliers suggest storing at room temperature, for long-term storage and as a general precaution, it is advisable to store the solid compound in a cool, dark, and dry place. A summary of recommended storage conditions is provided in the table below.
| Parameter | Recommendation | Rationale |
| Temperature | Store at room temperature as per some supplier recommendations. For long-term stability, consider storing at 2-8°C. | To minimize thermal degradation. |
| Light | Store in the dark. Use an opaque container or wrap the container in aluminum foil. | To prevent potential photodegradation.[1][3] |
| Atmosphere | Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) if possible. | To protect from moisture and oxidation. |
| Form | Solid (lyophilized powder) is generally more stable than solutions. | To minimize degradation in solution. |
Q3: What precautions should I take when preparing solutions of BMS-182874 hydrochloride?
To minimize the risk of degradation, follow these steps:
-
Work in a subdued lighting environment whenever possible.[1]
-
Use amber-colored glass vials or polypropylene (B1209903) tubes for preparing and storing solutions.[1][2]
-
If using clear containers, wrap them securely with aluminum foil to block light.[1]
-
Prepare solutions fresh for each experiment if possible. If you need to store stock solutions, aliquot them into smaller, single-use volumes to avoid repeated freeze-thaw cycles and light exposure from opening the main container.
Q4: My experiment with BMS-182874 hydrochloride failed. How do I know if it was due to light-induced degradation?
It can be challenging to pinpoint the exact cause of a failed experiment. Here is a logical approach to troubleshoot:
References
- 1. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 2. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 3. How To [chem.rochester.edu]
- 4. researchgate.net [researchgate.net]
- 5. Photodegradation of naphthalene-derived particle oxidation products - Environmental Science: Atmospheres (RSC Publishing) [pubs.rsc.org]
long-term stability of Bms 182874 hydrochloride stock solutions
This technical support center provides guidance on the long-term stability of BMS-182874 hydrochloride stock solutions for researchers, scientists, and drug development professionals. Below you will find frequently asked questions, troubleshooting guides, and experimental protocols to ensure the integrity of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing BMS-182874 hydrochloride stock solutions?
A1: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions of BMS-182874 hydrochloride due to its high solubilizing capacity for this compound.
Q2: What are the recommended storage conditions and duration for BMS-182874 hydrochloride stock solutions?
A2: For optimal stability, it is recommended to store BMS-182874 hydrochloride stock solutions at low temperatures and protected from light. The following table summarizes the general stability guidelines:
| Storage Temperature | Recommended Duration | Storage Conditions |
| -20°C | Up to 1 month | Aliquoted, protected from light |
| -80°C | Up to 6 months | Aliquoted, protected from light |
Q3: How many freeze-thaw cycles can I subject my BMS-182874 hydrochloride stock solution to?
A3: It is best to minimize freeze-thaw cycles to prevent potential degradation of the compound. We strongly recommend preparing single-use aliquots of your stock solution to avoid repeated temperature changes. While specific data for BMS-182874 hydrochloride is not available, general studies on compound stability in DMSO suggest that some molecules can withstand a limited number of freeze-thaw cycles. However, for sensitive experiments, it is crucial to use freshly thawed aliquots.
Q4: I left my BMS-182874 hydrochloride stock solution at room temperature for an extended period. Is it still viable?
A4: Prolonged exposure to room temperature can lead to degradation of the compound. The stability of compounds in DMSO at room temperature can vary significantly. If your stock solution was left at room temperature, it is advisable to qualify its integrity before use in critical experiments, for instance, by analytical chromatography (e.g., HPLC/UPLC). For routine cell culture, if the exposure was for a short period (a few hours), the impact might be minimal, but for long-term or quantitative studies, using a fresh, properly stored aliquot is recommended.
Q5: Are there any known degradation pathways for BMS-182874 hydrochloride in solution?
A5: Specific degradation pathways for BMS-182874 hydrochloride in solution are not extensively documented in publicly available literature. However, as a sulfonamide-containing compound, it may be susceptible to hydrolysis under strong acidic or basic conditions. Additionally, exposure to light and oxidative conditions could potentially lead to degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Inconsistent experimental results | Stock solution degradation due to improper storage. | Prepare fresh stock solutions from solid compound. Ensure proper aliquoting and storage at -80°C. |
| Stock solution degradation due to multiple freeze-thaw cycles. | Discard the multi-thawed stock and use a fresh, single-use aliquot. | |
| Precipitate observed in thawed stock solution | Poor solubility at lower temperatures or concentration exceeds solubility limit. | Gently warm the solution to 37°C and vortex to redissolve. If precipitation persists, consider preparing a fresh, lower concentration stock solution. |
| Contamination of the stock solution. | Discard the solution and prepare a fresh, sterile-filtered stock solution. |
Experimental Protocols
Protocol for Assessing Stock Solution Stability
This protocol outlines a general method for determining the stability of BMS-182874 hydrochloride stock solutions using High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC).
1. Objective:
To quantify the concentration of BMS-182874 hydrochloride in a stock solution over time under specific storage conditions.
2. Materials:
-
BMS-182874 hydrochloride (solid)
-
DMSO (anhydrous, analytical grade)
-
HPLC or UPLC system with a UV detector
-
Appropriate HPLC/UPLC column (e.g., C18)
-
Mobile phase solvents (e.g., acetonitrile, water with formic acid or ammonium (B1175870) acetate)
-
Autosampler vials
-
Precision balance
-
Volumetric flasks and pipettes
3. Procedure:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of BMS-182874 hydrochloride.
-
Dissolve the compound in a precise volume of DMSO to achieve the desired concentration (e.g., 10 mM).
-
Vortex until the compound is completely dissolved.
-
-
Initial Analysis (Time Zero):
-
Immediately after preparation, dilute a small aliquot of the stock solution with the mobile phase to a suitable concentration for HPLC/UPLC analysis.
-
Inject the diluted sample into the HPLC/UPLC system.
-
Record the peak area of the BMS-182874 hydrochloride peak. This will serve as the baseline (100% integrity).
-
-
Storage:
-
Aliquot the remaining stock solution into multiple cryovials to avoid freeze-thaw cycles.
-
Store the aliquots under the desired conditions (e.g., -20°C, -80°C, room temperature, protected from light).
-
-
Time-Point Analysis:
-
At predetermined time points (e.g., 1 week, 1 month, 3 months, 6 months), retrieve one aliquot from storage.
-
Allow the aliquot to thaw completely at room temperature.
-
Prepare a diluted sample for analysis as described in step 2.
-
Inject the sample and record the peak area.
-
-
Data Analysis:
-
Compare the peak area at each time point to the peak area at time zero.
-
Calculate the percentage of the compound remaining using the following formula: % Remaining = (Peak Area at Time X / Peak Area at Time Zero) * 100
-
A decrease in the main peak area and the appearance of new peaks may indicate degradation.
-
Visualizations
Caption: Troubleshooting workflow for inconsistent experimental results.
Caption: Workflow for assessing the stability of stock solutions.
Validation & Comparative
A Comparative Analysis of Endothelin Receptor Selectivity: BMS-182874 Hydrochloride vs. Ambrisentan
For researchers, scientists, and drug development professionals, this guide provides a detailed comparison of the endothelin receptor selectivity of BMS-182874 hydrochloride and ambrisentan (B1667022). The information is compiled from published experimental data to facilitate an objective evaluation of these two compounds.
Endothelin receptor antagonists are critical tools in cardiovascular research and drug development, particularly for conditions like pulmonary arterial hypertension. Their efficacy and side-effect profiles are closely linked to their selectivity for the endothelin A (ETA) versus the endothelin B (ETB) receptor subtype. This guide focuses on a direct comparison of two such antagonists: BMS-182874 hydrochloride and ambrisentan.
Quantitative Selectivity Profile
The following table summarizes the binding affinities and selectivity of BMS-182874 hydrochloride and ambrisentan for the ETA and ETB receptors, based on available in vitro data.
| Compound | Receptor | Binding Affinity (Ki) | Selectivity (ETA/ETB) | Reference |
| BMS-182874 hydrochloride | ETA | 48 nM (human) | >1000-fold | [1] |
| 61 nM (rat) | [1] | |||
| ETB | >50,000 nM (>50 µM) | [1] | ||
| Ambrisentan | ETA | - | >4000-fold | [2] |
| ETB | - | [2] |
Note: A direct head-to-head comparative study under identical assay conditions was not identified in the public literature. The data presented is compiled from separate studies and should be interpreted with this consideration.
Experimental Protocols
The determination of binding affinity and selectivity for endothelin receptor antagonists typically involves radioligand binding assays. Below is a representative protocol based on established methodologies.
Radioligand Binding Assay for ETA and ETB Receptor Affinity
Objective: To determine the inhibitory constant (Ki) of a test compound (e.g., BMS-182874, ambrisentan) for the ETA and ETB receptors.
Materials:
-
Cell membranes prepared from cell lines stably expressing either the human ETA or ETB receptor (e.g., CHO cells).
-
Radioligand: [125I]-Endothelin-1 ([125I]-ET-1).
-
Test compounds: BMS-182874 hydrochloride and ambrisentan.
-
Assay buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% BSA.
-
Wash buffer: Cold assay buffer.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation: Cultured cells expressing the target receptor are harvested and homogenized. The cell lysate is centrifuged to pellet the membranes, which are then washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., Bradford assay).
-
Assay Setup: The assay is typically performed in a 96-well plate format.
-
Incubation: To each well, the following are added in sequence:
-
A fixed volume of the cell membrane preparation.
-
Increasing concentrations of the test compound or vehicle (for total binding).
-
A fixed concentration of the radioligand ([125I]-ET-1).
-
For determining non-specific binding, a high concentration of a non-labeled endothelin receptor antagonist is added.
-
-
The plates are incubated for a specific time (e.g., 60-120 minutes) at a controlled temperature (e.g., 25°C or 37°C) to allow the binding to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand. The filters are quickly washed with cold wash buffer to remove any non-specifically bound radioactivity.
-
Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a beta-scintillation counter.
-
Data Analysis: The data is analyzed using non-linear regression analysis. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
Visualizing Key Concepts
To further elucidate the context of this comparison, the following diagrams illustrate the endothelin signaling pathway and a conceptual workflow for determining receptor selectivity.
Caption: Endothelin-1 signaling through ETA and ETB receptors.
Caption: Workflow for determining endothelin receptor antagonist selectivity.
References
Preclinical Showdown: BMS-182874 Hydrochloride vs. Macitentan in Endothelin Receptor Antagonism
In the landscape of preclinical research targeting the endothelin (ET) system, a critical pathway in vasoconstriction and cell proliferation, two notable antagonists have emerged: BMS-182874 hydrochloride and macitentan (B1675890). This guide provides a comparative analysis of their performance in preclinical models, offering researchers, scientists, and drug development professionals a data-driven overview of their pharmacological profiles. While direct head-to-head studies are scarce, this comparison synthesizes available data from independent preclinical investigations to highlight their respective potencies, selectivities, and in vivo efficacies.
Molecular Profile and Mechanism of Action
Both BMS-182874 hydrochloride and macitentan are endothelin receptor antagonists (ERAs), but they differ in their selectivity. BMS-182874 is a selective antagonist for the endothelin A (ETA) receptor, a key mediator of vasoconstriction and smooth muscle cell proliferation.[1][2] In contrast, macitentan is a dual ETA and endothelin B (ETB) receptor antagonist, designed for a more comprehensive blockade of the endothelin system.[3][4] Macitentan was developed to have enhanced tissue penetration and sustained receptor binding properties.[3][5]
The endothelin signaling pathway, targeted by both compounds, is initiated by the binding of endothelin-1 (B181129) (ET-1) to its receptors on smooth muscle cells. This interaction triggers a cascade of intracellular events, including the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). These second messengers ultimately increase intracellular calcium concentrations, resulting in vasoconstriction and cell proliferation. Both BMS-182874 and macitentan competitively inhibit the binding of ET-1 to its receptors, thereby blocking these downstream effects.
Caption: Endothelin signaling pathway and points of intervention by BMS-182874 and macitentan.
In Vitro Potency and Selectivity
The in vitro activities of BMS-182874 and macitentan have been characterized in various binding and functional assays. BMS-182874 demonstrates high selectivity for the ETA receptor, with significantly weaker inhibition of the ETB receptor.[1] Macitentan, on the other hand, is a potent antagonist of both ETA and ETB receptors.[4]
| Compound | Target | Assay Type | Cell Line/Tissue | Potency (Ki/IC50/KB) | Reference |
| BMS-182874 | ETA | Radioligand Binding | Rat Vascular Smooth Muscle A10 Cells | Ki = 61 nM | [1] |
| ETA | Radioligand Binding | CHO cells (human ETA receptor) | Ki = 48 nM | [1] | |
| ETB | Radioligand Binding | Ki > 50 µM | [1] | ||
| ETA | Inositol Phosphate Accumulation | Rat Vascular Smooth Muscle A10 Cells | KB = 75 nM | [1] | |
| ETA | Calcium Mobilization | Rat Vascular Smooth Muscle A10 Cells | KB = 140 nM | [1] | |
| ETA | Force Development | Rabbit Carotid Artery | KB = 520 nM | [1] | |
| Macitentan | ETA | Functional Assay | IC50 (free) - potent | [6] | |
| ETB | Functional Assay | IC50 (free) - potent | [6] | ||
| ETA vs ETB | Potency Ratio | 50-fold more selective for ETA | [4] |
In Vivo Efficacy in Preclinical Models
Both compounds have demonstrated efficacy in various animal models of cardiovascular disease, particularly hypertension and pulmonary arterial hypertension (PAH).
Systemic Hypertension Models
BMS-182874 has been shown to be orally active, effectively blunting the pressor response to exogenous ET-1 in normotensive rats.[1] In a deoxycorticosterone acetate (B1210297) (DOCA)-salt induced hypertension model in rats, a single oral dose of BMS-182874 (100 µmol/kg) caused a significant reduction in arterial pressure.[2]
Macitentan has also demonstrated potent and sustained blood pressure-lowering effects in hypertensive rat models.[3][7] Notably, in a study comparing macitentan to another dual ERA, bosentan (B193191), macitentan showed superior efficacy. When administered on top of a maximal effective dose of bosentan, macitentan produced an additional decrease in mean arterial pressure (MAP) in hypertensive Dahl salt-sensitive rats.[3][7][8] Conversely, bosentan did not cause a further MAP reduction when given on top of a maximal dose of macitentan.[3][7][8]
| Compound | Animal Model | Key Findings | Dose | Reference |
| BMS-182874 | Conscious, normotensive rats | Blunted pressor response to exogenous ET-1 | ED50 = 30 µmol/kg (oral) | [1] |
| DOCA-salt hypertensive rats | Reduced arterial pressure by 25% | 100 µmol/kg (oral) | [2] | |
| Macitentan | Dahl salt-sensitive hypertensive rats | Further decreased MAP on top of maximal bosentan dose | 30 mg/kg | [3][7][8] |
Pulmonary Arterial Hypertension (PAH) Models
Macitentan has been extensively studied in preclinical models of PAH. In a bleomycin-induced pulmonary hypertension model in rats, macitentan demonstrated a superior ability to reduce mean pulmonary artery pressure (MPAP) compared to bosentan, particularly when administered on top of a maximal bosentan dose.[3][8] In a more severe SU5416/hypoxia-induced PAH model in rats, long-term treatment with macitentan reversed the established pulmonary hypertension, improving right ventricular systolic pressure and reducing vascular remodeling without signs of liver toxicity.[9]
While specific data for BMS-182874 in PAH models is less detailed in the provided search results, its ability to inhibit ET-1-induced vasoconstriction and smooth muscle proliferation suggests potential efficacy in this indication.[10]
| Compound | Animal Model | Key Findings | Dose | Reference |
| Macitentan | Bleomycin-induced pulmonary hypertensive rats | Further decreased MPAP on top of maximal bosentan dose | 30 mg/kg | [3][8] |
| SU5416/hypoxia-induced severe PAH in rats | Reversed high RV systolic pressure and improved vascular remodeling | 30 mg/kg/day | [9] | |
| BMS-182874 | Balloon-injured rat carotid arteries | Reduced neointimal lesion area by 35% | 100 mg/kg (oral, daily) | [10] |
Experimental Protocols
Radioligand Binding Assays (for BMS-182874)
-
Objective: To determine the binding affinity (Ki) of BMS-182874 for ETA and ETB receptors.
-
Methodology:
-
Membranes from cells expressing either ETA (e.g., rat vascular smooth muscle A10 cells or CHO cells with human ETA receptor) or ETB receptors were prepared.
-
Membranes were incubated with a radiolabeled endothelin ligand (e.g., [125I]ET-1) in the presence of varying concentrations of BMS-182874.
-
After incubation, the bound and free radioligand were separated by filtration.
-
The amount of bound radioactivity was quantified using a gamma counter.
-
The IC50 value (concentration of BMS-182874 that inhibits 50% of specific binding) was determined and converted to a Ki value using the Cheng-Prusoff equation.[1]
-
Caption: Workflow for a typical radioligand binding assay.
In Vivo Hypertension Models (General Protocol)
-
Objective: To assess the effect of the test compound on blood pressure in hypertensive animals.
-
Methodology:
-
Induction of Hypertension: Hypertension was induced in rats using methods such as a high-salt diet (Dahl salt-sensitive rats) or administration of DOCA-salt.
-
Animal Preparation: Animals were often instrumented with telemetry devices for continuous monitoring of blood pressure and heart rate.
-
Drug Administration: The test compound (e.g., BMS-182874 or macitentan) or vehicle was administered orally or intravenously.
-
Data Collection: Mean arterial pressure (MAP) and heart rate were continuously recorded before and after drug administration.
-
Data Analysis: The change in MAP from baseline was calculated and compared between the drug-treated and vehicle-treated groups. For dose-response studies, different doses of the compound were administered to determine the ED50.[1][2][3][7][8]
-
Conclusion
Both BMS-182874 hydrochloride and macitentan are potent endothelin receptor antagonists with demonstrated efficacy in preclinical models of cardiovascular disease. The key differentiator lies in their receptor selectivity: BMS-182874 is a selective ETA antagonist, while macitentan is a dual ETA/ETB antagonist. Preclinical data, particularly the comparative studies involving macitentan and bosentan, suggest that the dual antagonism and favorable pharmacokinetic properties of macitentan may translate to superior in vivo efficacy, especially in the context of established and severe disease models like PAH.[3][8][9] However, the selective ETA antagonism of BMS-182874 may offer a different therapeutic profile, and its efficacy in models of vascular injury is noteworthy.[10] This guide provides a foundational comparison based on available preclinical data, and further head-to-head studies would be invaluable for a more definitive assessment of their relative therapeutic potential.
References
- 1. BMS-182874 is a selective, nonpeptide endothelin ETA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Comparison of pharmacological activity of macitentan and bosentan in preclinical models of systemic and pulmonary hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rroij.com [rroij.com]
- 5. The potential for macitentan, a new dual endothelin receptor antagonist, in the treatment of pulmonary arterial hypertension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical Pharmacokinetics and Pharmacodynamics of the Endothelin Receptor Antagonist Macitentan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 8. researchinformation.umcutrecht.nl [researchinformation.umcutrecht.nl]
- 9. Novel dual endothelin receptor antagonist macitentan reverses severe pulmonary arterial hypertension in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Orally active endothelin receptor antagonist BMS-182874 suppresses neointimal development in balloon-injured rat carotid arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to ETA Receptor Antagonists in Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of Endothelin-A (ETA) receptor antagonists, crucial pharmacological tools in cardiovascular research. By objectively presenting their performance, supported by experimental data, this document aims to assist researchers in selecting the most suitable antagonist for their specific experimental needs.
Introduction to the Endothelin System
The endothelin (ET) system plays a critical role in cardiovascular homeostasis. Endothelin-1 (ET-1), a potent vasoconstrictor peptide produced by endothelial cells, exerts its effects by binding to two main receptor subtypes: ETA and ETB. ETA receptors are predominantly located on vascular smooth muscle cells, where their activation leads to vasoconstriction and cell proliferation.[1][2] In contrast, ETB receptors on endothelial cells primarily mediate vasodilation through the release of nitric oxide and prostacyclin.[1][3] Given the potent vasoconstrictive and mitogenic properties of ET-1, ETA receptor antagonists have become invaluable for investigating and potentially treating a range of cardiovascular diseases, including hypertension, heart failure, and pulmonary arterial hypertension (PAH).[4][5]
Comparative Performance of ETA Receptor Antagonists
The selection of an ETA receptor antagonist often depends on its selectivity for the ETA receptor over the ETB receptor, its potency, and its pharmacokinetic profile. This section provides a comparative analysis of commonly used antagonists.
Receptor Selectivity and Binding Affinity
The ratio of affinity for the ETA versus the ETB receptor is a critical parameter. High selectivity for the ETA receptor is often desired to block its vasoconstrictive effects while preserving the vasodilatory and clearance functions of the ETB receptor.[2][5]
| Antagonist | Type | ETA/ETB Selectivity Ratio | ETA Receptor Affinity (Ki or K D) | Species/Tissue | Reference |
| Ambrisentan | Selective ETA | ~200:1 | - | - | [6] |
| Macitentan | Dual ETA/ETB | ~50:1 | - | - | [6] |
| Bosentan (B193191) | Dual ETA/ETB | ~20:1 | - | - | [6] |
| BQ-123 | Selective ETA | >20,000-fold | 1.18 ± 0.16 nM (K D) | Rat Heart | [7] |
| FR139317 | Selective ETA | >20,000-fold | 2.28 ± 0.30 nM (K D) | Rat Heart | [7] |
| Atrasentan (ABT-627) | Selective ETA | - | - | - | [4] |
| Zibotentan | Selective ETA | - | - | - | [8] |
Note: Direct comparative Ki values across different studies can be challenging due to variations in experimental conditions. The selectivity ratio provides a standardized measure for comparison.
In Vivo Hemodynamic Effects
The ultimate test of an ETA receptor antagonist's efficacy lies in its ability to modulate cardiovascular function in vivo. Studies in both animal models and humans have demonstrated the potent effects of these compounds on blood pressure and vascular resistance.
| Antagonist | Model / Population | Key Hemodynamic Effects | Reference |
| Macitentan | Dahl Salt-Sensitive Rats | Further decreased Mean Arterial Pressure (MAP) by 17 mmHg when added on top of a maximal dose of Ambrisentan. | [9] |
| Ambrisentan | Dahl Salt-Sensitive Rats | Maximal effective dose (30 mg/kg) achieved significant MAP reduction. | [9] |
| Bosentan | Dahl Salt-Sensitive Rats | Maximal effective dose (100 mg/kg) achieved significant MAP reduction, but was less effective than Macitentan. | [9] |
| BQ-123 | Healthy Men | Dose-dependently decreased systemic vascular resistance and mean arterial pressure. Abolished ET-1-induced forearm vasoconstriction. | [10] |
| FR139317 | Dogs with Congestive Heart Failure | Decreased cardiac pressures, increased cardiac output, and increased urinary flow rate. | [11] |
| Atrasentan (ABT-627) | Healthy Volunteers | Effectively blocked ET-1 induced vasoconstriction and caused a decrease in total peripheral resistance and mean arterial pressure. | [12] |
Signaling Pathways and Experimental Workflows
Visualizing the complex biological and experimental processes is essential for a comprehensive understanding.
ETA Receptor Signaling Pathway
Activation of the ETA receptor on vascular smooth muscle cells by ET-1 initiates a signaling cascade that leads to vasoconstriction. This process is primarily mediated through the Gq/11 protein, leading to the activation of Phospholipase C (PLC) and subsequent generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[13][14] This cascade ultimately increases intracellular calcium levels, a key trigger for muscle contraction.
Figure 1. Simplified ETA receptor signaling pathway in vascular smooth muscle cells.
General Workflow for Evaluating ETA Receptor Antagonists
The preclinical evaluation of a novel ETA receptor antagonist follows a structured workflow, progressing from in vitro characterization to in vivo efficacy models.
Figure 2. Preclinical workflow for the evaluation of novel ETA receptor antagonists.
Key Experimental Protocols
Detailed and standardized protocols are paramount for reproducible and comparable results in pharmacological studies.
Radioligand Binding Assay for Receptor Affinity (Ki)
This assay is the gold standard for determining the affinity of a compound for a specific receptor.[15]
-
Objective: To determine the equilibrium dissociation constant (Ki) of a test antagonist for the ETA receptor.
-
Materials:
-
Membrane preparations from cells expressing human ETA receptors (e.g., CHO cells).[16]
-
Radioligand (e.g., [¹²⁵I]-ET-1).
-
Test antagonist at various concentrations.
-
Assay buffer, glass fiber filters.
-
Scintillation counter.
-
-
Protocol Outline:
-
Incubation: Incubate the membrane preparation with a fixed concentration of the radioligand and varying concentrations of the unlabeled test antagonist.[15]
-
Equilibrium: Allow the reaction to reach equilibrium.
-
Separation: Separate the bound radioligand from the free (unbound) radioligand by rapid filtration through glass fiber filters.[17]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the antagonist concentration. The IC50 (concentration of antagonist that inhibits 50% of specific radioligand binding) is determined. The Ki is then calculated using the Cheng-Prusoff equation.[18]
-
In Vivo Hemodynamic Assessment in Rodent Models
This protocol assesses the effect of an ETA receptor antagonist on systemic blood pressure and heart rate in a living animal model.
-
Objective: To evaluate the in vivo efficacy of an ETA receptor antagonist in reducing blood pressure.
-
Materials:
-
Animal model (e.g., Spontaneously Hypertensive Rats or Dahl Salt-Sensitive Rats).[9]
-
Test antagonist formulated for oral or intravenous administration.
-
Telemetry system or tail-cuff method for blood pressure measurement.
-
-
Protocol Outline:
-
Animal Preparation: Acclimate animals and implant telemetry transmitters for continuous blood pressure and heart rate monitoring, or train for tail-cuff measurements.
-
Baseline Measurement: Record baseline hemodynamic parameters for a set period before drug administration.
-
Drug Administration: Administer the ETA receptor antagonist at the desired dose(es) and route. A vehicle control group must be included.
-
Post-Dose Monitoring: Continuously or intermittently record blood pressure and heart rate for a specified duration after administration (e.g., 24 hours).[12]
-
Data Analysis: Calculate the change in mean arterial pressure (MAP) and heart rate from baseline for each treatment group. Compare the effects of the antagonist to the vehicle control using appropriate statistical tests.
-
Conclusion
The choice between different ETA receptor antagonists depends heavily on the research question. For studies requiring specific blockade of ETA-mediated vasoconstriction while preserving ETB functions, highly selective antagonists like BQ-123 or Ambrisentan are preferable.[2][3] In contrast, dual antagonists like Macitentan and Bosentan, which block both receptor subtypes, may be suitable for other applications, although their use can be complicated by the blockade of ETB-mediated vasodilation and ET-1 clearance.[6][19] Macitentan has shown superior in vivo efficacy in some models, potentially due to its tissue-penetrating properties and sustained receptor binding.[6][9] This guide provides the foundational data and methodologies to aid researchers in making an informed decision for their cardiovascular research endeavors.
References
- 1. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 2. Endothelin Receptors and Their Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. walshmedicalmedia.com [walshmedicalmedia.com]
- 4. Contrasting Actions of Endothelin ETA and ETB Receptors in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ahajournals.org [ahajournals.org]
- 6. Endothelin-receptor antagonists in the management of pulmonary arterial hypertension: where do we stand? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of the endothelin receptor selective agonist, BQ3020 and antagonists BQ123, FR139317, BQ788, 50235, Ro462005 and bosentan in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. publications.ersnet.org [publications.ersnet.org]
- 10. Systemic ETA receptor antagonism with BQ-123 blocks ET-1 induced forearm vasoconstriction and decreases peripheral vascular resistance in healthy men - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparison of the effects of selective endothelin ETA and ETB receptor antagonists in congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics and pharmacodynamic effects of ABT-627, an oral ETA selective endothelin antagonist, in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Vascular Smooth Muscle Cell Signaling Mechanisms for Contraction to Angiotensin II and Endothelin-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 16. Methods for assessing endothelin ETA-receptor antagonists in preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Radioligand Binding Assay | Springer Nature Experiments [experiments.springernature.com]
- 18. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. ahajournals.org [ahajournals.org]
Unveiling the Edge: A Comparative Analysis of BMS-182874 Hydrochloride in Endothelin Receptor Antagonism
For the research community and drug development professionals, this guide provides a detailed comparison of BMS-182874 hydrochloride against other prominent endothelin receptor antagonists (ETRAs). By examining key experimental data, we aim to objectively highlight the distinct advantages of this compound in the competitive landscape of ETRA development.
Endothelin-1 (ET-1) is a potent vasoconstrictor peptide that plays a crucial role in various physiological processes. Its dysregulation is implicated in numerous cardiovascular diseases, making the endothelin system a prime target for therapeutic intervention. Endothelin receptor antagonists (ETRAs) are a class of drugs that block the action of ET-1 by binding to its receptors, ET-A and ET-B. BMS-182874 hydrochloride has emerged as a significant investigational compound in this class, primarily due to its high selectivity for the ET-A receptor, which is predominantly responsible for the vasoconstrictive and proliferative effects of ET-1.
The Endothelin Signaling Pathway and ETRA Intervention
The binding of ET-1 to its G-protein coupled receptors, ET-A and ET-B, on vascular smooth muscle cells initiates a signaling cascade that leads to vasoconstriction. ETRAs, such as BMS-182874, competitively inhibit this binding, thereby mitigating the downstream effects of ET-1. The following diagram illustrates this pathway and the point of intervention for ETRAs.
Comparative Analysis of Receptor Binding Affinity
A primary advantage of BMS-182874 hydrochloride lies in its remarkable selectivity for the ET-A receptor over the ET-B receptor. This high selectivity is believed to be advantageous as it blocks the detrimental vasoconstrictive effects mediated by the ET-A receptor while potentially sparing the beneficial functions of the ET-B receptor, such as ET-1 clearance and nitric oxide production. The following table summarizes the receptor binding affinities (Ki values) of BMS-182874 and other notable ETRAs.
| Compound | ET-A Receptor Ki (nM) | ET-B Receptor Ki (nM) | Selectivity (ET-B/ET-A) |
| BMS-182874 | 48 - 61 [1][2] | >50,000 [1][2] | >1000 [3] |
| Bosentan | 12.5 | 1100 | ~88 |
| Ambrisentan | 1 | 195[2] | ~195[2] |
| Macitentan | 0.14 | - | - |
Lower Ki values indicate higher binding affinity.
Experimental Protocol: Competitive Radioligand Binding Assay
The receptor binding affinities were determined using a competitive radioligand binding assay. The general protocol is as follows:
-
Membrane Preparation: Membranes from cells stably expressing either human ET-A or ET-B receptors (e.g., CHO cells) are prepared by homogenization in a cold lysis buffer followed by centrifugation to pellet the membranes. The final pellet is resuspended in a binding buffer.
-
Assay Setup: The assay is conducted in a 96-well plate format. Each well contains the cell membrane preparation, a fixed concentration of a radiolabeled ligand (e.g., [125I]ET-1), and varying concentrations of the unlabeled antagonist (BMS-182874 or comparator drug).
-
Incubation: The plates are incubated, typically for 60-120 minutes at room temperature or 30°C, to allow the binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand. The filters are then washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the antagonist that inhibits 50% of the specific binding of the radiolabeled ligand (IC50) is determined by non-linear regression analysis. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
In Vivo Efficacy: Attenuation of ET-1-Induced Pressor Response
The in vitro selectivity of BMS-182874 translates to effective in vivo activity. A key measure of an ETRA's efficacy is its ability to block the hypertensive (pressor) response induced by an exogenous challenge of ET-1. BMS-182874 has demonstrated potent and orally active antagonism in this regard.
| Compound | Administration Route | ED50 (μmol/kg) | Animal Model |
| BMS-182874 | Oral | 30 [1][2] | Conscious, normotensive rats [1][2] |
| BMS-182874 | Intravenous | 24 [1][2] | Conscious, normotensive rats [1][2] |
| Atrasentan | Oral | ~10 | Spontaneously Hypertensive Rats |
| Bosentan | Intravenous | ~3 | Pithed Rats |
ED50 represents the dose required to produce a 50% reduction in the maximal pressor response to ET-1.
Experimental Protocol: ET-1-Induced Pressor Response in Conscious Rats
The in vivo efficacy is typically assessed using the following methodology:
-
Animal Model: Conscious, normotensive rats (e.g., Sprague-Dawley) are used. The animals are chronically instrumented with arterial catheters for direct blood pressure measurement.
-
Drug Administration: BMS-182874 or a comparator ETRA is administered either orally (p.o.) via gavage or intravenously (i.v.) through the catheter. A vehicle control group is also included.
-
ET-1 Challenge: At a predetermined time after drug administration (to allow for absorption and distribution), a bolus injection of ET-1 is administered intravenously to induce a pressor response (a sharp increase in blood pressure).
-
Hemodynamic Monitoring: Arterial blood pressure is continuously monitored and recorded before and after the ET-1 challenge.
-
Data Analysis: The peak increase in mean arterial pressure following the ET-1 challenge is measured. The ED50 is then calculated as the dose of the antagonist that causes a 50% reduction in this peak pressor response compared to the vehicle-treated control group.
Summary of Advantages
Based on the presented data, the primary advantages of BMS-182874 hydrochloride over other ETRAs include:
-
High ET-A Receptor Selectivity: BMS-182874 demonstrates a selectivity of over 1000-fold for the ET-A receptor compared to the ET-B receptor.[3] This high degree of selectivity may offer a more targeted therapeutic approach, minimizing potential side effects associated with ET-B receptor blockade.
-
Proven Oral Activity: In vivo studies confirm that BMS-182874 is orally active, effectively blunting the physiological effects of ET-1 when administered via this convenient route.[1][2]
-
Potent In Vivo Efficacy: The low ED50 values in animal models indicate that BMS-182874 is a potent antagonist of ET-A receptor-mediated vasoconstriction in a physiological setting.[1][2]
References
Bms 182874 Hydrochloride: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of appropriate research tools is paramount for generating reliable and reproducible data. This guide provides a comprehensive validation of Bms 182874 hydrochloride, a selective endothelin ETA receptor antagonist, by comparing its performance with other alternatives and providing supporting experimental data.
This compound is a potent and selective non-peptide antagonist of the endothelin A (ETA) receptor.[1] It competitively inhibits the binding of endothelin-1 (B181129) (ET-1) to ETA receptors, thereby blocking the downstream signaling pathways that lead to vasoconstriction and cell proliferation.[1] This makes it a valuable tool for investigating the physiological and pathological roles of the endothelin system, particularly in cardiovascular research.
Performance Comparison
To objectively evaluate this compound as a research tool, its performance characteristics are compared with other commercially available ETA receptor antagonists, such as Bosentan and Ambrisentan. The following tables summarize key quantitative data from various studies.
It is important to note that the following data is compiled from multiple sources and direct comparisons should be made with caution, as experimental conditions may vary between studies.
In Vitro Potency and Selectivity
The in vitro potency of an antagonist is typically measured by its binding affinity (Ki) or its ability to inhibit the functional response to an agonist (IC50 or KB). Selectivity is determined by comparing its potency at the target receptor (ETA) versus other receptors, most notably the endothelin B (ETB) receptor.
| Compound | Target Receptor | Cell Line/Tissue | Assay Type | Ki (nM) | IC50 (nM) | KB (nM) | Selectivity (ETB/ETA) | Reference |
| This compound | Human ETA | CHO cells | Radioligand Binding | 48 | - | - | >1000 | [1] |
| This compound | Rat ETA | A10 VSM cells | Radioligand Binding | 61 | - | - | >800 | [1] |
| This compound | Rat ETA | A10 VSM cells | Inositol (B14025) Phosphate (B84403) Accumulation | - | - | 75 | - | [1] |
| This compound | Rat ETA | A10 VSM cells | Calcium Mobilization | - | - | 140 | - | [1] |
| Bosentan | Human ETA/ETB | - | - | - | - | - | ~20-100 | |
| Ambrisentan | Human ETA | - | - | - | - | - | >4000 |
Data for Bosentan and Ambrisentan are derived from various sources and are provided for general comparison.
In Vivo Efficacy
The in vivo efficacy of an antagonist is assessed by its ability to block the physiological effects of ET-1. The effective dose 50 (ED50) is a common metric used to quantify this.
| Compound | Species | Administration Route | Effect Measured | ED50 (µmol/kg) | Reference |
| This compound | Rat | Intravenous | Inhibition of ET-1 induced pressor response | 24 | [1] |
| This compound | Rat | Oral | Inhibition of ET-1 induced pressor response | 30 | [1] |
Signaling Pathway
Activation of the ETA receptor by endothelin-1 initiates a signaling cascade that is crucial for its physiological effects. The following diagram illustrates the key steps in this pathway.
Caption: Endothelin A Receptor Signaling Pathway.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used to characterize ETA receptor antagonists.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for the ETA receptor.
Experimental Workflow:
Caption: Radioligand Binding Assay Workflow.
Protocol:
-
Membrane Preparation: Homogenize cells expressing the ETA receptor in a suitable buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in the assay buffer.
-
Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of [125I]ET-1 and a range of concentrations of this compound. Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled ET-1).
-
Filtration: After incubation, rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of [125I]ET-1 (IC50). Calculate the Ki value using the Cheng-Prusoff equation.
Calcium Mobilization Assay
This functional assay measures the ability of an antagonist to block the ET-1-induced increase in intracellular calcium concentration.
Experimental Workflow:
Caption: Calcium Mobilization Assay Workflow.
Protocol:
-
Cell Culture: Plate cells (e.g., A10 vascular smooth muscle cells) in a multi-well plate and grow to confluence.
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM) according to the manufacturer's instructions.
-
Antagonist Incubation: Pre-incubate the cells with various concentrations of this compound.
-
Stimulation: Add a fixed concentration of ET-1 to the wells to stimulate calcium release.
-
Fluorescence Measurement: Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Data Analysis: Determine the concentration of this compound that causes a rightward shift in the ET-1 concentration-response curve and calculate the antagonist dissociation constant (KB) using the Schild analysis.
Inositol Phosphate Accumulation Assay
This assay measures the ability of an antagonist to block ET-1-stimulated production of inositol phosphates, a key second messenger in the ETA receptor signaling pathway.
Experimental Workflow:
Caption: Inositol Phosphate Assay Workflow.
Protocol:
-
Cell Labeling: Incubate cells (e.g., A10 vascular smooth muscle cells) with [3H]myo-inositol to label the cellular phosphoinositide pools.
-
Pre-incubation: Pre-incubate the labeled cells with lithium chloride (LiCl) to inhibit inositol monophosphatase, and with various concentrations of this compound.
-
Stimulation: Add ET-1 to the cells to stimulate the production of inositol phosphates.
-
Extraction: Terminate the reaction and extract the inositol phosphates from the cells.
-
Separation: Separate the different inositol phosphate isomers using ion-exchange chromatography.
-
Quantification: Measure the amount of [3H]inositol phosphates in each fraction by liquid scintillation counting.
-
Data Analysis: Determine the concentration of this compound that inhibits the ET-1-stimulated accumulation of inositol phosphates and calculate the antagonist dissociation constant (KB).
Conclusion
This compound is a well-characterized and highly selective ETA receptor antagonist that serves as a valuable research tool for investigating the endothelin system. Its high potency and selectivity, combined with its oral bioavailability, make it suitable for a wide range of in vitro and in vivo studies. The data and protocols presented in this guide provide a solid foundation for researchers to effectively utilize this compound in their experiments and to objectively compare its performance with other available antagonists.
References
BMS-182874 Hydrochloride: A Comparative Analysis of Endothelin Receptor Cross-Reactivity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of BMS-182874 hydrochloride's cross-reactivity with the Endothelin B (ETB) receptor against other endothelin antagonists. The following sections detail quantitative binding affinity data, the experimental protocols used for their determination, and a visual representation of the relevant signaling pathway.
BMS-182874 hydrochloride is a potent and highly selective antagonist for the Endothelin A (ETA) receptor, a key player in vasoconstriction and cell proliferation.[1][2] Its efficacy and selectivity make it a valuable tool in cardiovascular research. This guide examines its binding profile in comparison to other common endothelin receptor antagonists.
Comparative Selectivity Profile
The selectivity of BMS-182874 hydrochloride for the ETA receptor over the ETB receptor is a critical aspect of its pharmacological profile. The following table summarizes the binding affinities (Ki or IC50 values) of BMS-182874 and other endothelin antagonists for both ETA and ETB receptors. A higher Ki or IC50 value indicates weaker binding affinity. The selectivity ratio (ETB Ki / ETA Ki) illustrates the preference of the antagonist for the ETA receptor.
| Compound | ETA Receptor Affinity (Ki/IC50) | ETB Receptor Affinity (Ki/IC50) | Selectivity Ratio (ETB/ETA) | Reference(s) |
| BMS-182874 | 48 - 61 nM (Ki) | > 50,000 nM (Ki) | > 820 - 1042 | [1][2] |
| BQ-123 | 7.3 nM (IC50) | 18,000 nM (IC50) | ~ 2466 | [3] |
| Bosentan (B193191) | 77.9 nM (KD) | Micromolar range | ~ 20-100 | [4] |
| Ambrisentan | Low nanomolar (Ki) | Micromolar range | High | [5] |
| Sitaxentan | Low nanomolar (Ki) | Micromolar range | High | [5] |
Note: The binding affinity values can vary depending on the experimental conditions and cell types used.
As the data indicates, BMS-182874 demonstrates a high degree of selectivity for the ETA receptor, with its affinity for the ETB receptor being significantly lower.[1][2] This selectivity is comparable to or exceeds that of other well-known ETA-selective antagonists like BQ-123. In contrast, dual antagonists such as Bosentan show a much lower selectivity ratio, indicating significant binding to both receptor subtypes.
Endothelin Signaling and Antagonist Interaction
The following diagram illustrates the signaling pathway of endothelin-1 (B181129) (ET-1) and the points of intervention by selective and non-selective antagonists.
Caption: Endothelin-1 signaling and antagonist intervention points.
Experimental Protocols
The determination of binding affinities for endothelin receptor antagonists is typically performed using radioligand binding assays. The following is a generalized protocol representative of the methods used in the cited studies.
Radioligand Competition Binding Assay for ETA and ETB Receptors
Objective: To determine the binding affinity (Ki) of a test compound (e.g., BMS-182874) for the ETA and ETB receptors by measuring its ability to compete with a radiolabeled ligand.
Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing either human ETA or ETB receptors (e.g., CHO or A10 cells).
-
Radioligand: [¹²⁵I]-Endothelin-1 ([¹²⁵I]ET-1).
-
Test Compound: BMS-182874 hydrochloride or other antagonists.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4.
-
Non-specific Binding Control: A high concentration of unlabeled Endothelin-1 (e.g., 1 µM).
-
96-well plates.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation:
-
Culture cells expressing the receptor of interest to a high density.
-
Harvest the cells and homogenize them in a cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend it in the assay buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well in triplicate:
-
Total Binding: Cell membranes, [¹²⁵I]ET-1, and assay buffer.
-
Non-specific Binding: Cell membranes, [¹²⁵I]ET-1, and a high concentration of unlabeled ET-1.
-
Competition Binding: Cell membranes, [¹²⁵I]ET-1, and varying concentrations of the test compound.
-
-
-
Incubation:
-
Incubate the plates at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
-
Radioactivity Measurement:
-
Place the filters in scintillation vials with a scintillation cocktail.
-
Measure the radioactivity (counts per minute, CPM) in each vial using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
This detailed protocol provides a framework for assessing the cross-reactivity and selectivity of compounds like BMS-182874 hydrochloride, enabling researchers to make informed decisions in their drug discovery and development efforts.
References
- 1. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. BMS-182874 is a selective, nonpeptide endothelin ETA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro biological profile of a highly potent novel endothelin (ET) antagonist BQ-123 selective for the ETA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of the endothelin receptor selective agonist, BQ3020 and antagonists BQ123, FR139317, BQ788, 50235, Ro462005 and bosentan in the heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of human ETA and ETB receptor signalling via G-protein and β-arrestin pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Review of Non-Peptide Endothelin Antagonists
For Researchers, Scientists, and Drug Development Professionals
The endothelin (ET) system, with its potent vasoconstrictor and mitogenic peptide, endothelin-1 (B181129) (ET-1), plays a crucial role in various physiological processes.[1] Its dysregulation, however, is implicated in the pathophysiology of several cardiovascular and renal diseases, including pulmonary arterial hypertension (PAH), heart failure, and chronic kidney disease.[1][2] This has spurred the development of endothelin receptor antagonists (ERAs) to counteract the detrimental effects of excessive ET-1 activity. The initial peptide-based antagonists, while valuable research tools, were limited by poor oral bioavailability and short half-lives.[3] The advent of non-peptide antagonists marked a significant therapeutic advancement, offering orally active drugs with improved pharmacokinetic profiles.[2]
This guide provides a comprehensive comparative review of key non-peptide endothelin antagonists, including both dual ET-A/ET-B receptor antagonists and selective ET-A receptor antagonists. We will delve into their pharmacological profiles, supported by experimental data, to offer a clear comparison for research and drug development purposes.
The Endothelin Signaling Pathway
Endothelin-1 exerts its effects by binding to two distinct G protein-coupled receptors: the endothelin type A (ET-A) and endothelin type B (ET-B) receptors.[2] ET-A receptors are predominantly found on vascular smooth muscle cells and mediate vasoconstriction and cellular proliferation.[1] ET-B receptors are located on both endothelial cells and smooth muscle cells. Endothelial ET-B receptor activation primarily leads to the release of vasodilators such as nitric oxide and prostacyclin, and also plays a role in the clearance of circulating ET-1.[4] Conversely, ET-B receptors on smooth muscle cells can also mediate vasoconstriction.[5]
The differential expression and function of these receptors form the basis for the development of both dual and selective endothelin receptor antagonists.
Experimental Protocols
The characterization of non-peptide endothelin antagonists relies on a variety of in vitro and in vivo experimental assays. Below are the methodologies for key experiments.
Radioligand Binding Assays
Radioligand binding assays are fundamental for determining the affinity and selectivity of antagonists for endothelin receptors.[6]
Objective: To determine the equilibrium dissociation constant (Ki) of a non-peptide antagonist for ET-A and ET-B receptors.
Materials:
-
Cell membranes prepared from cells stably expressing human ET-A or ET-B receptors (e.g., CHO cells).
-
Radioligand: [¹²⁵I]-ET-1.
-
Non-labeled endothelin antagonist (test compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: In a multi-well plate, incubate the cell membranes with a fixed concentration of [¹²⁵I]-ET-1 and varying concentrations of the unlabeled antagonist.
-
Equilibrium: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at 25°C).
-
Separation: Separate the bound from free radioligand by rapid vacuum filtration through glass fiber filters. The filters trap the membranes with the bound radioligand.
-
Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
-
Counting: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Determine the concentration of the antagonist that inhibits 50% of the specific binding of the radioligand (IC50). The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]
Functional Assays (Calcium Mobilization)
Functional assays measure the ability of an antagonist to inhibit the downstream signaling events following receptor activation, such as intracellular calcium mobilization.
Objective: To determine the functional potency of a non-peptide antagonist in blocking ET-1-induced calcium release.
Materials:
-
Intact cells expressing ET-A or ET-B receptors.
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Endothelin-1.
-
Non-peptide endothelin antagonist (test compound).
-
Physiological salt solution (e.g., Hanks' Balanced Salt Solution).
-
Fluorometric imaging plate reader (FLIPR) or fluorescence microscope.
Procedure:
-
Cell Loading: Load the cells with the calcium-sensitive fluorescent dye.
-
Pre-incubation: Incubate the cells with varying concentrations of the antagonist for a specified period.
-
Stimulation: Add a fixed concentration of ET-1 to stimulate the cells.
-
Measurement: Measure the change in intracellular calcium concentration by detecting the fluorescence signal.
-
Data Analysis: Determine the concentration of the antagonist that produces a 50% inhibition of the ET-1-induced calcium response (IC50).
Comparative Data of Non-Peptide Endothelin Antagonists
The following tables summarize the key pharmacological and pharmacokinetic parameters of several notable non-peptide endothelin antagonists.
Receptor Binding Affinity and Selectivity
| Drug | Receptor Target | ET-A Receptor Affinity (Ki/IC50, nM) | ET-B Receptor Affinity (Ki/IC50, nM) | Selectivity (ET-B/ET-A) |
| Bosentan | Dual ET-A/ET-B | 4.7[8][9] | 95[8][9] | ~20 |
| Macitentan (B1675890) | Dual ET-A/ET-B | 0.5[8][9] | 391[8][9] | ~782 |
| Ambrisentan | Selective ET-A | 1[10] | 195[10] | ~195 (>4000-fold reported in some sources[11][12]) |
| Atrasentan (B1666376) | Selective ET-A | 0.034 - 0.0551[8][13][14][15] | 4.80 - 63.3[13][15] | ~87 - ~1850 |
| Sparsentan (B1681978) | Dual ET-A/AT1 | 9.3 - 12.8[7] | >500-fold selectivity over ET-B[7] | High |
| Sitaxentan | Selective ET-A | - | - | ~6000[16] |
Note: Ki and IC50 values can vary depending on the experimental conditions and cell types used.
Pharmacokinetic Profiles
| Drug | Half-life (t½, hours) | Time to Max Concentration (Tmax, hours) | Oral Bioavailability (%) |
| Bosentan | ~5.4[17][18] | ~3[17] | ~50[17][18] |
| Macitentan | ~16 (parent), ~48 (active metabolite)[6][19] | ~8[19] | Not known[19] (estimated ~74%[6]) |
| Ambrisentan | ~15[4][20] | ~2[11][20] | High (not specified) |
| Atrasentan | ~21 - 41[13][21][22] | ~0.5 - 1.5[21][22][23] | Not specified |
| Sparsentan | ~9.6[2][7][24] | ~3[7][24] | Not specified |
| Sitaxentan | ~10[16][25][26] | - | 70 - 100[16] |
Summary and Conclusion
The landscape of non-peptide endothelin antagonists offers a range of options with distinct pharmacological and pharmacokinetic profiles.
-
Dual Antagonists: Bosentan and macitentan block both ET-A and ET-B receptors. Macitentan exhibits a significantly longer half-life, particularly its active metabolite, allowing for once-daily dosing.[6][19] Sparsentan is unique in its dual antagonism of both the endothelin type A and angiotensin II type 1 receptors, offering a novel therapeutic approach for certain kidney diseases.[7][27]
-
Selective Antagonists: Ambrisentan and atrasentan demonstrate high selectivity for the ET-A receptor.[10][14] This selectivity is hypothesized to preserve the beneficial effects of ET-B receptor activation, such as vasodilation and ET-1 clearance.[4] Sitaxentan, another selective ET-A antagonist, was withdrawn from the market due to concerns of hepatotoxicity.[16]
The choice of an endothelin antagonist for research or clinical development depends on the specific therapeutic goal. For broad inhibition of the endothelin system, a dual antagonist may be preferred. In contrast, a selective ET-A antagonist might be more suitable when aiming to specifically target the vasoconstrictive and proliferative effects of ET-1 while preserving the potential benefits of ET-B signaling.
This comparative guide provides a foundational overview to aid researchers and drug development professionals in their evaluation of non-peptide endothelin antagonists. Further investigation into the specific experimental contexts and patient populations is crucial for making informed decisions.
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. Sparsentan a New Dual Endothelin Angiotensin Receptor Antagonist: Synpharyngitic Glomerulonephritis | Biores Scientia [bioresscientia.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Ambrisentan for the treatment of pulmonary arterial hypertension - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Clinical Pharmacokinetics and Pharmacodynamics of the Endothelin Receptor Antagonist Macitentan - PMC [pmc.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. selleck.co.jp [selleck.co.jp]
- 9. selleckchem.com [selleckchem.com]
- 10. apexbt.com [apexbt.com]
- 11. squarepharma.com.bd [squarepharma.com.bd]
- 12. Ambrisentan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Atrasentan sodium | Endothelin Receptor | 178738-96-0 | Invivochem [invivochem.com]
- 15. Superiority of YM598 over atrasentan as a selective endothelin ETA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Sitaxentan - Wikipedia [en.wikipedia.org]
- 17. Clinical pharmacology of bosentan, a dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. go.drugbank.com [go.drugbank.com]
- 19. tga.gov.au [tga.gov.au]
- 20. go.drugbank.com [go.drugbank.com]
- 21. go.drugbank.com [go.drugbank.com]
- 22. Atrasentan Monograph for Professionals - Drugs.com [drugs.com]
- 23. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 24. Sparsentan: First Approval - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Sitaxentan | C18H15ClN2O6S2 | CID 216235 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 26. go.drugbank.com [go.drugbank.com]
- 27. Mechanism of protective actions of sparsentan in the kidney: lessons from studies in models of chronic kidney disease - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Specificity of BMS-182874 Hydrochloride
For researchers and professionals in drug development, understanding the specificity of a pharmacological tool is paramount to interpreting experimental results and predicting therapeutic potential. This guide provides a comparative analysis of BMS-182874 hydrochloride, a selective endothelin-1 (B181129) (ET-1) receptor antagonist, with other commonly used endothelin receptor antagonists (ERAs). The information presented is supported by experimental data from preclinical studies.
Overview of BMS-182874 Hydrochloride
BMS-182874 hydrochloride is a non-peptide, competitive antagonist of the endothelin-A (ETA) receptor.[1][2][3] Its primary mechanism of action is to block the binding of the potent vasoconstrictor peptide, endothelin-1, to the ETA receptor, thereby inhibiting downstream signaling pathways that lead to vasoconstriction and cell proliferation.[3][4]
Comparative Specificity of Endothelin Receptor Antagonists
The selectivity of an ERA for the ETA versus the endothelin-B (ETB) receptor subtype is a critical determinant of its pharmacological effects. While ETA receptor activation is primarily associated with vasoconstriction and mitogenesis, ETB receptors have a more complex role, including mediating vasodilation and clearance of ET-1.[5]
The following table summarizes the receptor selectivity of BMS-182874 hydrochloride in comparison to other well-characterized ERAs. The data is presented as the ratio of affinity (Ki or IC50) for the ETB receptor to the ETA receptor, with a higher ratio indicating greater ETA selectivity.
| Compound | Type | ETA Receptor Affinity (Ki/IC50) | ETB Receptor Affinity (Ki/IC50) | Selectivity Ratio (ETB/ETA) |
| BMS-182874 | Selective ETA Antagonist | 48 - 61 nM (Ki)[1][3] | > 50,000 nM (Ki)[1][3] | > 1000-fold |
| Ambrisentan | Selective ETA Antagonist | - | - | ~260-fold |
| Sitaxsentan | Selective ETA Antagonist | - | - | ~6500-fold |
| Atrasentan | Selective ETA Antagonist | - | - | High |
| Zibotentan | Selective ETA Antagonist | - | - | High |
| Bosentan | Dual ETA/ETB Antagonist | - | - | ~20-fold |
| Macitentan | Dual ETA/ETB Antagonist | - | - | - |
Note: Direct comparative studies of all compounds in the same assay are limited. The presented selectivity is based on available literature.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of specificity data, detailed experimental methodologies are crucial. Below are representative protocols for the key assays used to characterize endothelin receptor antagonists.
Radioligand Binding Assay for Receptor Specificity
This assay directly measures the affinity of a compound for the ETA and ETB receptors.
Objective: To determine the inhibitory constant (Ki) of BMS-182874 hydrochloride and other ERAs for the ETA and ETB receptors.
Materials:
-
Cell membranes prepared from cells stably expressing either human ETA or ETB receptors.
-
Radioligand: [125I]-ET-1.
-
Test compounds: BMS-182874 hydrochloride and other ERAs at various concentrations.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2, and 0.1% BSA.
-
Wash buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of [125I]-ET-1 and varying concentrations of the test compound in the assay buffer.
-
Allow the binding to reach equilibrium (e.g., 60 minutes at 37°C).
-
Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters rapidly with ice-cold wash buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled ET-1.
-
Calculate the specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Calcium Mobilization Assay for Functional Antagonism
This assay assesses the ability of a compound to block the functional response of a cell to ET-1 stimulation.
Objective: To determine the functional inhibitory constant (Ki or KB) of BMS-182874 hydrochloride and other ERAs.
Materials:
-
Cells expressing the ETA receptor (e.g., vascular smooth muscle cells or recombinant cell lines).
-
Fluorescent calcium indicator dye (e.g., Fura-2 AM or Fluo-4 AM).
-
ET-1 (agonist).
-
Test compounds: BMS-182874 hydrochloride and other ERAs at various concentrations.
-
Physiological salt solution (e.g., Hanks' Balanced Salt Solution).
-
Fluorometric imaging plate reader or a fluorescence microscope.
Procedure:
-
Load the cells with the calcium indicator dye according to the manufacturer's instructions.
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with varying concentrations of the test compound for a specified period.
-
Stimulate the cells with a fixed concentration of ET-1.
-
Measure the change in intracellular calcium concentration by monitoring the fluorescence of the indicator dye over time.
-
Generate concentration-response curves for ET-1 in the absence and presence of different concentrations of the antagonist.
-
Determine the Schild regression analysis to calculate the pA2 value, which is the negative logarithm of the molar concentration of an antagonist that makes it necessary to double the agonist concentration to produce the same response. The KB can be derived from this analysis.
Visualizing Key Processes
To further clarify the concepts discussed, the following diagrams illustrate the relevant signaling pathway and experimental workflows.
Caption: Endothelin-1 signaling pathway and points of antagonism.
Caption: Experimental workflows for specificity and functional assays.
References
- 1. Comparison of the effects of selective endothelin ETA and ETB receptor antagonists in congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. Comparison of a novel ETA receptor antagonist and phosphoramidon in renal ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Contrasting Actions of Endothelin ETA and ETB Receptors in Cardiovascular Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Radioligand binding assays and quantitative autoradiography of endothelin receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
Evaluating the Therapeutic Potential of Bms 182874 Hydrochloride: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Bms 182874 hydrochloride's performance with other endothelin receptor antagonists (ERAs), supported by experimental data. The information is presented to facilitate informed decisions in cardiovascular and related research.
This compound is a potent and selective antagonist of the endothelin-A (ETA) receptor, a key player in vasoconstriction and cell proliferation. Its therapeutic potential lies in its ability to counteract the effects of endothelin-1 (B181129) (ET-1), a powerful vasoconstrictor peptide implicated in various cardiovascular diseases. This guide delves into the preclinical data supporting the efficacy of Bms 182874 and compares it with other notable ERAs.
Comparative Analysis of Endothelin Receptor Antagonists
The therapeutic efficacy and potential applications of ERAs are largely dictated by their affinity and selectivity for the ETA and ETB receptor subtypes. While ETA receptor activation is primarily associated with vasoconstriction and cell proliferation, ETB receptors have a more complex role, mediating both vasodilation and ET-1 clearance, as well as vasoconstriction in some vascular beds.
Here, we compare the in vitro receptor binding affinities and selectivities of this compound with other well-characterized ERAs.
| Compound | Target Receptor(s) | Ki (nM) for ETA | Ki (nM) for ETB | Selectivity (ETB/ETA) |
| Bms 182874 | ETA Selective | 48 - 61 | > 50,000 | > 820 - 1042 |
| Atrasentan | ETA Selective | ~1 | ~1800 | ~1800 |
| Zibotentan | ETA Selective | ~2.5 | > 100,000 | > 40,000 |
| Sitaxsentan | ETA Selective | ~1 | ~6000 | ~6000 |
| Bosentan | Dual ETA/ETB | 4.7 - 27 | 95 - 340 | ~4 - 20 |
Note: Ki values are compiled from various preclinical studies and may vary depending on the experimental conditions. Higher selectivity ratios indicate greater selectivity for the ETA receptor.
Preclinical Efficacy in Cardiovascular Models
The therapeutic potential of this compound has been primarily investigated in preclinical models of hypertension and restenosis.
Hypertension
In animal models of hypertension, Bms 182874 has demonstrated the ability to lower blood pressure. For instance, in deoxycorticosterone acetate (B1210297) (DOCA)-salt hypertensive rats, a model of mineralocorticoid-induced hypertension, oral administration of Bms 182874 led to a significant reduction in mean arterial pressure.
Restenosis
Vascular smooth muscle cell (SMC) proliferation is a critical event in the development of restenosis following procedures like angioplasty. ET-1 is a known mitogen for SMCs. Studies have shown that Bms 182874 can inhibit ET-1-stimulated SMC proliferation in vitro. Furthermore, in a rat carotid artery balloon injury model, a well-established model of restenosis, oral treatment with Bms 182874 resulted in a significant reduction in neointimal formation, the hallmark of restenosis.
Comparative In Vivo Hemodynamic Effects
While direct head-to-head in vivo comparisons are limited, data from various studies allow for a general assessment of the hemodynamic effects of different ERAs.
| Compound | Animal Model | Key Hemodynamic Effects |
| Bms 182874 | Normotensive Rats | Blunted the pressor response to exogenous ET-1. |
| DOCA-salt Hypertensive Rats | Reduced mean arterial pressure. | |
| Atrasentan | Patients with cardiovascular risk factors | Decreased mean aortic blood pressure. |
| Bosentan | Spontaneously Hypertensive Rats | Attenuated the pressor response to angiotensin II. |
| Sitaxsentan | Patients with Pulmonary Arterial Hypertension | Improved cardiac index and reduced pulmonary vascular resistance. |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental approaches discussed, the following diagrams are provided.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and validation of findings.
Endothelin Receptor Binding Assay
This assay determines the affinity and selectivity of a compound for endothelin receptors.
-
Membrane Preparation: Isolate cell membranes from a cell line expressing either ETA or ETB receptors (e.g., A10 vascular smooth muscle cells for ETA).
-
Incubation: Incubate the cell membranes with a radiolabeled endothelin ligand (e.g., [125I]ET-1) and varying concentrations of the test compound (e.g., this compound).
-
Separation: Separate the bound from the unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.
In Vivo Pressor Response to Exogenous ET-1
This experiment assesses the ability of an antagonist to block the vasoconstrictor effects of ET-1 in a living animal.
-
Animal Preparation: Anesthetize a rat and insert catheters into the carotid artery (for blood pressure measurement) and jugular vein (for drug administration).
-
Stabilization: Allow the animal to stabilize and record baseline mean arterial pressure (MAP).
-
Antagonist Administration: Administer a single intravenous or oral dose of this compound or vehicle.
-
ET-1 Challenge: After a predetermined time, administer an intravenous bolus of ET-1 to elicit a pressor (vasoconstrictor) response.
-
Data Analysis: Measure the peak increase in MAP following the ET-1 challenge in both the vehicle- and drug-treated groups. The percentage inhibition of the pressor response by the antagonist is then calculated.
Rat Carotid Artery Balloon Injury Model
This model is used to evaluate the effect of a compound on neointimal formation, a key process in restenosis.
-
Surgical Procedure: Anesthetize a rat and surgically expose the common carotid artery.
-
Balloon Injury: Introduce a balloon catheter into the artery and inflate it to denude the endothelium and induce smooth muscle cell injury.
-
Treatment: Administer this compound or vehicle orally on a daily basis for a specified period (e.g., 14 days).
-
Tissue Harvesting and Processing: At the end of the treatment period, euthanize the animal and perfuse-fix the carotid arteries. The arteries are then embedded in paraffin (B1166041) and sectioned.
-
Histomorphometric Analysis: Stain the arterial sections (e.g., with hematoxylin (B73222) and eosin) and use image analysis software to measure the areas of the intima and media. The intima-to-media ratio is calculated as an index of neointimal hyperplasia.
In Vitro Vascular Smooth Muscle Cell Proliferation Assay
This assay measures the direct effect of a compound on the proliferation of vascular smooth muscle cells.
-
Cell Culture: Culture vascular smooth muscle cells (e.g., from rat aorta) in appropriate media.
-
Stimulation: Treat the cells with a mitogen, such as platelet-derived growth factor (PDGF) or ET-1, in the presence or absence of varying concentrations of this compound.
-
Proliferation Measurement: Assess cell proliferation using a suitable method, such as:
-
[3H]Thymidine Incorporation: Measure the incorporation of radiolabeled thymidine (B127349) into newly synthesized DNA.
-
BrdU Assay: Detect the incorporation of the thymidine analog bromodeoxyuridine (BrdU) into DNA using an antibody-based method.
-
-
Data Analysis: Quantify the level of proliferation in each treatment group and determine the concentration of the antagonist that causes 50% inhibition of mitogen-stimulated proliferation (IC50).
Conclusion
This compound is a potent and highly selective ETA receptor antagonist with demonstrated preclinical efficacy in models of hypertension and restenosis. Its high selectivity for the ETA receptor may offer a therapeutic advantage by avoiding the potential confounding effects of ETB receptor blockade. The comparative data presented in this guide, along with the detailed experimental protocols, provide a valuable resource for researchers investigating the therapeutic potential of endothelin receptor antagonists in cardiovascular and other diseases. Further head-to-head comparative studies would be beneficial to more definitively position this compound within the landscape of available ERAs.
A Comparative Guide to BMS-182874 Hydrochloride and Sitaxsentan in Functional Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of two selective endothelin-A (ETA) receptor antagonists, BMS-182874 hydrochloride and sitaxsentan (B1663635), based on their performance in key functional assays. The information presented is collated from preclinical studies to aid researchers in evaluating these compounds for cardiovascular and other related research.
Introduction to Endothelin Receptor Antagonists
Endothelin-1 (B181129) (ET-1) is a potent vasoconstrictor peptide that plays a crucial role in various physiological and pathophysiological processes, including the regulation of vascular tone and cell proliferation. Its effects are mediated through two G protein-coupled receptor subtypes: ETA and ETB. The activation of ETA receptors on vascular smooth muscle cells leads to vasoconstriction and cell proliferation, making ETA receptor antagonists a subject of significant interest for therapeutic intervention in conditions such as pulmonary arterial hypertension and other cardiovascular diseases.[1]
BMS-182874 hydrochloride and sitaxsentan are both nonpeptide, selective ETA receptor antagonists.[2][3] While both compounds target the same receptor, their pharmacological profiles, established through various in vitro and in vivo functional assays, exhibit distinct characteristics. This guide aims to provide an objective comparison based on available experimental data.
Quantitative Data Summary
The following tables summarize the quantitative data for BMS-182874 hydrochloride and sitaxsentan from various functional assays. It is important to note that the data presented for each compound are derived from different studies, and direct head-to-head comparisons in the same experimental setup are not available in the public domain. Therefore, caution should be exercised when directly comparing absolute values.
Table 1: BMS-182874 Hydrochloride - In Vitro Functional Data
| Assay Type | Cell Line / Tissue | Parameter | Value (nM) | Reference |
| Radioligand Binding | Rat Vascular Smooth Muscle A10 (VSM-A10) cells | Ki | 61 | [2] |
| Radioligand Binding | CHO cells expressing human ETA receptor | Ki | 48 | [2] |
| Inositol (B14025) Phosphate (B84403) Accumulation | Rat Vascular Smooth Muscle A10 (VSM-A10) cells | KB | 75 | [2] |
| Calcium Mobilization | Rat Vascular Smooth Muscle A10 (VSM-A10) cells | KB | 140 | [2] |
| Vasoconstriction | Rabbit carotid artery | KB | 520 | [2] |
Table 2: Sitaxsentan - In Vitro Functional Data
| Assay Type | Cell Line / Tissue | Parameter | Value (nM) | Reference |
| Radioligand Binding | Human rhabdomyosarcoma (TE 671) cells | pA2 | 8.0 | [3] |
| Vasoconstriction | Human saphenous vein | KB | 64.6 | [3] |
Note on Selectivity:
-
BMS-182874 hydrochloride is a weak inhibitor of ETB receptors, with a Ki value greater than 50 µM.[2]
-
Sitaxsentan is reported to have a high selectivity for the ETA receptor, with a selectivity of approximately 7,000-fold over the ETB receptor in TE 671 cells and around 200,000-fold in human left ventricle competition binding assays.[3]
Signaling Pathways and Experimental Workflows
Endothelin Receptor Signaling Pathway
The following diagram illustrates the signaling cascade initiated by the binding of endothelin-1 (ET-1) to the ETA receptor and the mechanism of action of ETA receptor antagonists like BMS-182874 and sitaxsentan.
Caption: Endothelin-1 signaling pathway and antagonist action.
Experimental Workflow: Inositol Phosphate Accumulation Assay
This diagram outlines a typical workflow for an inositol phosphate (IP) accumulation assay used to determine the potency of an ETA receptor antagonist.
Caption: Workflow for an inositol phosphate accumulation assay.
Experimental Protocols
Detailed methodologies for the key functional assays are provided below. These are generalized protocols and may require optimization based on the specific cell line and laboratory conditions.
Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of the antagonist to the ETA receptor.
Methodology:
-
Membrane Preparation: Cells expressing the ETA receptor (e.g., rat vascular smooth muscle A10 cells or CHO cells stably expressing the human ETA receptor) are harvested and homogenized in a cold buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in a binding buffer.
-
Binding Reaction: A fixed concentration of a radiolabeled endothelin ligand (e.g., [¹²⁵I]ET-1) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled antagonist (BMS-182874 or sitaxsentan).
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled ET-1. Specific binding is calculated by subtracting non-specific binding from total binding. The IC50 value (the concentration of antagonist that inhibits 50% of specific binding) is determined by non-linear regression analysis of the competition binding data. The Ki value is then calculated using the Cheng-Prusoff equation.
Inositol Phosphate (IP) Accumulation Assay
Objective: To measure the functional antagonism of the Gq-coupled ETA receptor by quantifying the inhibition of ET-1-induced IP accumulation.
Methodology:
-
Cell Culture and Labeling: Cells expressing the ETA receptor (e.g., rat vascular smooth muscle A10 cells) are cultured in appropriate media. The cells are then labeled overnight with [³H]-myo-inositol, which is incorporated into cellular phosphoinositides.
-
Pre-incubation: The cells are washed and pre-incubated in a buffer containing lithium chloride (LiCl). LiCl inhibits inositol monophosphatase, leading to the accumulation of inositol phosphates upon receptor stimulation.
-
Antagonist Treatment: The cells are then incubated with varying concentrations of the antagonist for a specific period.
-
Agonist Stimulation: A fixed concentration of ET-1 is added to stimulate the ETA receptors, leading to the activation of phospholipase C and the production of inositol phosphates.
-
Extraction and Quantification: The reaction is stopped by the addition of an acid (e.g., perchloric acid). The inositol phosphates are then separated from the cell lysate using anion-exchange chromatography. The amount of [³H]-labeled inositol phosphates is quantified by liquid scintillation counting.
-
Data Analysis: The concentration-response curve for the antagonist's inhibition of ET-1-stimulated IP accumulation is plotted, and the KB value (the equilibrium dissociation constant of the antagonist) is determined using the Schild equation or by non-linear regression analysis.
Calcium Mobilization Assay
Objective: To assess the antagonist's ability to block ET-1-induced increases in intracellular calcium concentration.
Methodology:
-
Cell Culture and Dye Loading: Cells expressing the ETA receptor are seeded in a multi-well plate. The cells are then loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM). These dyes are cell-permeant and become fluorescent upon binding to free intracellular calcium.
-
Antagonist Incubation: The cells are pre-incubated with varying concentrations of the antagonist.
-
Agonist Stimulation and Measurement: The plate is placed in a fluorescence plate reader. A baseline fluorescence reading is taken before the automated injection of a fixed concentration of ET-1. The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is monitored in real-time.
-
Data Analysis: The peak fluorescence response following ET-1 stimulation is measured for each antagonist concentration. The data is then used to generate a dose-response curve for the inhibition of the calcium response, from which the KB value can be calculated.
Conclusion
Both BMS-182874 hydrochloride and sitaxsentan are potent and selective antagonists of the ETA receptor. The available data from various in vitro functional assays demonstrate their ability to effectively block ET-1-mediated signaling pathways. While a direct comparative study is lacking, the high selectivity of sitaxsentan for the ETA receptor is a notable feature. The choice between these compounds for research purposes will depend on the specific experimental context, including the desired level of selectivity and the model system being used. The detailed protocols and data presented in this guide are intended to assist researchers in making informed decisions for their studies on the endothelin system.
References
Safety Operating Guide
Safe Disposal of BMS-182874 Hydrochloride: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information for the safe handling and disposal of BMS-182874 hydrochloride, a potent and selective endothelin ETA receptor antagonist. Adherence to these procedures is vital to ensure a safe laboratory environment and compliance with regulatory standards.
I. Personal Protective Equipment (PPE) and Handling
Before handling BMS-182874 hydrochloride, it is imperative to be equipped with the appropriate personal protective equipment. Safe handling is the first step in a compliant disposal process.
| Personal Protective Equipment | Specifications |
| Gloves | Chemical-resistant (e.g., nitrile) |
| Eye Protection | Safety glasses with side shields or chemical goggles |
| Lab Coat | Standard laboratory coat |
| Respiratory Protection | Use in a well-ventilated area. |
Handling Precautions:
-
Avoid the formation of dust and aerosols.
-
Prevent contact with skin, eyes, and clothing.
-
Ensure adequate ventilation in the handling area.
II. Disposal Procedure for BMS-182874 Hydrochloride
The disposal of BMS-182874 hydrochloride must be conducted in a manner that prevents its release into the environment. Do not allow the chemical to enter drains or waterways[1].
Step-by-Step Disposal Protocol:
-
Segregation of Waste:
-
Designate a specific, clearly labeled, and sealed container for BMS-182874 hydrochloride waste.
-
This includes unused product, contaminated consumables (e.g., pipette tips, weighing paper), and any material used for spill cleanup.
-
-
Containment:
-
Place all solid waste into a primary container that is leak-proof and sealable.
-
For solutions, use a designated, sealed, and shatter-resistant container.
-
The container must be compatible with the chemical and clearly labeled as "Hazardous Waste: BMS-182874 hydrochloride".
-
-
Spill Management:
-
In the event of a spill, evacuate personnel to a safe area[1].
-
Remove all sources of ignition[1].
-
Wearing appropriate PPE, collect the spilled material using an absorbent, non-combustible material (e.g., vermiculite, sand).
-
Place the absorbed material into the designated hazardous waste container[1].
-
-
Final Disposal:
-
Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials[1].
-
Arrange for disposal through a licensed hazardous waste disposal company, in accordance with local, state, and federal regulations.
-
Below is a workflow diagram illustrating the proper disposal procedure for BMS-182874 hydrochloride.
III. Mechanism of Action: ETA Receptor Antagonism
BMS-182874 hydrochloride is a selective antagonist of the endothelin A (ETA) receptor, with a Ki value of approximately 48-61 nM[2][3]. It exhibits over 1000-fold selectivity for the ETA receptor compared to the ETB receptor. The endothelin-1 (B181129) (ET-1) peptide, upon binding to the G-protein coupled ETA receptor, activates a signaling cascade that leads to several physiological responses, including vasoconstriction and cell proliferation[3][4]. BMS-182874 competitively inhibits the binding of ET-1 to the ETA receptor, thereby blocking these downstream effects[2][3].
The binding of ET-1 to the ETA receptor typically stimulates inositol (B14025) phosphate (B84403) accumulation and subsequent calcium mobilization, key events in smooth muscle contraction[2][3]. BMS-182874 has been shown to inhibit these ET-1-stimulated processes[2][3].
The following diagram illustrates the signaling pathway of the ETA receptor and the inhibitory action of BMS-182874.
References
- 1. targetmol.com [targetmol.com]
- 2. apexbt.com [apexbt.com]
- 3. BMS-182874 is a selective, nonpeptide endothelin ETA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Orally active endothelin receptor antagonist BMS-182874 suppresses neointimal development in balloon-injured rat carotid arteries - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
